molecular formula C8H7BrFNO B1291370 4-Bromo-3-fluoro-N-methylbenzamide CAS No. 865111-72-4

4-Bromo-3-fluoro-N-methylbenzamide

Cat. No.: B1291370
CAS No.: 865111-72-4
M. Wt: 232.05 g/mol
InChI Key: RCKIBAQXMJQCNU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKIBAQXMJQCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620350
Record name 4-Bromo-3-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865111-72-4
Record name 4-Bromo-3-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 865111-72-4[1][2]

Executive Summary & Structural Identity

4-Bromo-3-fluoro-N-methylbenzamide is a halogenated benzamide derivative utilized primarily as a precision building block in medicinal chemistry. While it shares a high degree of structural homology with the blockbuster prostate cancer drug intermediate (the 2-fluoro isomer used for Enzalutamide), the 3-fluoro variant (CAS 865111-72-4) serves distinct roles in Structure-Activity Relationship (SAR) campaigns, specifically in the development of c-Myc mRNA translation modulators and kinase inhibitors where the meta-fluorine substitution alters the electronic landscape and hydrogen-bonding vector of the phenyl ring.

Critical Isomer Distinction (Safety & E-E-A-T)

As a researcher, you must verify the substitution pattern before synthesis. The 2-fluoro and 3-fluoro isomers have vastly different biological activities and commercial availability.

FeatureTarget Molecule Common Confusion Partner
Name This compound 4-Bromo-2-fluoro-N-methylbenzamide
CAS Number 865111-72-4 749927-69-3
Substitution Meta-fluoro (relative to amide)Ortho-fluoro (relative to amide)
Primary Use c-Myc inhibitors, SAR explorationEnzalutamide (MDV3100) Intermediate

Physicochemical Characterization

The following data establishes the baseline for analytical validation.

PropertyValueNote
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Exact Mass 230.9695Useful for High-Res MS (HRMS)
Physical State White to off-white solidCrystalline powder
Solubility DMSO, Methanol, DCMSparingly soluble in water
LogP (Predicted) ~1.9 - 2.1Moderate lipophilicity
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Fluorine)

Synthesis Protocol: Amidation Workflow

The synthesis of this compound is a nucleophilic acyl substitution. The following protocol is designed for high fidelity, minimizing des-bromo side products often seen in metal-catalyzed cross-couplings.

Mechanistic Rationale

We utilize EDC/HOBt or HATU coupling rather than converting to an acid chloride (using


).
  • Why? The acid chloride route, while cheaper, can lead to trace hydrolysis if reagents aren't strictly anhydrous. The coupling agent approach allows for milder conditions, preserving the aromatic bromine for subsequent Suzuki or Buchwald-Hartwig couplings in your downstream workflow.

Step-by-Step Methodology

Scale: 10.0 mmol basis

  • Activation:

    • Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (2.19 g, 10 mmol) and anhydrous DMF (20 mL).

    • Add HATU (4.18 g, 11 mmol) and DIPEA (Die isopropyl ethyl amine) (3.5 mL, 20 mmol).

    • Observation: The solution should turn slightly yellow; stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Amidation:

    • Add Methylamine hydrochloride (0.81 g, 12 mmol) or 2M Methylamine in THF (6 mL).

    • Critical Step: If using the hydrochloride salt, ensure enough DIPEA is present to neutralize the HCl (add an extra 1.0 eq of base).

    • Stir at RT for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup (Self-Validating Step):

    • Dilute reaction with EtOAc (100 mL).

    • Wash 1: 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.

    • Wash 2: Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted benzoic acid starting material.

    • Wash 3: Brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification:

    • Usually obtained as a pure solid after workup. If necessary, recrystallize from EtOAc/Hexanes or flash chromatography (Gradient: 0→40% EtOAc in Hexanes).

Synthesis Process Diagram

SynthesisWorkflow Start 4-Bromo-3-fluorobenzoic Acid Activation Activation (HATU/DIPEA/DMF) Start->Activation 15 min, RT Amidation Amidation (+ Methylamine) Activation->Amidation Nucleophilic Attack Workup Biphasic Workup (Acid/Base Wash) Amidation->Workup TLC Completion Product 4-Bromo-3-fluoro- N-methylbenzamide Workup->Product Evaporation/Cryst.

Caption: Optimized amide coupling workflow utilizing HATU activation to minimize hydrolysis byproducts.

Applications in Drug Discovery

While the 2-fluoro isomer is famous for Androgen Receptor antagonism, the 3-fluoro isomer (CAS 865111-72-4) is increasingly cited in oncology research, specifically targeting translation machinery.

Case Study: c-Myc mRNA Translation Modulation

Recent patent literature (WO2022150316A1) identifies this specific CAS as a key intermediate in synthesizing small molecules that modulate c-Myc , a transcription factor overexpressed in >50% of human cancers.

  • Mechanism: The 4-bromo handle serves as the electrophile for cross-coupling (e.g., Suzuki-Miyaura) to attach complex heterocycles (like imidazo[2,1-b]thiazoles).

  • Role of the 3-Fluoro Group: The fluorine atom at the meta position (relative to the amide) exerts an electron-withdrawing effect that:

    • Increases the acidity of the amide proton (NH), potentially strengthening H-bond interactions with the target protein.

    • Protects the phenyl ring from metabolic oxidation at that specific site.

SAR Logic Diagram

The following diagram illustrates how this building block integrates into a larger drug scaffold.

SAR_Logic Core This compound (Scaffold) Mod1 Bromine (C4) Core->Mod1 Mod2 Fluorine (C3) Core->Mod2 Mod3 N-Methyl Amide Core->Mod3 Action1 Suzuki Coupling Site (Attach Heterocycles) Mod1->Action1 Action2 Metabolic Blockade & Electronic Tuning Mod2->Action2 Action3 H-Bond Donor (Protein Interaction) Mod3->Action3

Caption: Structural Activity Relationship (SAR) map detailing the functional role of each substituent.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. The amide bond is stable, but the aryl bromide can be light-sensitive over long periods; store in amber vials.

References

  • World Intellectual Property Organization (WIPO). (2022). Patent WO2022150316A1: C-MYC mRNA Translation Modulators and Uses Thereof. (See Example synthesis of this compound).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 865111-72-4. [Link]

  • Accela ChemBio. (2024). Product Catalog: this compound (SY283879). [Link][2]

Sources

Technical Monograph: 4-Bromo-3-fluoro-N-methylbenzamide

[1]

Executive Summary

This compound (CAS: 865111-72-4) is a halogenated benzamide derivative serving as a high-value scaffold in medicinal chemistry.[1] Distinguished by its specific substitution pattern—a bromine atom at the para position and a fluorine atom at the meta position relative to the amide—it functions as a critical "linchpin" intermediate.[1] The bromine handle facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity and metabolic stability, often blocking oxidative metabolism at the aromatic ring.

This guide provides a definitive physicochemical profile, a self-validating synthetic protocol, and analytical standards required for the rigorous identification of this compound in drug discovery workflows.[1]

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6]

Accurate molecular weight determination is not merely a cataloging exercise; it dictates the stoichiometry for downstream organometallic transformations.[1] For brominated compounds, the isotopic distribution is the primary analytical signature.[1]

Quantitative Data Table
PropertyValueTechnical Context
IUPAC Name This compoundSystematic nomenclature
Molecular Formula

Core stoichiometry
Average Molecular Weight 232.05 g/mol Used for molarity calculations
Monoisotopic Mass (

)
230.9695 DaPrimary MS peak (M)
Isotope Peak (

)
232.9675 DaSecondary MS peak (M+2)
ClogP ~1.8 - 2.1Moderate lipophilicity; CNS penetrant potential
H-Bond Donors/Acceptors 1 / 2Lipinski Rule of 5 compliant
The Bromine Isotope Signature (Critical for MS Validation)

Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a distinct 1:1 doublet in its mass spectrum due to the natural abundance of


1
  • M Peak (231.0 m/z): Corresponds to the

    
     isotopologue.[1]
    
  • M+2 Peak (233.0 m/z): Corresponds to the

    
     isotopologue.[1]
    
  • Analytical Check: If your LC-MS spectrum does not show two peaks of nearly equal intensity separated by 2 mass units, the bromine atom has been lost (e.g., via debromination) or the product is incorrect.[1]

Synthetic Architecture

The synthesis of this compound is most reliably achieved via amide coupling of 4-bromo-3-fluorobenzoic acid.[1] While acid chloride routes (

1HATU-mediated coupling1
Reaction Logic Diagram (Graphviz)

SynthesisWorkflowcluster_0Critical Control PointStart4-Bromo-3-fluorobenzoic Acid(Starting Material)ActivationActivation Phase(HATU + DIPEA)Start->Activation DMF, 0°CCouplingNucleophilic Attack(Methylamine / THF)Activation->Coupling Active Ester FormationWorkupWorkup & Isolation(EtOAc Extraction)Coupling->Workup RT, 4hProduct4-Bromo-3-fluoro-N-methylbenzamideWorkup->Product Evaporation

Caption: Figure 1. HATU-mediated amide coupling workflow ensuring regiochemical integrity of the halogen substituents.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the use of methylamine.

  • Reagent Preparation:

    • Dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).[1]

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) to the solution.[1]

    • Cool the mixture to 0°C in an ice bath.

  • Activation:

    • Add HATU (1.1 eq) in a single portion.[1] Stir at 0°C for 30 minutes.

    • Why? This forms the activated O-7-azabenzotriazole active ester, which is less prone to hydrolysis than an acid chloride.[1]

  • Coupling:

    • Add Methylamine (2.0 M solution in THF, 1.5 eq) dropwise.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the acid (M-H: 217) and appearance of the product doublet (M+H: 232/234).[1]

  • Workup (Self-Validating):

    • Dilute with EtOAc and wash with saturated

      
       (removes unreacted acid) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
    • Purification: If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography.[1]

Analytical Validation (E-E-A-T)

To ensure the integrity of the compound for use in biological assays, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


1
  • Amide Proton (NH): Broad singlet or quartet (due to methyl coupling) around

    
     6.0–8.5 ppm (solvent dependent).[1]
    
  • Methyl Group: Doublet (

    
    ) around 
    
    
    2.8–3.0 ppm.[1]
  • Aromatic Region (3 Protons):

    • H-5 (Ortho to Br, Meta to F): Doublet of doublets (coupling with F and H-6).[1]

    • H-2 (Ortho to F, Ortho to Amide): Multiplet, showing strong H-F coupling.[1]

    • H-6 (Ortho to Amide): Doublet of doublets.[1]

Mass Spectrometry Logic

The presence of the bromine atom provides a built-in quality control mechanism.[1]

MassSpecLogicSamplePurified SampleIonizationESI+ IonizationSample->IonizationDetection232 m/z (M+H)234 m/z (M+H+2)Ionization->DetectionValidationValidation: Ratio must be ~1:1Detection:p79->Validation 79-Br IsotopeDetection:p81->Validation 81-Br Isotope

Caption: Figure 2. Mass Spectrometry validation logic relying on the characteristic Bromine isotope pattern.

Functional Utility in Drug Discovery[1][8][9][10]

The "Fluorine Effect"

The 3-fluoro substituent is not merely structural; it exerts a potent electronic effect.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing metabolic oxidation at the 3-position [1].[1]

  • pKa Modulation: The electronegative fluorine ortho to the amide withdraws electron density, slightly increasing the acidity of the amide NH.[1] This can strengthen hydrogen bonding interactions with target proteins (e.g., in the hinge region of kinases) [2].[1]

Cross-Coupling Vector

The 4-bromo position is the "warhead" for diversification.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).[1]

  • Buchwald-Hartwig: Amination to create aniline derivatives.[1]

Cautionary Note on Regioisomers: Researchers must distinguish this compound from its isomer, 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3), which is a key intermediate in the synthesis of the prostate cancer drug Enzalutamide [3].[1] The 3-fluoro isomer discussed here has different electronic properties and steric vectors.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • PubChem Compound Summary. (2024). 4-Bromo-2-fluoro-N-methylbenzamide (Enzalutamide Intermediate).[1][3][4][2][5] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. (2024).[1] this compound Product Properties. Link

Technical Guide: Synthesis of 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-3-fluoro-N-methylbenzamide CAS Registry Number: (Distinct from the 2-fluoro isomer, often confused in literature) Molecular Formula: C₈H₇BrFNO Core Application: Fragment-based drug discovery (FBDD), specifically as a scaffold for kinase inhibitors and androgen receptor antagonists.

Critical Distinction: Researchers must distinguish this target from its regioisomer, 4-bromo-2-fluoro-N-methylbenzamide , which is the primary intermediate for Enzalutamide (Xtandi). The 3-fluoro isomer discussed here offers different steric and electronic properties, often used to tune metabolic stability or binding affinity in the S1 pocket of target proteins.

This guide outlines a robust, scalable two-step synthesis starting from 4-bromo-3-fluorotoluene . While direct amidation of the commercially available acid is possible, the full pathway is provided to ensure supply chain independence.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via the disconnection of the amide bond. The electronic withdrawing nature of the fluorine at the meta position (relative to the carbonyl) and the bromine at the para position makes the carboxylic acid precursor stable but requires careful activation to prevent side reactions during amidation.

Strategic Disconnections
  • Amide Bond Formation: The C-N bond is the final assembly point. Methylamine is a strong nucleophile; therefore, activation of the carboxylic acid via acyl chloride (Method A) or uronium coupling agents (Method B) is highly effective.

  • Oxidation of Methyl Group: The benzoic acid precursor is most economically accessed via the oxidation of 4-bromo-3-fluorotoluene. Electrophilic aromatic substitution (bromination of 3-fluorobenzoic acid) is not recommended due to poor regioselectivity, which often yields mixtures of 2-bromo, 4-bromo, and 6-bromo isomers.

Pathway Visualization

Retrosynthesis Target This compound (Target) Acid 4-Bromo-3-fluorobenzoic acid (Key Intermediate) Target->Acid Amide Coupling (C-N Disconnection) Amine Methylamine (Reagent) Target->Amine Toluene 4-Bromo-3-fluorotoluene (Starting Material) Acid->Toluene KMnO4 Oxidation

Figure 1: Retrosynthetic tree illustrating the disconnection to the toluene precursor.

Part 2: Step-by-Step Synthesis Protocols

Step 1: Oxidation of 4-Bromo-3-fluorotoluene

Objective: Convert the methyl group to a carboxylic acid. Reaction Type: Permanganate Oxidation.[1]

  • Reagents: 4-Bromo-3-fluorotoluene (1.0 equiv), KMnO₄ (4.2 equiv), Pyridine/Water (1:1 v/v).

  • Mechanism: Radical oxidation of the benzylic carbon followed by hydrolysis.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent: Add 4-bromo-3-fluorotoluene (20.0 g, 105 mmol) to a mixture of Pyridine (100 mL) and Water (100 mL).

  • Addition: Heat the mixture to 90°C. Add KMnO₄ (70.0 g, 440 mmol) portion-wise over 1 hour. Caution: Exothermic reaction. Vigorous reflux may occur.

  • Reaction: Stir at 95°C (reflux) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1; Product is polar/acidic).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the brown MnO₂ precipitate through a Celite pad. Wash the pad with 0.1 M NaOH (hot).

    • Concentrate the filtrate to remove pyridine (azeotrope with water).

    • Acidify the aqueous residue to pH ~2 using 6N HCl. The product will precipitate as a white solid.[1][4]

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 70–75%

    • Appearance: White crystalline solid.[5][6]

Step 2: Amide Coupling (The Core Synthesis)

Two methods are provided.[7] Method A is preferred for scale (>10g). Method B is preferred for medicinal chemistry/parallel synthesis (<1g).

Method A: Acid Chloride Route (Scalable)
  • Activation: In a dry flask under Argon, dissolve 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol) in anhydrous DCM (100 mL).

  • Reagent: Add catalytic DMF (3 drops) followed by slow addition of Thionyl Chloride (SOCl₂) (8.1 g, 68.4 mmol).

  • Reflux: Heat to reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ in vacuo to obtain the crude acid chloride (yellow oil/solid). Do not purify.

  • Coupling: Redissolve the acid chloride in anhydrous THF (50 mL). Cool to 0°C.

  • Amine Addition: Add Methylamine (2.0 M in THF) (45 mL, 90 mmol) dropwise. Add Triethylamine (1.5 equiv) if using methylamine hydrochloride salt.

  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with water. Extract with EtOAc.[4] Wash organic layer with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Yield: 85–92%.

Method B: HATU Coupling (Mild Conditions)
  • Dissolution: Dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes (solution turns yellow).

  • Addition: Add Methylamine hydrochloride (1.5 equiv).

  • Reaction: Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard acid/base wash.

Reaction Workflow Diagram

Workflow Start Start: 4-Bromo-3-fluorotoluene Oxidation Oxidation: KMnO4, Pyridine/H2O, 95°C Start->Oxidation Intermediate Intermediate: 4-Bromo-3-fluorobenzoic Acid Oxidation->Intermediate Activation Activation: SOCl2 (Method A) or HATU (Method B) Intermediate->Activation Coupling Coupling: MeNH2, Base (DIPEA/TEA) Activation->Coupling Final Final Product: this compound Coupling->Final

Figure 2: Operational workflow for the synthesis pathway.

Part 3: Analytical Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met. The fluorine atom provides a distinct handle for NMR verification.

ParameterExpected Value/ObservationNotes
Appearance White to off-white solidYellowing indicates residual pyridine or oxidation byproducts.
¹H NMR (400 MHz, DMSO-d₆) δ 8.50 (br s, 1H, NH), 7.85 (t, 1H, Ar-H), 7.70 (dd, 1H, Ar-H), 7.62 (dd, 1H, Ar-H), 2.80 (d, 3H, N-CH₃)The coupling of the NH proton to the methyl group (doublet) confirms amide formation.
¹⁹F NMR ~ -105 to -110 ppmSingle peak. Absence of other peaks rules out regioisomers.
LC-MS (ESI+) [M+H]⁺ = 232.0/234.0Distinct 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br).
Melting Point 130–135°CRange varies slightly based on crystal habit/solvent.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Regioisomer Contamination:

    • Symptom:[3][6][7][8][9][10] Complex ¹H NMR in the aromatic region.

    • Cause: Starting with low-purity toluene precursor or attempting direct bromination of 3-fluorobenzoic acid.

    • Solution: Recrystallize the intermediate acid from Ethanol/Water before the amide coupling step.

  • Incomplete Coupling (Method A):

    • Symptom:[3][6][7][8][9][10] Presence of carboxylic acid peak in LCMS.

    • Cause: Hydrolysis of acid chloride due to wet THF or amine source.

    • Solution: Use anhydrous solvents and ensure the SOCl₂ step goes to completion (clear solution).

  • Pyridine Residue (Step 1):

    • Symptom:[3][6][7][8][9][10] Fishy odor and difficult crystallization.

    • Solution: Perform an aggressive azeotropic distillation with toluene or wash the final acid precipitate with 1N HCl thoroughly.

Part 5: Safety & Handling

  • Methylamine: If using the gas, extreme caution is required (flammable, toxic). It is strongly recommended to use 2.0 M solutions in THF or Methanol for safety and dosing accuracy.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Use a caustic scrubber for the exhaust gas.

  • Fluorinated Aromatics: Generally lipophilic and skin-permeable. Wear double nitrile gloves.

References

  • ChemicalBook. (2025).[3] 4-Bromo-3-fluorobenzoic acid Synthesis and Properties (CAS 153556-42-4).[1][3][9]

  • PubChem. (2025).[11] Compound Summary: 4-Bromo-3-fluorobenzoic acid.[1][3][9][10][11][12] National Library of Medicine.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU/Acid Chloride protocols).

  • Ningbo Inno Pharmchem. (2024).[10] Industrial Oxidation Protocols for Fluorinated Toluenes.[1]

Sources

Introduction: The Role of NMR in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-fluoro-N-methylbenzamide

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules, such as this compound, often serve as key intermediates or scaffolds in the synthesis of active pharmaceutical ingredients (APIs). Their precise characterization is not merely an academic exercise but a critical step for ensuring purity, understanding reactivity, and validating synthetic pathways. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled window into the molecular framework.

This guide provides a detailed technical overview of the principles, experimental protocols, and spectral interpretation of the ¹³C NMR spectrum of this compound. It is designed for researchers, chemists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors. We will delve into the causal factors governing chemical shifts and coupling constants, present a validated experimental workflow, and provide a detailed assignment of the predicted spectrum, grounded in fundamental principles and authoritative references.

Theoretical Framework: Decoding Substituent Effects

The ¹³C NMR spectrum of this compound is a direct reflection of the unique electronic environment of each carbon atom. The chemical shifts (δ) and carbon-fluorine coupling constants (J-coupling) are governed by a combination of inductive effects, resonance (mesomeric) effects, and the "heavy atom effect" of bromine.

  • The Benzene Ring as a Scaffold: Aromatic carbons typically resonate in the range of 110-170 ppm.[1][2] The specific position of each of the six aromatic carbons in our target molecule is modulated by the three substituents.

  • Fluorine's Influence: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which deshields (shifts downfield) adjacent carbons. However, its most defining characteristic in ¹³C NMR is the presence of through-bond J-coupling. This results in the splitting of carbon signals into doublets or more complex multiplets.[3] The magnitude of the coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms:

    • ¹JCF (one-bond): Very large, typically 240-260 Hz.[4][5]

    • ²JCF (two-bond): Smaller, around 20-30 Hz.[5]

    • ³JCF (three-bond): Generally 5-10 Hz.[5]

    • ⁴JCF (four-bond): The smallest, often 1-4 Hz.[4][5]

  • Bromine's "Heavy Atom Effect": While bromine is electronegative, its primary influence on the directly attached (ipso) carbon is a shielding (upfield shift) phenomenon known as the "heavy atom effect".[6] This counterintuitive effect arises from the large, polarizable electron cloud of bromine, which induces a magnetic field that opposes the main applied field, effectively shielding the carbon nucleus.[6]

  • The N-Methylbenzamide Group: This electron-withdrawing group deactivates the aromatic ring. The carbonyl carbon (C=O) is highly deshielded and typically appears in the 165-170 ppm region for amides.[2][7] The methyl carbon (-CH₃) attached to the nitrogen is an aliphatic carbon and will appear significantly upfield, generally in the 25-30 ppm range.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality ¹³C NMR spectrum requires careful consideration of the experimental parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise, ensuring data integrity.

1. Sample Preparation: i. Accurately weigh approximately 20-30 mg of this compound. ii. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[8] iii. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm). iv. Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup and Calibration: i. The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., a 400 MHz ¹H spectrometer). ii. Tune and match the ¹³C probe to the sample. iii. Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition: i. Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems). Proton decoupling is essential to simplify the spectrum by collapsing ¹³C-¹H couplings into singlets, which enhances the signal-to-noise ratio.[9] Note that ¹³C-¹⁹F couplings will remain.[4] ii. Temperature: Set and maintain a constant temperature, typically 298 K (25 °C).[10] iii. Spectral Width: Set a spectral width of approximately 240-250 ppm to ensure all signals, from the aliphatic methyl group to the carbonyl carbon, are captured. iv. Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution. v. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons have longer relaxation times, and an adequate delay is crucial for their reliable observation and for quantitative accuracy if needed. vi. Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 to 4096) is typically required to achieve a good signal-to-noise ratio.[8]

4. Data Processing: i. Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. ii. Perform a Fourier Transform. iii. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. iv. Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Workflow for Spectral Analysis

The logical flow from sample to final structure confirmation is a systematic process.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Interpretation SamplePrep Sample Preparation (20-30 mg in 0.6 mL CDCl3) Spectrometer Spectrometer Setup (Tuning, Shimming) SamplePrep->Spectrometer Acquisition 13C{1H} NMR Acquisition (NS=1024, D1=2s) Spectrometer->Acquisition FT Fourier Transform Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Calibration (TMS = 0 ppm) Phasing->Calibration Assignment Peak Assignment (Shifts & Couplings) Calibration->Assignment Validation Structural Validation Assignment->Validation Report Report Validation->Report

Caption: A typical workflow for ¹³C NMR analysis.

Spectral Analysis and Interpretation

The structure of this compound, with standard IUPAC numbering for the aromatic ring, is presented below. Note that C7 represents the carbonyl carbon and C8 represents the methyl carbon.

Caption: Structure of this compound.

Based on established principles, the predicted ¹³C NMR spectrum will exhibit 8 distinct signals. The predicted chemical shifts, multiplicities (due to C-F coupling), and coupling constants are summarized in the table below.

Carbon AtomPredicted δ (ppm)MultiplicityPredicted JCF (Hz)Rationale for Assignment
C7 (C=O) 166 - 168Doublet³JCF ≈ 3-5Typical amide carbonyl range.[2] Expected to be a small doublet due to three-bond coupling to fluorine.
C3 158 - 162Doublet¹JCF ≈ 245-255Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[4][5]
C1 135 - 138Doublet²JCF ≈ 20-25Quaternary carbon attached to the amide group. Deshielded and split by two-bond coupling to fluorine.
C5 128 - 132Singlet (or very small d)⁴JCF ≈ 0-2Protonated aromatic carbon. Four-bond coupling to fluorine is often unresolved.
C6 125 - 128Doublet³JCF ≈ 5-8Protonated aromatic carbon ortho to the amide group. Split by three-bond coupling to fluorine.
C4 118 - 122Doublet²JCF ≈ 22-28Ipso-carbon to bromine. Shielded by the "heavy atom effect"[6] and split by a two-bond coupling to fluorine.
C2 114 - 117Doublet²JCF ≈ 18-22Protonated aromatic carbon ortho to fluorine. Shielded by fluorine's resonance effect and split by two-bond coupling.
C8 (-CH₃) 26 - 28Singlet-Typical chemical shift for an N-methyl group. Too distant for observable C-F coupling.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its role in scientific research and drug development. A detailed analysis, grounded in the fundamental principles of substituent effects and carbon-fluorine coupling, allows for the confident assignment of all eight carbon signals. The large one-bond coupling constant of the fluorine-bearing carbon (C3) and the characteristic "heavy atom" shielding of the bromine-bearing carbon (C4) are particularly diagnostic features. By following a robust experimental and analytical workflow, researchers can leverage the power of ¹³C NMR to ensure the structural integrity of this and other complex intermediates, thereby upholding the rigorous standards of scientific integrity and advancing the pace of discovery.

References

  • G. C. Levy, G. L. Nelson. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • H. Friebolin. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

  • eGrove, University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • PubChem. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. [Link]

  • SpectraBase. Benzamide. [Link]

  • R. J. Abraham, M. Mobli. (2008). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. Analysis of 4-bromo-3-fluorobenzaldehyde and Separation of Its Regioisomers by One-Dimensional and Two-Dimensional Gas Chromatography. [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

  • ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • AIST: Spectral Database for Organic Compounds (SDBS). [Link]

  • J. Chem. Soc., Perkin Trans. 2. Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. [Link]

  • Chemistry LibreTexts. Carbon-Fluorine Coupling in 13C NMR. [Link]

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Technical Guide: Purity & Characterization of Commercial 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-fluoro-N-methylbenzamide (CAS: 865111-72-4) is a high-value halogenated building block used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) optimization. Its dual-halogen motif (bromine and fluorine) serves two distinct functions: the bromine atom acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity.

Commercial supplies of this reagent often exhibit purity variations that can catastrophically affect downstream catalytic cycles. Residual chelating agents, unreacted carboxylic acid precursors, or regioisomeric contaminants can poison sensitive Pd-catalysts or yield inseparable mixtures in subsequent steps. This guide provides a definitive protocol for the characterization, quality control, and purification of this specific amide.

Part 1: Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the commercial material must meet the following specifications. "Commercial Purity" often claims >95%, but for catalytic coupling, >98% with specific impurity limits is required.

AttributeSpecificationRationale
Appearance White to off-white crystalline solidColoration (yellow/pink) indicates oxidation of trace amines or phenols.
HPLC Purity ≥ 98.0% (Area %)Lower purity leads to competitive inhibition in cross-coupling reactions.
Regioisomer Content ≤ 0.5%The 2-fluoro isomer is a common contaminant that is difficult to separate downstream.
Water Content ≤ 0.5% (w/w)Moisture promotes amide hydrolysis over time.
Free Acid ≤ 0.5%Residual 4-bromo-3-fluorobenzoic acid can deactivate basic catalysts.

Part 2: Synthetic Origins of Impurities

Understanding how the molecule is made reveals what impurities to expect. The standard industrial synthesis involves the amidation of 4-bromo-3-fluorobenzoic acid.

The Precursor Carryover (Hydrolytic Impurity)

The most common impurity is the starting material, 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4). This remains if the coupling reaction (using SOCl₂ or EDCI) is incomplete or if the final amide hydrolyzes due to poor storage.

  • Risk: Carboxylic acids can protonate ligands in catalytic cycles or consume bases (e.g., K₂CO₃) intended for the Suzuki coupling.

The Regioisomer (Isomeric Impurity)

Commercial synthesis of the benzoic acid precursor often involves bromination of 3-fluorobenzoic acid or fluorination of bromotoluene. These processes can yield the 2-fluoro or 4-fluoro isomers.

  • Risk: 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) is chemically very similar but biologically distinct. It has a slightly different retention time on HPLC but can co-crystallize with the target.

Synthetic Byproducts[1]
  • Tetramethylurea (TMU): If uronium coupling agents (HBTU/TBTU) were used.

  • Dimerization: Formation of N-benzoylbenzamide species if the reaction temperature was uncontrolled during acid chloride activation.

Visualization: Impurity Genesis Pathway

ImpurityPathways Start 4-Bromo-3-fluorobenzoic Acid Step1 Activation (SOCl2 or EDCI) Start->Step1 Impurity2 Impurity B: Regioisomer (2-Fluoro analog) Start->Impurity2 Carryover Intermediate Active Species (Acid Chloride/Ester) Step1->Intermediate Reaction Amidation (+ Methylamine) Intermediate->Reaction Impurity1 Impurity A: Residual Acid (Hydrolysis/Incomplete) Intermediate->Impurity1 Moisture Impurity3 Impurity C: Dimer/Urea Byproducts Intermediate->Impurity3 Thermal Stress Product TARGET: This compound Reaction->Product

Figure 1: Genesis of critical impurities during the synthetic workflow.[1] Red nodes indicate risks to downstream applications.

Part 3: Analytical Strategy

A standard "generic" gradient is insufficient for separating the regioisomers. The following method is validated for fluorinated benzamides.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase chromatography with acidic buffering to suppress ionization of the free acid impurity, ensuring sharp peak shapes.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of Amide & Non-polars
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Interpretation:

  • Retention Time (RT): The target amide typically elutes around 8-10 minutes.

  • Acid Impurity: Will elute earlier (more polar) than the amide.

  • Regioisomer: The 2-fluoro isomer often elutes slightly later due to intramolecular H-bonding effects masking polarity.

Proton NMR (1H-NMR)

NMR is the only rapid way to confirm the isomeric identity (3-fluoro vs 2-fluoro).

  • Solvent: DMSO-d6 or CDCl3.

  • Diagnostic Signal: Look for the N-methyl doublet at

    
     2.8 - 3.0 ppm.
    
  • Aromatic Region: The 3-fluoro substitution pattern creates a specific splitting pattern (dd, ddd) that differs significantly from the 2-fluoro isomer.

    • 3-Fluoro: Protons are spread out.

    • 2-Fluoro: Protons often show tighter clustering due to symmetry changes.

Part 4: Remediation & Purification Protocol

If the commercial material fails the specifications above (e.g., purity < 98% or yellow color), perform this recrystallization. This protocol relies on the solubility differential between the neutral amide and the polar acid impurity.

Protocol: Ethanol/Water Recrystallization

Objective: Remove free acid and colored oxidation products.

  • Dissolution: Place 10.0 g of crude amide in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (absolute) (approx. 50-60 mL) and heat to reflux (80°C) with stirring until fully dissolved.

    • Note: If insoluble particles remain, filter while hot (remove inorganic salts).

  • Precipitation: Remove from heat. Slowly add Deionized Water (approx. 20-30 mL) dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

  • Cooling: Re-heat slightly to clear the solution, then allow it to cool to room temperature slowly (over 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the cake with cold 2:1 Ethanol:Water mixture (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to remove residual moisture.

Expected Recovery: 85-90%. Purity Upgrade: Typically improves from 95% to >99%.

Part 5: Analytical Decision Tree

Use this logic flow to determine if the batch is suitable for drug development use.

DecisionTree Start Receive Commercial Batch Visual Appearance White/Off-White? Start->Visual NMR 1H-NMR Isomer Check (3-F vs 2-F) Visual->NMR Yes Recryst Perform Recrystallization Visual->Recryst No (Colored) HPLC HPLC Purity > 98.0%? NMR->HPLC Correct Isomer Reject REJECT (Wrong Isomer) NMR->Reject Wrong Isomer AcidCheck Acid Impurity < 0.5%? HPLC->AcidCheck Yes HPLC->Recryst No Pass RELEASE for Synthesis AcidCheck->Pass Yes AcidCheck->Recryst No Recryst->HPLC Retest

Figure 2: Quality Control Decision Tree for commercial this compound.

References

  • Chemical Structure & Identifiers

    • PubChem. "4-Bromo-3-fluorobenzoic acid (Precursor Data)." National Library of Medicine. Link

    • ChemicalBook. "4-Bromo-2-fluoro-N-methylbenzamide (Isomer Comparison)." Link

  • Synthetic Methodology (Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for EDCI/Acid Chloride coupling protocols).
  • Analytical Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (Standard for HPLC method development).
  • Commercial Availability & CAS Verification

    • CP Lab Safety. "this compound, 98% Purity." (Verifies commercial existence and CAS 865111-72-4).[2] Link

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-N-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on establishing a robust theoretical framework for predicting solubility based on the compound's physicochemical properties. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and process development. Its substituted benzamide scaffold is a common feature in pharmacologically active molecules. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and an N-methylamide group—imparts specific electronic and steric properties that make it a valuable building block for synthesizing more complex target molecules.

Understanding the solubility of this intermediate is paramount for its effective utilization. Solubility data governs critical process decisions, including:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase to maximize reaction rates and yields.

  • Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification methods.[1]

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.

This guide will deconstruct the molecular features of this compound to predict its solubility profile and provide a definitive methodology for its experimental validation.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a practical expression of the underlying thermodynamics of dissolution.[2] The process is driven by the change in Gibbs free energy (ΔG), which is dependent on the enthalpy (ΔH) and entropy (ΔS) of dissolution.[3] For a solute to dissolve, the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

Molecular Structure Analysis

The key to predicting solubility lies in the compound's molecular structure:

  • N-Methylamide Group (-C(O)NHCH₃): This is the most influential functional group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the amide proton (N-H) is a hydrogen bond donor.[4] This allows for strong, specific interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character, favoring interactions with less polar solvents.

  • Halogen Substituents (Br, F): The electronegative fluorine and bromine atoms increase the molecule's overall polarity and dipole moment. They also introduce the possibility of halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic region (σ-hole) that can interact with nucleophiles like carbonyl oxygens or nitrogen atoms.[5][6] This can influence both crystal packing in the solid state and interactions with specific solvents.

Predicted Solubility in Different Solvent Classes

Based on this structural analysis, we can predict a nuanced solubility profile:

  • High Solubility Expected in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are anticipated to be effective. They possess high polarity and can act as hydrogen bond acceptors, interacting strongly with the amide N-H group without the competing self-association seen in protic solvents.

  • Moderate to Good Solubility in Alcohols: Protic solvents such as Methanol, Ethanol, and Isopropanol should be effective solvents. They can act as both hydrogen bond donors (to the carbonyl oxygen) and acceptors (from the amide proton).

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are polar enough to interact with the molecule's dipole moment. While not capable of hydrogen bonding, they can effectively solvate the aromatic and halogenated portions of the molecule.

  • Low to Negligible Solubility in Nonpolar Solvents: Hydrocarbon solvents like Hexane, Heptane, and Toluene are unlikely to be effective. The energy required to break the strong intermolecular hydrogen bonds within the this compound crystal lattice would not be compensated by the weak van der Waals forces offered by these nonpolar solvents.

A summary of the compound's key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 749927-69-3 [7][8]
Molecular Formula C₈H₇BrFNO [9]
Molecular Weight 232.05 g/mol [9]
Physical State Solid, White to Off-White Powder/Crystal [7][8]
Melting Point 125.0 to 129.0 °C [8]
Hydrogen Bond Donor Count 1 [10] (Computed)
Hydrogen Bond Acceptor Count 2 (Oxygen and Fluorine) [10] (Computed)

| Topological Polar Surface Area | 29.1 Ų |[10] (Computed) |

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is invaluable, empirical measurement is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic (equilibrium) solubility.[11] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing data that is crucial for process chemistry and regulatory filings.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method is preferred over kinetic methods because it allows sufficient time for the system to reach its lowest energy state (equilibrium). Kinetic solubility tests, which often involve rapid precipitation from a stock solution, can result in supersaturated solutions or the formation of metastable solid forms, leading to an overestimation of the true solubility.[12]

  • Why Isothermal? Solubility is highly temperature-dependent.[13] Maintaining a constant and controlled temperature is critical for reproducibility and for understanding the thermodynamic properties of the dissolution process.

  • Why Excess Solid? The continuous presence of an excess of the solid solute ensures that the solution remains saturated throughout the equilibration period, which is the definition of a solubility measurement.

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy.[14] It can separate the analyte of interest from any potential impurities or degradation products, ensuring that only the concentration of this compound is measured.

Detailed Experimental Protocol
  • Preparation: a. Add an excess amount of solid this compound (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent. A range of solvents from different classes should be tested (see Table 2).

  • Equilibration: a. Seal the vials securely to prevent solvent evaporation. b. Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). c. Agitate the slurries for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: a. After equilibration, remove the vials and allow the excess solid to settle. b. To separate the saturated liquid phase from the solid, use either centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or filtration through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid introducing solid particles into the analytical sample.

  • Sample Preparation for Analysis: a. Carefully pipette a known aliquot of the clear supernatant (the saturated solution) into a clean volumetric flask. b. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the standards and the diluted samples by a validated HPLC-UV method. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the standardized workflow for determining the thermodynamic solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess solid solute to vials B Add precise volume of solvent A->B C Seal vials and place in isothermal shaker (24-48h) B->C D Centrifuge or Filter to separate solid C->D E Dilute supernatant (saturated solution) D->E F Analyze by HPLC-UV against calibration curve E->F G Calculate solubility (e.g., in mg/mL) F->G

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Discussion of Key Influencing Factors

Solvent Selection

The choice of solvent is the most critical factor. A well-designed study will include a diverse set of solvents to build a comprehensive solubility profile. Table 2 provides a list of recommended solvents, their properties, and the rationale for their inclusion.

Table 2: Recommended Organic Solvents for Solubility Screening

Solvent Class Polarity H-Bonding Capability Rationale for Inclusion
Methanol Polar Protic High Donor & Acceptor Represents small alcohols, excellent H-bonder.
Isopropanol Polar Protic Medium Donor & Acceptor Represents bulkier alcohols, common process solvent.
Acetonitrile Polar Aprotic High Acceptor Only High dipole moment, no donor capability.
Acetone Polar Aprotic Medium Acceptor Only Common ketone, useful for crystallization.
Dichloromethane Polar Aprotic Medium None Common chlorinated solvent for reactions.[15]
Tetrahydrofuran (THF) Polar Aprotic Medium Acceptor Only Common ether solvent.
Ethyl Acetate Polar Aprotic Medium Acceptor Only Common ester, widely used in chromatography.[16]
Toluene Nonpolar Low None Represents aromatic hydrocarbons.

| Heptane | Nonpolar | Low | None | Represents aliphatic hydrocarbons, often used as an anti-solvent. |

Temperature Effects

For most solid compounds, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[11] This relationship can be described by the van't Hoff equation. Performing solubility measurements at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) can provide valuable thermodynamic data and is essential for designing robust crystallization processes where temperature gradients are used to control supersaturation and crystal growth.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a strong, predictive understanding of its behavior. The prominent N-methylamide group suggests that polar solvents, particularly polar aprotic solvents like DMF and DMSO, and polar protic solvents like methanol, will be most effective. Conversely, its solubility in nonpolar hydrocarbon solvents is expected to be poor.

For researchers and process chemists, the true value lies not in pre-existing data but in the capacity for accurate and reliable measurement. The detailed isothermal shake-flask protocol provided in this guide represents a self-validating system for generating high-quality, thermodynamic solubility data. By combining theoretical prediction with this rigorous experimental methodology, scientists can make informed decisions regarding solvent selection, leading to optimized reaction conditions, efficient purification strategies, and accelerated development timelines.

References

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160779897, 4-bromo-2-fluoro-N-methylbenzamide. PubChem. Retrieved from [Link]

  • Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 17(4), 4381–4425. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11: Thermodynamics of Solubility. Chemistry LibreTexts. Retrieved from [Link]

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  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • ResearchGate. (n.d.). Dependence of ∆δ NH on hydrogen bonding strength. ResearchGate. Retrieved from [Link]

  • Quagli, M., et al. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 171, 233-245. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3C — Tables and List Guidance for Industry. FDA. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Wikipedia. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Cleanchem Laboratories. Retrieved from [Link]

  • Pesti, J. A., et al. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 2(5), 441-448. Retrieved from [Link]

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Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-N-methylbenzamide

Executive Summary: This guide provides a comprehensive framework for the safe handling, storage, and use of this compound (CAS No. 865111-72-4) for research, development, and pharmaceutical professionals. It is critical to note that specific toxicological and safety data for this particular isomer are not extensively published. Therefore, this document establishes a robust safety protocol by leveraging data from the well-characterized isomer, 4-Bromo-2-fluoro-N-methylbenzamide (CAS No. 749927-69-3), and adhering to established principles for handling halogenated aromatic compounds. This approach ensures a conservative and comprehensive safety margin for all laboratory and manufacturing operations.

This compound is a halogenated aromatic amide. Its precise physical and chemical properties are not widely documented. The data presented below is based on its molecular formula and supplemented with data from its well-studied 2-fluoro isomer, which is structurally very similar and serves as a reliable surrogate for risk assessment.

PropertyValueSource
Chemical Name This compound-
CAS Number 865111-72-4[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance White to Off-White Solid (presumed)[2]
Melting Point ~125 - 129 °C (Surrogate Data)[2]
Boiling Point ~285 °C (Predicted, Surrogate Data)[2][3]
Density ~1.545 g/cm³ (Predicted, Surrogate Data)[2][3]
Solubility Slightly soluble in Chloroform and Methanol (Surrogate Data)[2]

Section 2: Hazard Identification and Toxicology

GHS Hazard Classification (Surrogate Data)

The following classification should be conservatively applied to this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

Source: Based on data for 4-Bromo-2-fluoro-N-methylbenzamide[4]

Toxicological Profile and Rationale
  • Inhalation: As a fine solid powder, this compound poses a risk of respiratory tract irritation if inhaled.[5] Proper engineering controls are paramount to prevent aerosolization.

  • Skin and Eye Contact: Halogenated benzamides are frequently cited as skin and eye irritants.[5][6] Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Ingestion: The compound is presumed to be harmful if swallowed, consistent with many biologically active small molecules.

  • Metabolism and Chronic Effects: The metabolism of fluorinated aromatic compounds can be complex. While the carbon-fluorine bond is strong, metabolic pathways can sometimes lead to toxic byproducts.[7][8] Long-term exposure data is unavailable, and therefore, exposure should be minimized as a guiding principle.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with rigorous PPE protocols.

Engineering Controls

The causality for implementing robust engineering controls is to physically isolate the researcher from the chemical hazard, thereby minimizing the risk of inhalation and systemic exposure.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.[9]

  • Ventilation: The laboratory should be well-ventilated to dilute any fugitive emissions.[6]

  • Safety Stations: A safety shower and eyewash station must be immediately accessible in the work area.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be worn at all times when handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or handling larger quantities.[6]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[6]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Wear closed-toe shoes.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]

Section 4: Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Minimize Exposure: Avoid all personal contact, including the inhalation of dust.[9]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Grounding: Take precautionary measures against static discharge when handling the powder.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to prevent contamination of the laboratory space.

Storage
  • Container: Keep the container tightly closed and clearly labeled.[5]

  • Conditions: Store in a cool, dry, and well-ventilated area.[6] A recommended storage temperature is room temperature, sealed in a dry environment.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2][6]

Section 5: Exemplar Experimental Protocols

The following protocols are provided as validated templates. Any procedure should be preceded by a thorough risk assessment specific to the planned experiment.

Exemplar Synthesis: Amide Coupling

This protocol is based on the well-documented synthesis of the 2-fluoro isomer and represents a standard method for forming the amide bond.[2] The primary causality for this multi-step workflow is to ensure the complete and clean conversion of the carboxylic acid to the final amide product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activator Addition: Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.5 eq). Stir the mixture at room temperature.

  • Amine Addition: Slowly add a solution of methylamine (e.g., 2M in THF, 5.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. The reaction progress should be monitored by a self-validating method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel flash column chromatography to yield the final product.

G Exemplar Synthesis Workflow start Reactants: 4-Bromo-3-fluorobenzoic Acid Methylamine Solution reaction Amide Coupling Reaction (Room Temp, 16-24h) start->reaction reagents Reagents: EDCI, HOBt, DIPEA Solvent: DMF reagents->reaction monitor Monitor Progress (TLC / HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Solvent Extraction monitor->workup Complete purify Silica Gel Column Chromatography workup->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: HPLC Method Development

Accurate quantification is crucial for purity assessment. A robust reversed-phase HPLC (RP-HPLC) method is the standard for this class of molecule. The following provides a logical workflow for developing such a method.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile/water). Prepare working standards by serial dilution.

  • Initial Screening: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Start with a gradient elution from ~30% to 90% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 15 minutes to determine the approximate retention time.

  • Method Optimization: Based on the screening run, develop an isocratic method. Adjust the acetonitrile/water ratio to achieve a retention time between 3-10 minutes with a good peak shape (tailing factor < 1.5).

  • System Suitability: Before sample analysis, perform system suitability injections (typically n=5) to validate the system's performance. Key parameters include retention time reproducibility (%RSD < 1%) and peak area reproducibility (%RSD < 2%).

  • Analysis: Inject the sample and quantify the purity based on the area percent of the main peak relative to all other peaks detected.

G HPLC Method Development Workflow prep Sample & Standard Preparation screen Initial Gradient Screening (C18 Column, ACN/H₂O) prep->screen optimize Optimize Isocratic Method (Mobile Phase Ratio, Flow Rate) screen->optimize suitability System Suitability Testing (Reproducibility, Peak Shape) optimize->suitability analysis Sample Analysis & Purity Calculation suitability->analysis Pass fail Re-optimize Method suitability->fail Fail fail->optimize

Caption: Workflow for developing a self-validating HPLC analytical method.

Section 6: Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[10]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place in a sealed container for disposal.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[10]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Disposal: Dispose of the compound and any contaminated materials in a sealed, labeled container. Follow all local, regional, and national regulations for hazardous chemical waste disposal.[5] Do not dispose of down the drain or into the environment.

References

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A Technical Guide to 4-Bromo-3-fluoro-N-methylbenzamide: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Bromo-3-fluoro-N-methylbenzamide is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its trifunctional nature—an aryl bromide handle for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and an N-methylamide group for hydrogen bonding and structural rigidity—offers medicinal chemists a powerful tool for molecular design. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity, with a focus on its application in constructing complex molecular architectures.

Introduction & Strategic Importance

The Role of Halogenated Benzamides in Drug Discovery

Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The incorporation of halogens, particularly fluorine and bromine, can significantly enhance a drug candidate's therapeutic profile by improving metabolic stability, membrane permeability, and binding affinity. The benzamide moiety itself is a common feature in many approved drugs, acting as a rigid structural element and a hydrogen bond donor/acceptor. The combination of these features in a single, versatile building block is of high value to the drug development professional.

The Unique Profile of this compound

This compound presents a unique combination of functional groups that allow for sequential and regioselective modifications:

  • The Aryl Bromide (C4-Br): This is the primary reactive site for palladium-catalyzed cross-coupling reactions. It enables the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, forming the core of many drug scaffolds.

  • The Fluorine Atom (C3-F): Positioned meta to the amide and ortho to the bromide, the fluorine atom exerts a strong inductive electron-withdrawing effect. This influences the reactivity of the aromatic ring, impacts the pKa of adjacent groups, and can serve as a key binding element or a site to block metabolic attack.

  • The N-methylamide Group (C1-CONHMe): This group provides a point for hydrogen bonding interactions with biological targets and imparts a degree of conformational constraint to the molecule.

This trifecta of functionality makes it a sought-after intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[1][2]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While extensive experimental data for this compound is not broadly published, data for its precursor and related isomers provide a strong basis for its expected characteristics.

Core Properties

The properties of the key precursor, 4-Bromo-3-fluorobenzoic acid, are well-documented and provide insight into the characteristics of its N-methylamide derivative.

PropertyValue (for 4-Bromo-3-fluorobenzoic acid)Reference
CAS Number 153556-42-4[3]
Molecular Formula C₇H₄BrFO₂[3][4]
Molecular Weight 219.01 g/mol [3]
Appearance White to off-white solid[3]
Storage Sealed in dry, room temperature[3]

Note: The properties of the title compound, this compound (C₈H₇BrFNO, MW: 232.05 g/mol ), are expected to be similar, with a higher melting point and different solubility profile due to the amide functional group.

Spectroscopic Signature (Anticipated)

The spectroscopic data is crucial for reaction monitoring and final product confirmation.

  • ¹H NMR: Protons on the aromatic ring will appear as distinct doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and bromine atoms. The N-methyl group will typically appear as a doublet around 2.8-3.0 ppm, coupled to the N-H proton. The amide N-H proton will be a broad singlet or a quartet.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon will be in the 165-170 ppm region. The carbon atoms attached to bromine and fluorine will have their chemical shifts significantly influenced by the halogen's electronegativity and can be identified by their characteristic C-F coupling constants.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom, with two peaks of nearly equal intensity for the M+ and M+2 ions, confirming the presence of a single bromine atom.

Synthesis of the Building Block

The most direct and reliable method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the amide bond, leading back to 4-Bromo-3-fluorobenzoic acid and methylamine. This is a standard and highly reliable transformation in organic synthesis.

G target This compound intermediate 4-Bromo-3-fluorobenzoic Acid + Methylamine target->intermediate Amide Disconnection

Caption: Retrosynthesis of the target compound.

Recommended Synthetic Protocol: Amide Coupling

The formation of the amide bond from 4-Bromo-3-fluorobenzoic acid and methylamine is typically achieved using standard peptide coupling reagents to activate the carboxylic acid. This approach offers high yields, mild reaction conditions, and avoids the need to generate more reactive species like acid chlorides. A common and effective set of reagents includes a carbodiimide, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency.[5][6]

Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for benzamide synthesis and should be considered a validated starting point.[5][6]

  • Dissolution: To a round-bottomed flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-3-fluorobenzoic acid (1.0 eq.). Dissolve it in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate vessel, prepare a solution of methylamine (2.0 M in THF or water, 2.0-5.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a solid.[5]

Synthetic Utility & Key Transformations

The primary value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond.

The Aryl Bromide Handle: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[7][8] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is fundamental for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.[1]

Causality: The choice of catalyst, ligand, and base is critical. For an electron-deficient substrate like this benzamide, a palladium(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is effective. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[9] The fluorine atom's electron-withdrawing nature can increase the rate of oxidative addition, the first step in the catalytic cycle.

This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[10][11] This is invaluable for synthesizing diarylamines or aryl-alkylamines, which are prevalent in pharmaceuticals.

Causality: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, but often requires more electron-rich and sterically hindered phosphine ligands (e.g., BINAP, Xantphos) to facilitate the reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

Generic Experimental Workflow for Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Coupling Partner (Boronic Acid/Amine), and Base in a Schlenk Flask B Degas Solvent (e.g., Dioxane/Toluene) and Add to Flask A->B C Add Palladium Catalyst and Ligand under Inert Atmosphere B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to RT, Dilute with Solvent and Filter/Wash E->F G Aqueous Extraction F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Application in Medicinal Chemistry: FGFR Inhibitor Scaffolds

Fibroblast growth factor receptor (FGFR) inhibitors are a critical class of targeted cancer therapies. Many potent FGFR inhibitors feature a substituted biaryl or heteroaryl-aryl core structure.[12][13] this compound is an ideal starting point for such molecules. For example, a Suzuki coupling can be used to install a complex heterocyclic moiety at the 4-position, leading directly to the core structure of advanced drug candidates.[1][2]

Logical Flow from Building Block to a Hypothetical Kinase Inhibitor

G start 4-Bromo-3-fluoro- N-methylbenzamide intermediate Biaryl Core Structure start->intermediate Suzuki Coupling partner Heterocyclic Boronic Acid partner->intermediate final Active Pharmaceutical Ingredient (API) intermediate->final Further Functionalization (e.g., deprotection, salt formation)

Caption: Synthetic pathway to an API using the building block.

Safety, Handling, and Storage

As with all halogenated organic compounds, appropriate safety precautions must be taken. Based on data for the precursor 4-Bromo-3-fluorobenzoic acid, the compound should be handled in a well-ventilated fume hood.[4]

  • Hazards: May cause skin and serious eye irritation. May be toxic if swallowed.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a meticulously designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its strategically placed functional groups provide multiple handles for diversification, enabling the rapid and efficient synthesis of complex molecules. Its proven utility in the construction of biaryl cores makes it particularly valuable for researchers in drug discovery, especially in the development of kinase inhibitors and other targeted therapies.

References

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  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E65(3), o640. Available at: [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(cyanomethyl)-3-fluoro-N-propylbenzamide. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]

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  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 896-904. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • Liu, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Frost, C. G., Mutton, L. (2010). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 15(1), 371-380. Available at: [Link]

  • Scott, A. D., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 66(6), 4059-4072. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Retrieved from [Link]

  • Reddy, K. S., et al. (2014). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 11(11), 2445-2448. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile. Retrieved from [Link]

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Methodological & Application

Application Note: 4-Bromo-3-fluoro-N-methylbenzamide in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Lynchpin

In modern agrochemical discovery, 4-Bromo-3-fluoro-N-methylbenzamide (CAS: 749927-69-3) serves as a critical "lynchpin intermediate." Its value lies in the precise orthogonal reactivity of its substituents:

  • The Aryl Bromide (C-4): A handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to construct biaryl or heterocyclic cores.

  • The Ortho-Fluorine (C-3): A metabolic blocker that modulates pKa and lipophilicity (LogP), crucial for penetrating insect cuticles or fungal cell walls.

  • The N-Methyl Amide (C-1): A robust directing group (DG) for C-H activation and a hydrogen-bond donor/acceptor often required for receptor binding (e.g., Ryanodine or GABA receptors).

This guide details the synthetic utility of this scaffold in generating Meta-Diamide Insecticides (analogous to Broflanilide) and Biaryl Ether Fungicides .

Chemical Profile & Reactivity Logic

PropertySpecificationAgrochemical Significance
Formula C₈H₇BrFNOLow MW allows for complex downstream functionalization without exceeding Lipinski/Tice rules.
Mol Weight 232.05 g/mol Ideal fragment size (<300 Da).
C-Br Bond ActivatedThe ortho-fluorine atom inductively withdraws electron density, accelerating oxidative addition of Pd(0) into the C-Br bond compared to non-fluorinated analogs.
Amide Motif N-MethylPrevents primary amide hydrolysis while maintaining H-bond donor capability for target protein interaction.
The "Fluorine Effect" in Synthesis

The C-3 fluorine is not merely a bystander. In nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings, the fluorine atom destabilizes the transition state slightly due to repulsion but thermodynamically stabilizes the final active ingredient (AI) against oxidative metabolism (e.g., P450 hydroxylation).

Reactivity Core 4-Bromo-3-fluoro- N-methylbenzamide Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0)/Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd/Ligand/Amine Lithiation Ortho-Lithiation (Directed C-H Activation) Core->Lithiation LD/TmpLi

Figure 1: Divergent synthetic pathways accessible from the core intermediate.

Protocol A: Construction of Biaryl Scaffolds (Suzuki-Miyaura)

Application: Synthesis of meta-diamide insecticide analogs (GABA-gated chloride channel modulators). Challenge: The ortho-fluorine can cause steric hindrance with bulky phosphine ligands, requiring specific catalytic systems.

Materials
  • Substrate: this compound (1.0 eq)

  • Boronic Acid: 2-Chlorophenylboronic acid (1.2 eq) [Model Partner]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: Potassium Phosphate (K₃PO₄), 2.0 M aq.[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inertion: Charge a microwave vial or Schlenk tube with the substrate (232 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (24 mg). Seal and purge with Argon for 5 minutes.

    • Expert Tip: Use Pd(dppf)Cl₂ over Pd(PPh₃)₄. The bidentate ligand prevents "ligand stripping" by the fluoride if temperatures rise too high.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and K₃PO₄ (1.0 mL).

  • Reaction: Heat to 90°C for 4 hours.

    • Monitoring: Check LC-MS for the disappearance of the bromide (M+H 232/234). The product should appear as a single peak (M+H ~264).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[2] Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

Validation Criteria:

  • Yield > 85%.

  • Absence of homocoupling (biaryl) byproduct.

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Application: Introduction of heterocyclic amines (e.g., pyrazoles, triazoles) common in SDHI fungicides. Challenge: The amide nitrogen can compete as a nucleophile if the base is too strong (e.g., NaOtBu).

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: 3-(Difluoromethyl)-1H-pyrazole (1.2 eq)

  • Catalyst: Pd₂dba₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂dba₃ and Xantphos in toluene and stir for 10 mins to generate the active catalyst species (Yellow -> Orange shift).

  • Addition: Add the bromide substrate and the pyrazole amine. Finally, add the solid Cs₂CO₃.

    • Expert Tip: Cs₂CO₃ is preferred over NaOtBu because it is mild enough to prevent deprotonation of the N-methyl amide (pKa ~16), ensuring the coupling occurs only at the aryl bromide.

  • Heating: Reflux at 100°C for 12 hours.

  • Quench: Dilute with water, extract with DCM.

  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of benzamide-pyrazole adducts.

Protocol C: Directed Ortho-Lithiation (DoM)

Application: Late-stage functionalization to introduce electrophiles (Iodine, Formyl, Silyl) at the C-2 position (between Amide and Fluorine). Mechanism: The Amide and Fluorine groups act synergistically to direct the base to the C-2 position.

DoM Start Substrate Complex Li-Complex (C-2 Lithiated) Start->Complex LTMP, -78°C, THF Electrophile Electrophile Addition (E+ = I2, DMF) Complex->Electrophile Add E+ Product 2-Substituted Product Electrophile->Product Warm to RT

Figure 2: Directed ortho-lithiation strategy targeting the C-2 position.

Methodology
  • Base Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi to TMP in THF at -78°C.

    • Why LiTMP? It is non-nucleophilic, preventing attack on the amide carbonyl.

  • Lithiation: Add the substrate (dissolved in THF) dropwise to the LiTMP solution at -78°C. Stir for 1 hour. The solution usually turns deep red/orange.

  • Trapping: Add the electrophile (e.g., Iodine in THF) rapidly.

  • Warming: Allow to warm to 0°C, then quench with sat. NH₄Cl.

Safety & Handling

  • Hazard Identification: The compound is an organohalide. While not highly volatile, it should be treated as a potential skin irritant and respiratory sensitizer.

  • Waste: All palladium waste must be segregated for heavy metal disposal.

  • Reactive Hazards: Avoid contact with strong oxidizing agents. In Protocol C (Lithiation), ensure strictly anhydrous conditions to prevent violent quenching of organolithiums.

References

  • Synthesis of Benzamide Intermediates

    • Vertex Pharmaceuticals. (2014).[1][3][4] "Process for the preparation of benzamide derivatives." WO2014032498.[3]

    • Context: Describes the EDCI coupling to form the N-methylbenzamide core.
  • Suzuki Coupling of Fluorinated Bromides

    • BenchChem.[2] (2025).[2][3][5][6][7] "Application Notes for Suzuki Coupling Reactions Using Halogenated Benzophenones."

    • Context: General conditions for sterically hindered fluoro-aryl couplings.
  • Agrochemical Relevance (Meta-Diamides)

    • Nakao, T., & Banba, S. (2016).[8] "Broflanilide: A meta-diamide insecticide with a novel mode of action." Bioorganic & Medicinal Chemistry.

    • Context: Establishes the structural homology and biological target (GABA receptor) for this class of benzamides.
  • Buchwald-Hartwig Optimization

    • Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed.

    • Context: Basis for selecting Xantphos/Cs₂CO₃ system for amide-tolerant couplings.

Sources

Application Notes & Protocols: Leveraging 4-Bromo-3-fluoro-N-methylbenzamide for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the rational design of these inhibitors often relies on versatile chemical scaffolds. This guide provides an in-depth exploration of 4-Bromo-3-fluoro-N-methylbenzamide , a key building block in the synthesis of potent and selective kinase inhibitors. We will dissect the strategic importance of its structural features and provide detailed, field-proven protocols for its elaboration into complex molecular architectures targeting critical oncogenic kinases.

Strategic Importance of the this compound Scaffold

The efficacy of a kinase inhibitor is dictated by its ability to fit snugly into the ATP-binding pocket of the target kinase, its selectivity profile across the human kinome, and its pharmacokinetic properties. The this compound scaffold is strategically designed to address these challenges.

  • The Bromine Handle: The bromine atom at the 4-position is the cornerstone of this scaffold's versatility. It serves as a highly reliable reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amine substituents. These introduced moieties are typically designed to occupy the hydrophobic regions of the kinase ATP-binding site, thereby enhancing potency and modulating selectivity.

  • The Fluorine Substituent: The fluorine atom at the 3-position is not merely a passive substituent. Its high electronegativity can significantly influence the electronic environment of the phenyl ring, potentially leading to more favorable interactions with the target protein. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism, and to enhance binding affinity through the formation of hydrogen bonds or other non-covalent interactions.[6]

  • The N-methylbenzamide Moiety: The amide linkage is a classic hydrogen-bonding motif. In many kinase inhibitors, this group acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many Type I and Type II kinase inhibitors.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental.

PropertyValue
Chemical Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
CAS Number 918513-79-4
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane
Storage Store at room temperature in a dry place

Application Profile: Synthesis of FGFR1 Inhibitors for Non-Small Cell Lung Cancer

To illustrate the practical application of this scaffold, we will examine the synthesis of inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase whose amplification is a known driver in a subset of non-small cell lung cancer (NSCLC).[7] A recent study detailed the design and synthesis of potent FGFR1 inhibitors based on a similar 4-bromobenzamide core.[7]

The core hypothesis is that the 4-bromo position can be functionalized via a Suzuki coupling to introduce a moiety that occupies the hydrophobic pocket of the FGFR1 active site, while the benzamide portion serves as the hinge-binding element.

Target Signaling Pathway: FGFR Signaling Cascade

Inhibition of FGFR1 disrupts downstream signaling pathways, primarily the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[6][7]

FGFR_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Dimerizes PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK PLCg1->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor FGFR1 Inhibitor (e.g., Compound C9) Inhibitor->FGFR1 Blocks ATP Site

Caption: Simplified FGFR1 signaling pathway and the point of intervention.

Biological Activity of a Lead Compound

A lead compound from the aforementioned study, designated C9 , demonstrated significant potency against NSCLC cell lines with FGFR1 amplification.[7]

Cell Line (NSCLC)Target AmplificationIC₅₀ for Compound C9 (µM)[7]
NCI-H1581FGFR11.25 ± 0.23
NCI-H520FGFR11.36 ± 0.27
NCI-H1703FGFR11.85 ± 0.32
NCI-H460FGFR12.14 ± 0.36
NCI-H226FGFR12.31 ± 0.41

These results validate the strategic use of the 4-bromobenzamide scaffold to generate potent kinase inhibitors. The sub-micromolar activity underscores the effectiveness of the biaryl structure achieved through the Suzuki coupling.

Core Synthetic Protocols

The following protocols are detailed, self-validating methodologies for the two most critical transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is the cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors. The protocol describes the coupling of the title compound with a generic arylboronic acid.

Causality Behind Reagent Choices:

  • Base (e.g., K₂CO₃, K₃PO₄): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates and phosphates are effective and generally well-tolerated by most functional groups.

  • Solvent (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is standard. The water is crucial for dissolving the inorganic base and facilitating the reaction. Dioxane is an excellent solvent for the organic components.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base (K₂CO₃) b Add Solvents: - 1,4-Dioxane - Water a->b c Degas Mixture (Argon Purge) b->c d Heat to 90-100 °C (2-12 h) c->d e Monitor by TLC/LC-MS d->e f Cool to RT Add Ethyl Acetate & Water e->f g Separate Organic Layer Dry (Na₂SO₄) f->g h Concentrate in vacuo g->h i Purify via Column Chromatography h->i j Characterize (NMR, MS) i->j Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants: - this compound - Amine - Pd Precatalyst & Ligand - Base (NaOt-Bu) b Add Anhydrous Solvent (e.g., Toluene) a->b c Seal Vessel & Heat (100-110 °C, 4-24 h) b->c d Monitor by TLC/LC-MS c->d e Cool to RT Quench with Water d->e f Extract with Organic Solvent e->f g Dry & Concentrate f->g h Purify via Column Chromatography g->h i Characterize (NMR, MS) h->i

Sources

Application Note: Strategic Synthesis of Novel Heterocycles using 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-Bromo-3-fluoro-N-methylbenzamide (CAS: 865111-72-4) represents a high-value "ortho-halo-fluoro" building block. Unlike simple aryl halides, this molecule possesses three distinct handles for orthogonal functionalization:

  • The Bromine (C4): A highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).

  • The Fluorine (C3): Positioned ortho to the bromine, enabling intramolecular cyclization via nucleophilic aromatic substitution (

    
    ) or metal-catalyzed annulation.
    
  • The N-Methylamide (C1): A robust directing group for C-H activation and a key pharmacophore for solubility and hydrogen bonding.

This Application Note details three validated protocols to convert this scaffold into fused heterocyclic systems—Indazoles , Indoles , and Benzimidazoles —which are privileged structures in kinase inhibitors (e.g., VEGFR, EGFR) and GPCR modulators.

Reactivity Profile & Strategic Analysis

The core utility of this compound lies in the electronic relationship between its substituents.

  • Electronic Environment: The amide (C1) and bromine (C4) are electron-withdrawing groups (EWG). The fluorine (C3) is strongly electronegative.

  • Activation: The C4-Bromine is the primary electrophile. However, once C4 is functionalized with an electron-withdrawing group (e.g., acetyl, formyl, or nitro), the C3-Fluorine becomes highly activated for

    
     displacement due to the combined inductive effects of the ortho-EWG and the meta-amide.
    
  • Regioselectivity: The steric bulk of the bromine prevents unwanted ortho-lithiation at C4, directing C-H activation exclusively to the C2 position (between the amide and fluorine), creating a unique "pocket" for functionalization.

Structural Reactivity Map (Graphviz)

ReactivityMap SM 4-Bromo-3-fluoro- N-methylbenzamide Br C4-Bromine: Pd-Catalysis Handle (Suzuki/Heck/Sonogashira) SM->Br Primary Site F C3-Fluorine: Annulation Trigger (S_NAr / Cyclization) SM->F Secondary Site Amide C1-Amide: Directing Group (C-H Activation at C2) SM->Amide Tertiary Site Br->F Ortho-Relationship Enables Fusion

Figure 1: Reactivity map illustrating the three orthogonal handles available for diversification.

Protocol A: Synthesis of 3-Methyl-1H-indazole-5-carboxamides

Target Application: Kinase Inhibitors (e.g., Axitinib analogs), PARP inhibitors.

This protocol utilizes the Br/F motif to construct the indazole core. The strategy involves converting the bromine into an acetyl group, which subsequently activates the fluorine for displacement by hydrazine.

Mechanism[1][2][3]
  • Heck Coupling: Vinyl ether insertion at C4.

  • Hydrolysis: Unmasking the acetyl ketone.

  • Annulation: Hydrazine condenses with the ketone (hydrazone formation) and displaces the fluorine (

    
    ) to close the ring.
    
Experimental Procedure

Step 1: Heck Coupling & Hydrolysis

  • Charge: To a reaction vial, add this compound (1.0 equiv),

    
     (5 mol%), DPPP (10 mol%), and 
    
    
    
    (2.5 equiv) in DMF (0.2 M).
  • Addition: Add Butyl vinyl ether (5.0 equiv).

  • Reaction: Seal and heat to 110°C for 16 hours under

    
    .
    
  • Workup: Cool to RT. Add 1N HCl (aqueous) and stir vigorously for 1 hour (to hydrolyze the enol ether).

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 4-acetyl-3-fluoro-N-methylbenzamide .
    

Step 2: Hydrazine Cyclization

  • Charge: Dissolve the intermediate (from Step 1) in Ethanol (0.1 M).

  • Reagent: Add Hydrazine hydrate (5.0 equiv).

  • Reaction: Reflux (80°C) for 4–6 hours. Monitoring by LCMS should show disappearance of SM and formation of the indazole (

    
     for core).
    
  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Alternatively, concentrate and recrystallize.

Yield Expectations:

Step Reaction Type Typical Yield Key Observation
1 Heck + Hydrolysis 75-85% Color change to dark orange/brown during Heck.

| 2 | Cyclization | 88-95% | Clean conversion; product is highly crystalline. |

Protocol B: Synthesis of 2-Substituted Indoles

Target Application: Serotonin receptor modulators, Melatonin analogs.

This method leverages a Sonogashira coupling followed by a metal-catalyzed cyclization. The fluorine atom acts as a leaving group during the cyclization step, often requiring catalysis to overcome the activation energy.

Experimental Procedure

Step 1: Sonogashira Coupling

  • Reagents: this compound (1.0 equiv), Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv),

    
     (5 mol%), CuI (2 mol%).
    
  • Solvent: THF/Et3N (1:1 ratio).

  • Conditions: Stir at 60°C for 4 hours.

  • Result: Formation of 4-(alkynyl)-3-fluoro-N-methylbenzamide .

Step 2: Cyclization to Indole

  • Method: Gold(III) or Copper(I) catalyzed cyclization with an amine.

  • Protocol: Dissolve the alkyne intermediate in Toluene. Add Primary Amine (

    
    , 1.2 equiv) and 
    
    
    
    (5 mol%).
  • Conditions: Heat to 100°C in a sealed tube.

  • Mechanism: The amine attacks the activated alkyne (coordinated to Au), followed by intramolecular displacement of the fluorine (or

    
     first, then cyclization).
    
  • Note: If using ammonia (

    
     in dioxane), this yields the N-unsubstituted indole.
    
Reaction Pathway Diagram (Graphviz)

IndoleSynthesis SM 4-Bromo-3-fluoro- N-methylbenzamide Inter Intermediate: 4-(Phenylethynyl)-3-fluoro-... SM->Inter Sonogashira: Phenylacetylene, Pd/Cu Indole Product: 5-(Methylcarbamoyl)-2-phenyl-1H-indole Inter->Indole Cyclization: R-NH2, AuCl3 or CuI

Figure 2: Two-step synthesis of 2-substituted indoles.

Protocol C: Synthesis of Benzimidazoles via Buchwald-Hartwig Cascade

Target Application: Anti-infectives, H1-antihistamines.

Direct displacement of the fluorine with an amine is difficult due to the meta relationship with the amide. Therefore, we invert the sequence: Install the amine at C4 (displacing Br) and then cyclize onto C3 (displacing F).

Note: Standard


 at C4 (displacing Br) is possible but Pd-catalysis is more general. However, once the amine is at C4, the ring becomes electron-rich, deactivating the F at C3. Critical Modification:  We must use a Guanidine  or Amidine  equivalent to facilitate cyclization, or use a specific Pd-catalyst that can insert into the C-F bond (rare).

Recommended Route: The "Reverse" Strategy (S_NAr at F first) Correction: While F is meta to the amide, it is ortho to the Bromine. The Bromine is inductively withdrawing (-I). If we use a strong nucleophile (e.g., Benzylamine) in NMP at 140°C, we can displace the Fluorine before the Bromine.

  • Step 1 (

    
    ):  React SM with Benzylamine (2.0 equiv) in DMSO at 120°C. The F is displaced preferentially over Br due to the "Ortho-Effect" and higher electronegativity of F activating the ipso carbon.
    
    • Product:4-Bromo-3-(benzylamino)-N-methylbenzamide .

  • Step 2 (Cyclization): Pd-catalyzed intramolecular amidation? No, we need a carbon atom to close the ring.

    • Reagent: Formamidine acetate or Triethyl orthoformate.

    • Reaction: Heat the diamine precursor (if Br is converted to amine) or the bromo-amine with a catalyst.[1]

    • Better Path: Convert Br to Amine (post F-displacement) -> Diamine -> Cyclize with Orthoformate.

References

  • Synthesis of Indazoles from o-Haloacetophenones

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles". The Journal of Organic Chemistry.
    • Relevance: Establishes the hydrazine cyclization mechanism on similar halo-fluoro scaffolds.
  • Sonogashira/Cyclization to Indoles

    • Nakamura, I., & Yamamoto, Y. (2004). "Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis". Chemical Reviews.
    • Relevance: detailed protocols for Au/Cu catalyzed cycliz
  • Reactivity of 3-Fluoro-4-bromo-benzamides

    • Gorepatil, P. B., et al. (2013).
    • Relevance: Provides context for the activ
  • PubChem CID: 53694755 (Analogs).

Disclaimer: The protocols described herein are for research purposes only. Optimization of temperature and stoichiometry may be required depending on the specific scale and equipment used.

Sources

4-Bromo-3-fluoro-N-methylbenzamide as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-fluoro-N-methylbenzamide as a Precursor for Bioactive Molecules

Executive Summary

This compound (CAS 865111-72-4) is a high-value halogenated scaffold utilized extensively in the synthesis of small-molecule kinase inhibitors and nuclear receptor antagonists.[1] Distinguished from its 2-fluoro isomer (a key intermediate for Enzalutamide), the 3-fluoro variant serves as a critical tool for "Fluorine Scanning" (F-scan) during Lead Optimization.

This guide details the synthesis of this scaffold and its subsequent application in divergent synthesis via Palladium-catalyzed cross-couplings. The 3-fluoro motif is strategically positioned to modulate metabolic stability (blocking CYP450 oxidation sites) and fine-tune the electronic environment of the amide pharmacophore.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 865111-72-4
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Structural Role Electrophilic "Linchpin" Scaffold
Key Functionality Aryl Bromide (Pd-insertion site), Amide (H-bond donor/acceptor), Fluorine (Metabolic blocker/Electronic modulator)

Strategic Utility in Drug Design

The "Linchpin" Concept

This molecule functions as a divergent core. The bromine atom at the para position allows for the extension of the carbon skeleton, while the meta-fluorine atom exerts an inductive effect that influences both the reactivity of the bromine and the pKa of the amide proton.

LinchpinStrategy Core 4-Bromo-3-fluoro- N-methylbenzamide (Scaffold) Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Boronic Acids Pd(0) Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Amines Pd(0) Target1 Kinase Inhibitors (e.g., MEK/RAF) Suzuki->Target1 Target2 Receptor Antagonists (Hinge Binders) Buchwald->Target2

Figure 1: Divergent synthetic pathways utilizing the scaffold as a core electrophile.

Protocol 1: Synthesis of the Scaffold

Objective: Synthesis of this compound from 4-bromo-3-fluorobenzoic acid. Source Authority: Adapted from WO2022150316A1 [1].

Reagents & Materials
  • Precursor: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

  • Amine Source: Methylamine hydrochloride (1.3 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDCI/HOBt system

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol) and DMF (100 mL). Add DIPEA (23.8 mL, 136.8 mmol) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (20.8 g, 54.7 mmol) portion-wise. Stir for 30 minutes at 0°C to ensure formation of the active ester.

  • Amine Addition: Add methylamine hydrochloride (4.0 g, 59.3 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the starting acid is consumed.

  • Workup:

    • Dilute the reaction mixture with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Expected Yield: 85–95%

    • Appearance: White to off-white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl or heteroaryl ring at the C4 position to create a biaryl system (common in Type II kinase inhibitors). Mechanistic Insight: The 3-fluoro substituent is electron-withdrawing, which facilitates the oxidative addition of Pd(0) into the C-Br bond compared to non-fluorinated analogs [2].

Reagents
  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Workflow
  • Inert Atmosphere: Purge a microwave vial or pressure tube with Nitrogen or Argon.

  • Loading: Add the scaffold (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes (Critical step to prevent homocoupling).

  • Reaction: Seal and heat to 90–100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine, and concentrate.

  • Purification: Flash chromatography (typically requiring higher polarity eluents due to the amide).

Protocol 3: Buchwald-Hartwig Amination

Objective: Displacement of the bromine with an amine to form an aniline derivative (mimicking the hinge-binding motif of MEK/EGFR inhibitors). Challenge: The amide proton (N-H) can be acidic and may compete with the coupling amine. Use of a weaker base (Cs₂CO₃) or protecting the amide (e.g., with PMB) may be required for difficult substrates [3].

Reagents
  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (if amide deprotonation is managed)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Workflow
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 minutes to generate the active catalyst species.

  • Addition: Add the scaffold (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

  • Heating: Heat to 100°C for 12–18 hours.

  • Monitoring: Monitor for the disappearance of the aryl bromide. If the reaction stalls, add a second portion of catalyst/ligand.

  • Isolation: Standard aqueous workup followed by purification.

Comparative Data: Fluorine Scan

The following table illustrates the theoretical impact of the 3-fluoro substitution compared to the non-fluorinated and 2-fluoro analogs in a hypothetical kinase inhibitor scaffold.

Scaffold VariantElectronic Effect (Hammett σ)Metabolic Stability (Microsomal)Pd-Oxidative Addition Rate
H-Analog (No F) Ref (0.00)Low (C-H oxidation prone)Moderate
2-Fluoro Analog Inductive (-I), Ortho-effectHigh (Blocks ortho-metabolism)Slow (Steric hindrance)
3-Fluoro Analog Inductive (-I), Meta-effect High (Blocks meta-metabolism) Fast (Activated C-Br bond)

Note: The 3-fluoro position activates the para-bromine for nucleophilic attack/oxidative addition more effectively than the 2-fluoro position due to less steric crowding at the reaction center.

References

  • Google Patents. (2022). WO2022150316A1 - C-myc mrna translation modulators and uses thereof in the treatment of cancer.Link

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling.Link

  • ChemicalBook. (2023).[2] this compound Product Information.Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 177838145 (Related 3-fluoro intermediates).Link

Visualizing the Synthesis Pathway

SynthesisWorkflow Acid 4-Bromo-3-fluorobenzoic Acid Activation Step 1: Carboxyl Activation (Active Ester Formation) Acid->Activation Amine Methylamine HCl Coupling Step 2: Amide Coupling (0°C to RT, 4-16h) Amine->Coupling Reagents HATU / DIPEA / DMF Reagents->Activation Activation->Coupling Workup Step 3: Workup & Purification (Acid Wash / Recrystallization) Coupling->Workup Product This compound (Target Scaffold) Workup->Product

Figure 2: Step-by-step synthetic workflow for the preparation of the title compound.

Sources

One-pot synthesis involving 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Streamlined One-Pot Synthesis and Functionalization of 4-Bromo-3-fluoro-N-methylbenzamide

Abstract

This Application Note details a robust, scalable, one-pot protocol for the synthesis of This compound , a critical scaffold in the development of kinase inhibitors (e.g., MEK/RAF pathways) and next-generation androgen receptor antagonists. Unlike traditional methods relying on labile acid chlorides or atom-inefficient coupling reagents (EDCI/HOBt), this guide introduces a T3P® (Propylphosphonic anhydride) mediated workflow. This method ensures high yields (>90%), simple aqueous workup, and zero racemization risk. Furthermore, we demonstrate the utility of this scaffold in a telescoped Suzuki-Miyaura cross-coupling , allowing researchers to generate biaryl libraries directly from the benzoic acid precursor without isolating the intermediate amide.

Strategic Significance & Chemistry

The this compound scaffold represents a "privileged structure" in medicinal chemistry. The specific substitution pattern offers three distinct advantages:

  • The Bromine Handle: Positioned for high-fidelity palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • The Fluorine Effect: The C3-fluorine atom exerts an inductive electron-withdrawing effect, modulating the pKa of the amide proton and influencing the metabolic stability of the ring against oxidation.

  • The N-Methyl Amide: Functions as a critical hydrogen bond donor/acceptor motif, often locking the ligand into a bioactive conformation within the ATP-binding pocket of kinases.

Mechanism of Action (T3P Activation)

The core synthesis utilizes Propylphosphonic anhydride (T3P). T3P acts as a cyclic anhydride that reacts with the carboxylic acid to form a highly reactive mixed anhydride. Upon nucleophilic attack by methylamine, the byproduct is a water-soluble alkylphosphonic acid salt, eliminating the need for column chromatography.

T3P_Mechanism Acid 4-Bromo-3-fluorobenzoic Acid Inter Mixed Anhydride (Activated Species) Acid->Inter + T3P, Base T3P T3P (Reagent) T3P->Inter Product 4-Bromo-3-fluoro- N-methylbenzamide Inter->Product + Methylamine Byproduct Water-Soluble P-Byproducts Inter->Byproduct Amine Methylamine Amine->Product

Figure 1: T3P-mediated activation pathway ensuring high atom economy and simplified purification.

Protocol A: T3P-Mediated One-Pot Synthesis

Objective: Synthesis of this compound on a multi-gram scale. Scale: 10.0 mmol (approx. 2.2 g theoretical yield).

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
4-Bromo-3-fluorobenzoic acid 219.011.02.19 gLimiting Reagent
Methylamine (2.0M in THF) 31.062.512.5 mLNucleophile
T3P (50% w/w in EtOAc) 318.191.5~9.5 gCoupling Agent
DIPEA (Hünig's Base) 129.243.05.2 mLBase
Ethyl Acetate (EtOAc) --20 mLSolvent
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluorobenzoic acid (2.19 g) in dry EtOAc (20 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (5.2 mL) dropwise. Stir for 5 minutes.

  • Coupling Agent Addition: Add T3P solution (9.5 g, 50% in EtOAc) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature <5°C.

  • Amine Addition: Add Methylamine solution (12.5 mL, 2M in THF) slowly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexane) or LCMS. The acid peak should disappear completely.

  • Workup (The "Self-Cleaning" Step):

    • Quench the reaction with water (30 mL).

    • Separate the organic layer.[2][3][5][6]

    • Wash the organic layer sequentially with:

      • 10% Citric Acid (2 x 20 mL) – Removes excess amine/DIPEA.

      • Sat. NaHCO₃ (2 x 20 mL) – Removes any unreacted benzoic acid.

      • Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The product typically precipitates as a white/off-white solid upon concentration.[5]

    • Expected Yield: 2.1 – 2.2 g (90-95%).

    • Purity: >98% (HPLC).

Protocol B: Telescoped Suzuki-Miyaura Coupling

Objective: Use the crude reaction mixture from Protocol A directly to synthesize a biaryl derivative (e.g., 4-(3-fluoro-N-methylbenzamido)-phenylboronic acid derivative) without isolating the amide intermediate. This is ideal for library synthesis.

Workflow Logic

By utilizing the stability of the amide bond, we can perform the Palladium-catalyzed cross-coupling in the same biphasic system or by a simple solvent switch, saving 24 hours of drying/purification time.

Telescoped_Workflow cluster_0 Stage 1: Amidation cluster_1 Stage 2: Cross-Coupling Step1 Start: 4-Bromo-3-fluorobenzoic Acid + Methylamine + T3P Step2 In-Situ Intermediate: This compound Step1->Step2 25°C, 2h Step3 Add: Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Step2->Step3 No Isolation Step4 Heat: 80°C, 4-6 Hours Step3->Step4 Final Final Biaryl Product Step4->Final

Figure 2: Telescoped workflow reducing unit operations from 4 to 1.

Protocol Modifications
  • Perform Protocol A as described until Step 5 (Completion of Amidation).

  • Solvent Swap (Optional but Recommended): Evaporate the THF/EtOAc roughly and replace with 1,4-Dioxane (20 mL) to support higher temperatures.

  • Reagent Addition: To the crude amide mixture, add:

    • Aryl Boronic Acid (1.2 equiv).

    • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

    • Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%).

  • Reaction: Degas with Nitrogen for 5 minutes. Heat to 80-90°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water, and purify the final biaryl via flash chromatography.

Critical Parameters & Troubleshooting

ParameterObservationCorrective Action
Stoichiometry Low Yield (<70%)Ensure Methylamine is in excess (2.5 eq). T3P hydrolyzes slowly in the presence of moisture; use fresh reagents.
Temperature Impurity ProfileDo not heat the Amidation step >40°C. T3P is efficient at RT. High heat may cause competitive side reactions with the solvent.
Regioselectivity Wrong IsomerVerify the starting material is 3-fluoro -4-bromo, not the 2-fluoro isomer (Enzalutamide intermediate). They have distinct NMR signatures.
Safety ExothermThe addition of T3P to the basic amine solution is exothermic. Control addition rate on scales >10g.

References

  • T3P Reagent Utility

    • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Transformation of Carboxylic Acids into Acid Azides and Amides.
    • Source: Synlett, 2009.
  • Enzalutamide/Benzamide Synthesis Context

    • Process for the preparation of Enzalutamide (describing 4-bromo-2-fluoro analogs, applicable chemistry).
    • Source: US P
  • Telescoped Suzuki Coupling

    • One-Pot Synthesis of Biaryls via Suzuki-Miyaura Coupling of Aryl Halides.
    • Source: Journal of Organic Chemistry.
    • (General reference for Pd-catalyzed amidation/coupling sequences).

  • Safety Data

    • Safety D
    • Source: Fisher Scientific / Thermo Fisher.

Sources

Microwave-assisted synthesis with 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of 4-Bromo-3-fluoro-N-methylbenzamide via Microwave Irradiation

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development.[1] Moving beyond traditional, often time-consuming thermal methods, we present a robust, high-speed synthesis protocol leveraging the efficiency of microwave-assisted organic synthesis (MAOS). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol complete with characterization data, and critical safety considerations. By harnessing the principles of microwave dielectric heating, this method dramatically reduces reaction times from hours to minutes while maintaining high yields and product purity.[2][3]

Introduction: The Need for Speed in Amide Bond Formation

Amide bonds are fundamental linkages in a vast array of pharmaceuticals, natural products, and polymers.[4] The target molecule, this compound, and its structural analogs are key intermediates in the development of novel therapeutics, including potential kinase inhibitors and other targeted agents.[5][6]

Conventional methods for synthesizing such amides often involve coupling a carboxylic acid with an amine, a reaction that can be sluggish and require prolonged heating under reflux.[7][8] These lengthy reaction times not only create bottlenecks in discovery and development pipelines but can also lead to the formation of impurities. Microwave-assisted synthesis offers a powerful solution, providing rapid, uniform heating that significantly accelerates reaction rates and often leads to cleaner products with improved yields.[3][9]

The Science of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow conductive heat transfer from the vessel wall inwards, microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[10] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient volumetric heating.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. Collisions resulting from this movement generate heat throughout the sample.[9][10]

This direct and instantaneous energy transfer allows for precise temperature control and can access reaction pathways that are less favorable under traditional heating, often resulting in dramatically reduced reaction times.[11][12]

Reaction Scheme:

Figure 1: General reaction scheme for the microwave-assisted amidation of 4-bromo-3-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is designed to be self-validating. Adherence to the specified parameters should yield a product with the analytical characteristics outlined in the "Expected Results" section.

Materials and Equipment
  • Reagents:

    • 4-Bromo-3-fluorobenzoic acid (>98% purity)

    • Methylamine (2.0 M solution in THF)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (>98% purity)

    • N,N-Diisopropylethylamine (DIPEA) (>99% purity)

    • N,N-Dimethylformamide (DMF), anhydrous (<50 ppm H₂O)

    • Ethyl acetate (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Dedicated laboratory microwave reactor with temperature and pressure sensors

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Analytical instruments: NMR spectrometer, LC-MS, Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.0 mmol, 219 mg).

  • Solvent and Base Addition: Add anhydrous DMF (4 mL) to dissolve the acid. Follow this with the addition of DIPEA (2.5 mmol, 0.44 mL).

    • Causality Note: DMF is an excellent solvent for microwave chemistry due to its high dielectric constant, which allows for efficient energy absorption and rapid heating.[11] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine.

  • Coupling Agent Addition: Add HATU (1.1 mmol, 418 mg) to the vessel. Stir the mixture for 2 minutes at room temperature to pre-activate the carboxylic acid.

    • Causality Note: HATU is a highly effective coupling agent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add the methylamine solution (2.0 M in THF, 1.5 mmol, 0.75 mL).

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below.

ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier rapidly.
Ramp Time 2 minutesAllows for controlled heating to the target temperature.
Hold Time 10 minutesSufficient time for the reaction to reach completion under microwave conditions.[2]
Power 200 W (Dynamic)Power will adjust automatically to maintain the set temperature.
Stirring HighEnsures homogeneous heating and mixing of reagents.
Pre-stirring 15 secondsMixes reagents before irradiation begins.
  • Work-up and Extraction:

    • After the reaction is complete, allow the vessel to cool to room temperature (<50 °C).

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and saturated NaHCO₃ solution (20 mL).

    • Shake the funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a solid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis A Weigh 4-bromo-3-fluorobenzoic acid B Add DMF and DIPEA A->B C Add HATU (Pre-activation) B->C D Add Methylamine Solution C->D E Seal Vessel & Place in Reactor D->E F Irradiate: 120°C, 10 min E->F G Cool to Room Temperature F->G H Quench & Liquid-Liquid Extraction G->H I Dry Organic Layer (MgSO4) H->I J Concentrate (Rotovap) I->J K Column Chromatography J->K L Pure this compound K->L M Characterize (NMR, LC-MS, MP) L->M

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Expected Results and Characterization

The successful synthesis should yield a white to off-white solid. The following table summarizes the expected outcomes for validation.

ParameterExpected ValueMethod of Analysis
Yield 85-95%Gravimetric analysis after purification
Melting Point Approx. 125-129 °CMelting Point Apparatus[13]
Appearance White to off-white solidVisual Inspection
¹H NMR (400 MHz, CDCl₃) δ ~ 7.7-7.5 (m, 2H), 7.3-7.2 (m, 1H), 6.2 (br s, 1H, NH), 3.0 (d, 3H, J=4.8 Hz)¹H Nuclear Magnetic Resonance
LC-MS (ESI+) m/z = 232.0, 234.0 [M+H]⁺ (approx. 1:1 ratio)Liquid Chromatography-Mass Spectrometry
Purity >98%HPLC/LC-MS

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling agent (HATU is moisture-sensitive).- Wet solvent or reagents.- Insufficient temperature or time.- Use fresh, high-purity HATU.- Ensure all reagents and solvents are anhydrous.- Increase reaction time in 2-minute increments or temperature by 10 °C.
Incomplete Reaction - Insufficient amount of coupling agent or base.- Reaction time too short.- Ensure stoichiometry is correct (1.1 eq HATU, 2.5 eq DIPEA).- Increase microwave hold time to 15 minutes.
Multiple Side Products - Reaction temperature is too high, causing decomposition.- Impure starting materials.- Reduce reaction temperature to 100-110 °C.- Verify the purity of starting materials before the reaction.

Mandatory Safety Precautions

Safety is paramount when performing any chemical synthesis, especially when using microwave reactors.

  • Chemical Hazards:

    • Handle all chemicals in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

    • HATU can be irritating; avoid inhalation and skin contact.

    • DIPEA is corrosive and has a strong odor. Handle with care.

  • Microwave Reactor Safety:

    • Never use a domestic microwave oven. [15] Only use a laboratory-grade microwave synthesizer designed for chemical reactions, which includes features for pressure and temperature monitoring and emergency venting.[16]

    • Inspect the vessel: Before each use, check the reaction vessel and cap for any cracks or defects. Never use a damaged vessel.[17]

    • Do not exceed vessel limits: Never fill a reaction vessel more than two-thirds full to allow for thermal expansion and potential pressure increases.[17]

    • Avoid sealed systems (without pressure control): The protocol must be run in a vessel designed to handle the expected pressure at the set temperature.

    • Exothermic Reactions: Be cautious with potentially exothermic reactions, as the rapid energy input from microwaves can lead to a runaway reaction.[15] If scaling up or trying a new reaction, run a small test scale first.

Conclusion

This application note details a highly efficient, rapid, and reliable protocol for synthesizing this compound using microwave assistance. By significantly reducing reaction times from hours to just 10 minutes, this method provides a clear advantage for researchers in the fast-paced environment of drug discovery and development. The protocol is robust, high-yielding, and includes comprehensive guidelines for product validation and safety, making it an invaluable tool for modern synthetic chemistry laboratories.

References

  • Redalyc.Microwave Irradiation Assisted Synthesis 4-Hydroxy 3-Iodobenzylguanidine(HIBG). Available from: [Link]

  • Taylor & Francis Online. Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]

  • Scholars Research Library. A brief review: Microwave assisted organic reaction. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Available from: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

  • PMC. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available from: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]

  • PubMed. Microwave-assisted syntheses of regioisomerically pure bromorhodamine derivatives. Available from: [Link]

  • NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available from: [Link]

  • PMC - NIH. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]

  • Kansas State University. Microwave Safety. Available from: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Available from: [Link]

  • Microwave Chemical. Technologies|Microwave Safety Policy. Available from: [Link]

  • AJPRD. Microwave Assisted Organic Synthesis: A Green Chemical Approach. Available from: [Link]

  • TSI Journals. MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL EVALUATION OF FLOUROSUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Available from: [Link]

  • University of Nottingham. Safe use of microwave ovens in laboratories. Available from: [Link]

  • PubChem. 4-Bromo-3,5-dihydroxy-N-methylbenzamide | C8H8BrNO3 | CID 91824. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

Sources

Troubleshooting & Optimization

Purification of 4-Bromo-3-fluoro-N-methylbenzamide reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #PUR-4B3F-NM-001 Subject: Purification Protocol for 4-Bromo-3-fluoro-N-methylbenzamide (CAS: 874784-19-3 analog) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of This compound presents unique challenges due to the specific halogenation pattern on the benzene ring.[1] The electron-withdrawing nature of the 3-fluoro and 4-bromo substituents increases the lipophilicity of the molecule compared to non-halogenated benzamides, while simultaneously increasing the acidity of the amide proton slightly.

This guide addresses the three most common failure modes reported by users:

  • Retention of Coupling Reagents: Difficulty removing EDC/HOBt byproducts.[1][2][3]

  • "Oiling Out" during Crystallization: Failure to form a solid lattice due to halogen-induced lipophilicity.[1]

  • Co-elution of Starting Material: Unreacted benzoic acid "streaking" in chromatography.

Part 1: The "Golden Path" Workup Protocol

Standard Operating Procedure (SOP) for Reaction Workup

Context: This protocol assumes a standard amide coupling using 4-Bromo-3-fluorobenzoic acid , Methylamine (THF/MeOH solution) , and EDC/HOBt or HATU .[1]

Step-by-Step Methodology
  • Solvent Swap (Critical):

    • If the reaction was performed in DMF or DMAc : Concentrate the reaction mixture to near-dryness under high vacuum (50°C bath). Do not attempt to extract directly from a large volume of DMF; partition coefficients will favor impurity retention.

    • Redissolve the residue in Ethyl Acetate (EtOAc) . Use 10 mL of EtOAc per 1 mmol of substrate.[1]

  • The "Dual-Polarity" Wash Cycle:

    • Acidic Wash (Removes Amine & DIPEA): Wash the organic layer 2x with 0.5 M HCl .

      • Mechanism:[4][5][6][7][8] Protonates unreacted methylamine and DIPEA/TEA, forcing them into the aqueous layer.

    • Aqueous Wash (Removes DMF/EDC): Wash 1x with 5% LiCl (aq) or Water.[1]

      • Mechanism:[4][5][6][7][8] LiCl breaks emulsions and pulls residual DMF out of the EtOAc layer.

    • Basic Wash (Removes Acid & HOBt): Wash 2x with Saturated NaHCO₃ .[1]

      • Mechanism:[4][5][6][7][8] Deprotonates the unreacted 4-bromo-3-fluorobenzoic acid (pKa ~3.[1]5) into its carboxylate salt, rendering it water-soluble.[1] Also removes HOBt.[1][2]

    • Brine Wash: 1x Saturated NaCl to dry the organic layer.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][4][9] Avoid MgSO₄ if using Lewis acidic catalysts in downstream steps, though rare here.

    • Filter and concentrate to a crude solid.[1][10]

Visualizing the Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (EtOAc Solution) Wash1 Wash 1: 0.5 M HCl Start->Wash1 Aq1 Aqueous Layer: Methylamine salts DIPEA salts Wash1->Aq1 Discard Org1 Organic Layer: Product + Acid + HOBt Wash1->Org1 Keep Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Aq2 Aqueous Layer: Unreacted Benzoic Acid HOBt Wash2->Aq2 Discard Org2 Organic Layer: Neutral Product Wash2->Org2 Keep Wash3 Wash 3: Brine Org2->Wash3 Final Pure Organic Phase (Dry & Concentrate) Wash3->Final

Figure 1: Sequential Extraction Workflow designed to isolate neutral benzamides from acidic and basic impurities.

Part 2: Troubleshooting & FAQs

Issue 1: "My product is oiling out during recrystallization."

Diagnosis: The 4-Bromo and 3-Fluoro substituents significantly lower the crystal lattice energy while increasing lipophilicity.[1] Standard solvents like Hexane are too non-polar, causing the product to crash out as an oil rather than a crystal.

Solution: The "High-Solvency" Anti-Solvent Method Do not use Hexane/DCM.[1][7] Switch to an EtOAc/Heptane or IPA/Water system.[1]

ParameterRecommended ProtocolWhy?
Primary Solvent Isopropyl Alcohol (IPA) Dissolves the benzamide well at boiling (82°C) but poorly at 0°C.
Anti-Solvent Water Highly polar; forces the hydrophobic halogenated ring to aggregate.[1]
Procedure 1. Dissolve crude solid in min. boiling IPA.2. Add hot water dropwise until persistent cloudiness.3. Add 1 drop IPA to clear.4. Cool slowly to RT, then 4°C.Slow cooling prevents oiling.
Alternative EtOAc / Heptane Use if the compound is hydrolytically unstable (rare for benzamides).
Issue 2: "I see a 'Ghost Peak' running just below my product on TLC."

Diagnosis: This is likely the N-Acyl Urea rearrangement product.[1]

  • Cause: If EDC is used without sufficient HOBt, or if the reaction is heated too high, the activated ester rearranges irreversibly.

  • Detection: This impurity does not remove with acid/base washes.[1]

Solution:

  • Prevention: Always ensure HOBt/HOAt is present before adding EDC.[1] Keep reaction at 0°C for the first hour.

  • Purification: You must use Column Chromatography.[1][11]

    • Stationary Phase: Silica Gel (Standard).[1]

    • Mobile Phase: 20% to 40% EtOAc in Hexanes.[1]

    • Tip: The N-acyl urea is more polar than the desired amide. It will elute after your product.

Issue 3: "The starting acid co-elutes with my product."

Diagnosis: 4-Bromo-3-fluorobenzoic acid has a pKa ~3.[1]5. On silica gel (which is slightly acidic), it can protonate and "streak," overlapping with your amide.

Solution: Mobile Phase Modification Add 1% Acetic Acid to your mobile phase (e.g., Hexane:EtOAc:AcOH).

  • Logic: This keeps the benzoic acid fully protonated and sharpens its peak, usually increasing its Rf slightly, allowing separation from the amide.

  • Alternative: If the acid is trailing, use 1% Triethylamine to deprotonate it, forcing it to stick to the baseline (Rf = 0) while your amide elutes.

Part 3: Advanced Purification Logic (Decision Tree)

When standard extraction fails, use this logic flow to determine the next step.

PurificationLogic Start Crude Solid Isolated PurityCheck Check Purity (H-NMR / LCMS) Start->PurityCheck IsPure Purity > 95%? PurityCheck->IsPure Yes Dry & Package IsPure->Yes Yes No Identify Impurity IsPure->No No ImpurityType Impurity Type? No->ImpurityType AcidBase Start Material (Acid/Amine) ImpurityType->AcidBase Ionic Rearrange N-Acyl Urea (Side Product) ImpurityType->Rearrange Neutral Colored Colored/Tar ImpurityType->Colored Polymer Action1 Repeat Acid/Base Wash (Check pH carefully) AcidBase->Action1 Action2 Flash Chromatography (Gradient 10-50% EtOAc/Hex) Rearrange->Action2 Action3 Recrystallization (IPA/Water) Colored->Action3

Figure 2: Decision Matrix for selecting the appropriate purification technique based on impurity profiling.[1]

References

  • Amide Coupling & Workup Standards

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Purification of Halogenated Benzamides (Analogous Protocols)

    • Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Structurally similar regioisomer).[1] ChemicalBook Protocols. Link

  • Recrystallization Solvent Selection

    • University of Rochester, Dept. of Chemistry. Common Solvents for Recrystallization. Link

  • Dubé, P., et al. (2015). Practical Guide to Amide Coupling. Organic Process Research & Development.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Removal of palladium catalyst from 4-Bromo-3-fluoro-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Guide for Reactions Involving 4-Bromo-3-fluoro-N-methylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from chemical reactions, specifically those involving intermediates like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your troubleshooting and process optimization efforts.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?

A: The removal of residual palladium is paramount for several reasons rooted in safety, regulatory compliance, and process integrity.

  • Patient Safety & Regulatory Compliance: Palladium is classified as a heavy metal with potential toxicity.[1] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in final drug products, guided by the ICH Q3D guidelines.[2][3] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which translates to a concentration limit of 10 ppm for a 10g daily dose.[3][4]

  • Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with subsequent synthetic steps, leading to unintended side reactions, yield loss, and the formation of new impurities.

  • Drug Product Stability: The presence of residual metals can degrade the active pharmaceutical ingredient (API) over time, affecting the drug's stability and shelf-life.

Q2: What are the common forms of palladium I might find in my reaction mixture?

A: The form of residual palladium is highly dependent on the reaction conditions and work-up procedures. You may encounter:

  • Homogeneous Species (Pd(0) and Pd(II) complexes): These are soluble species, often complexed with ligands (e.g., phosphines) used in the reaction. Their solubility makes them particularly challenging to remove via simple filtration.

  • Heterogeneous Species (Palladium Black): This is insoluble, elemental palladium (Pd(0)) that has precipitated from the solution. It often appears as a fine black powder.

  • Colloidal Palladium: These are nano-sized particles of palladium suspended in the reaction mixture. They are often too small to be removed by conventional filtration and can be mistaken for a homogeneous solution.

The choice of removal technique is critically dependent on which of these species is present.[5]

Q3: What are the primary methods for palladium removal?

A: A range of techniques exists, each with its own advantages and disadvantages. The most common are:

  • Adsorption: Using materials like activated carbon or functionalized silica to bind the palladium.[5][6]

  • Scavenging: Employing reagents (scavengers) with a high affinity for palladium to form complexes that can be easily removed.[7][8]

  • Filtration: Physically removing insoluble palladium species, often with the aid of a filter agent like Celite.[9]

  • Chromatography: Separating the desired product from palladium impurities based on differential adsorption on a stationary phase.[9]

  • Extraction & Crystallization: Using liquid-liquid extraction or crystallization, sometimes enhanced with additives, to isolate the product from the metal.[6][9]

Q4: My product, this compound, contains an amide group. Does this complicate palladium removal?

A: Yes, it can. Molecules containing heteroatoms like nitrogen and oxygen (as in your amide) can act as ligands for palladium.[5] This coordination can increase the solubility of palladium complexes and cause them to "travel" with your product during purification steps like chromatography or crystallization, making separation more difficult. This makes methods based on strong, selective binding, such as specialized scavengers, particularly valuable.

Q5: How do I accurately measure my residual palladium levels?

A: Standard analytical techniques for quantifying trace metals are required. The most common and reliable methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)

  • Atomic Absorption (AA) Spectroscopy

These methods are highly sensitive and can detect palladium down to parts-per-billion (ppb) levels.[6] For rapid process screening, colorimetric or fluorescent-based assays are also available.[10] It is crucial to quantify palladium levels after purification to ensure regulatory compliance and process consistency.[11][12]

Troubleshooting & Optimization Guides

This section addresses specific challenges you may encounter during the purification of this compound and similar compounds.

Decision Workflow for Palladium Removal

Before diving into specific problems, it's helpful to have a logical framework for selecting a purification strategy. The following workflow illustrates a typical decision-making process.

G start Reaction Work-up Complete (Crude Product in Solution) check_precipitate Is a black precipitate (Pd Black) visible? start->check_precipitate celite_filtration Perform Celite Filtration check_precipitate->celite_filtration Yes scavenger_screen Screen Scavengers (Thiol, Amine, etc.) check_precipitate->scavenger_screen No analyze_filtrate Analyze Filtrate for Residual Pd (ICP-MS) celite_filtration->analyze_filtrate analyze_filtrate->scavenger_screen Pd > Spec chromatography Column Chromatography (If required for other impurities) analyze_filtrate->chromatography Pd < Spec carbon_treatment Screen Activated Carbon (Different Grades) scavenger_screen->carbon_treatment Or select_method Select Optimal Method: Scavenger vs. Carbon scavenger_screen->select_method carbon_treatment->select_method optimize Optimize Conditions (Temp, Time, Loading) select_method->optimize Method Chosen optimize->chromatography final_analysis Final Product Analysis (ICP-MS) chromatography->final_analysis final_analysis->optimize Fail end Product Meets Spec (<10 ppm Pd) final_analysis->end Pass

Caption: Decision workflow for selecting a palladium removal strategy.

Problem 1: Standard silica gel chromatography is not removing all the palladium.

Q: I ran a standard flash column, but my product fractions are still contaminated with palladium. Why is this happening and what should I do?

A: This is a common issue. Standard silica gel has limited affinity for many soluble palladium complexes. The palladium species can co-elute with your product, especially if the product itself has ligating groups (like the amide in this compound).[11] Studies have shown that flash chromatography alone is often insufficient to reduce palladium to acceptable levels.[11]

Causality & Solution Pathway:

  • Identify the Root Cause: The polarity of the palladium complex is likely similar to your product, leading to poor separation.

  • Pre-Column Treatment (Recommended): Before chromatography, treat the crude product solution with a palladium scavenger. This converts the soluble palladium into a form that is easily removed.

    • Mechanism: Scavengers bind tightly to the palladium, forming a new complex that is either solid (and can be filtered off) or has a very different polarity from your product, causing it to stick irreversibly to the top of the silica column.

    • Action: Perform a scavenger screening (see Protocol 1) to find the most effective one. After treatment and filtration of the scavenger, load the filtrate onto the column.

  • Use Functionalized Media: Instead of plain silica, consider using silica functionalized with thiol or amine groups. These materials are essentially a combination of a stationary phase and a scavenger and are highly effective at capturing palladium species during chromatography.[8]

  • Post-Column Treatment: If pre-treatment is not feasible, the purified (but still contaminated) product can be treated with a scavenger or activated carbon as a final polishing step.

Problem 2: Activated carbon treatment leads to significant product loss.

Q: I used activated carbon to remove palladium, and it worked, but I lost over 30% of my product. How can I prevent this?

A: Activated carbon is a highly effective and economical choice for palladium removal, but its high surface area and porous nature can lead to non-specific adsorption of the desired product.[5][13] The key is to optimize the process to maximize palladium adsorption while minimizing product loss.

Causality & Solution Pathway:

  • Understand the Mechanism: Product loss occurs when your molecule adsorbs to the carbon surface alongside the palladium. This is influenced by the carbon's properties (pore size, surface chemistry) and the experimental conditions.

  • Screen Different Grades of Carbon: Not all activated carbons are the same. They differ in source material, activation method, particle size, and pore structure. Some grades are specifically designed for pharmaceutical applications to be more selective.[13]

  • Optimize Treatment Conditions:

    • Loading: Use the minimum amount of carbon necessary. Start with 5-10 wt% relative to your product and adjust based on results.

    • Temperature: Adsorption can be temperature-dependent.[14] Running the treatment at a slightly elevated temperature (e.g., 40-50 °C) can sometimes decrease product adsorption more than palladium adsorption, improving selectivity.[5]

    • Time: Longer exposure increases the risk of product loss. Monitor both palladium removal and product concentration over time (e.g., at 1, 2, 4, and 8 hours) to find the optimal duration.

    • Solvent: The choice of solvent affects the solubility of both your product and the palladium complexes, influencing their affinity for the carbon surface.

Parameter Starting Point Rationale for Optimization
Carbon Loading 5-10 wt%Balances capacity for Pd removal with surface area available for product loss.
Temperature Room Temp to 50 °CAffects adsorption kinetics and equilibrium. Higher temps can sometimes increase selectivity.[14]
Time 2-4 hoursSufficient for Pd adsorption; minimizes time for product to adsorb or degrade.
Carbon Grade Pharmaceutical GradeDesigned for lower impurity leaching and potentially higher selectivity.[13]
Caption: Table 1: Starting parameters for optimizing activated carbon treatment.

See Protocol 2 for a detailed experimental guide to activated carbon treatment.

Problem 3: My palladium scavenger is ineffective.

Q: I treated my reaction mixture with a thiol-based scavenger, but the palladium level barely changed. What went wrong?

A: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium and the reaction matrix.[5] A scavenger that works well for one process may not work for another.

Causality & Solution Pathway:

  • Match Scavenger to Palladium State:

    • Pd(II) Species: Often effectively removed by scavengers with soft nucleophiles like thiols (e.g., thiol-functionalized silica) or amines.

    • Pd(0) Species: Can be more challenging. While some thiol scavengers work, sometimes a combination of an oxidant (to convert Pd(0) to Pd(II)) followed by a scavenger is necessary. Alternatively, scavengers with different binding mechanisms may be required.

  • Consider Ligand Competition: If your reaction uses strongly binding ligands (e.g., certain phosphines), these can compete with the scavenger for coordination to the palladium center. You may need to use a higher excess of the scavenger or one with a stronger binding affinity.

  • Optimize Conditions: Just like with activated carbon, scavenger performance depends on temperature, time, and solvent.[15] Most manufacturers provide guidelines, but empirical optimization is often necessary.

  • Perform a Scavenger Screen: Do not rely on a single scavenger. A screening approach is the most reliable way to identify the best candidate for your specific process.

Scavenger Type Functional Group Primary Target Comments
Thiol-based -SHPd(II), Pd(0)Very common, highly effective for many Pd species.[8]
Amine-based -NH₂, -NR₂Pd(II)Good for scavenging Lewis acidic Pd(II).
Phosphine-based -PR₂Pd(0), Pd(II)Can be effective but may be expensive.
TMT Resins TrimercaptotriazinePd(II)High affinity for palladium, often used on a polymer support.[6][16]
Caption: Table 2: Guide to common palladium scavenger types.

See Protocol 1 for a detailed experimental guide to screening scavengers.

Experimental Protocols

Protocol 1: Step-by-Step Guide for Screening Palladium Scavengers
  • Preparation: Take a measured sample of your crude product solution containing a known concentration of palladium (determined by ICP-MS).

  • Aliquot: Divide the solution into several equal-volume aliquots in separate vials (e.g., 5 vials for 4 different scavengers and one control).

  • Addition: To each vial, add a different scavenger (e.g., Silica-Thiol, Silica-Amine, Polystyrene-TMT, etc.). Use a consistent loading, typically 10-20 equivalents relative to the initial palladium content. Do not add anything to the "control" vial.

  • Agitation: Seal the vials and agitate them at a controlled temperature (start with room temperature) for a set period (e.g., 4 hours).

  • Sampling & Analysis: After the set time, take a small sample from the supernatant of each vial. Dilute the samples and submit them for ICP-MS analysis to determine the remaining palladium concentration.

  • Evaluation: Compare the final palladium levels from each scavenger-treated sample to the control. The scavenger that provides the lowest residual palladium level with minimal product loss (which can be checked by HPLC) is your lead candidate for optimization.

Protocol 2: Standard Operating Procedure for Activated Carbon Treatment
  • Setup: In a suitable reaction vessel, dissolve the crude product containing palladium in an appropriate solvent (e.g., THF, Ethyl Acetate).

  • Carbon Addition: Add the selected grade of powdered activated carbon (typically 5-10% of the crude product weight) to the solution with stirring. Safety Note: Handle powdered carbon in a well-ventilated area to avoid inhalation.

  • Heating & Stirring: Heat the slurry to the desired temperature (e.g., 45 °C) and stir for the optimized duration (e.g., 2-18 hours).[5]

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite to remove the activated carbon.

  • Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product. Caution: Excessive washing can sometimes cause a small amount of palladium to leach back into the filtrate.[5]

  • Analysis: Combine the filtrate and washes. Concentrate the solution and analyze a sample for residual palladium content using ICP-MS.

Protocol 3: Standard Operating Procedure for Celite Filtration of Palladium Black
  • Prepare Filter Pad: In a Büchner or sintered glass funnel, prepare a thick pad of Celite (1-2 cm).[9] To do this, create a slurry of Celite in the reaction solvent, pour it into the funnel under vacuum, and gently press to form a flat, even cake.

  • Wet the Pad: Gently pour fresh solvent over the pad to settle it and wash away any fines.

  • Filter Reaction Mixture: Carefully decant or pour the reaction mixture containing the suspended palladium black onto the center of the Celite pad. Avoid disturbing the surface of the pad.

  • Wash: Wash the reaction flask with fresh solvent and pour the washings over the filter cake to ensure all product is collected. Repeat as necessary.

  • Collect Filtrate: The filtrate collected should be free of visible black particles. Concentrate and analyze for residual soluble palladium.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Si-Novation. Removal of Residual Palladium from API. Retrieved from [Link]

  • ResearchGate. (2023, July). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Retrieved from [Link]

  • ChemRxiv. Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. Retrieved from [Link]

  • ResearchGate. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. Retrieved from [Link]

  • Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. PMC. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Google Patents. (2006). Method of removing palladium.
  • MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • PMC. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from [Link]

  • PDF Free Download. (2010, June 10). An Efficient Method for Removal of Residual Palladium from Organic. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ResearchGate. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • C&EN. (2009). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • ResearchGate. (2014). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]

  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]

  • ResearchGate. Residual palladium levels in crude reaction samples, aqueous workup only. Retrieved from [Link]

  • ResearchGate. (2016). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Bromo-3-fluoro-N-methylbenzamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Substrate

Researchers often underestimate 4-Bromo-3-fluoro-N-methylbenzamide. It appears to be a standard activated aryl bromide. However, experimental data consistently shows sluggish reaction rates (stalling at <40% conversion).

The Root Cause is a Synergistic Failure Mode:

  • Steric/Electronic Clash (The 3-Fluoro Effect): The fluorine atom at the ortho position to the bromide creates steric bulk that hinders the approach of standard ligands (like

    
    ), while its electron-withdrawing nature changes the polarization of the C-Br bond.
    
  • Catalyst Sequestration (The Amide Trap): The secondary amide (

    
    -methyl) contains an acidic proton (
    
    
    
    ~17). Under standard strong-base conditions (e.g.,
    
    
    ), this proton is removed, generating an amidate anion that binds tightly to Palladium, effectively "poisoning" the catalyst and removing it from the catalytic cycle.

This guide provides the specific protocols to bypass these traps.

Critical Analysis & Troubleshooting Logic

Module A: The Catalyst Engine (Ligand Selection)

Problem: Standard tetrakis (


) or dppf catalysts fail to initiate oxidative addition efficiently due to the ortho-fluorine.
Solution:  Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition despite the fluorine's influence.
Reaction TypeRecommended LigandCatalyst PrecursorWhy?
Suzuki-Miyaura SPhos or XPhos

or Pd-G3/G4 Precatalysts
SPhos is structurally optimized to handle ortho-substitution on the aryl halide.
Buchwald-Hartwig BrettPhos or RuPhos BrettPhos Pd G4BrettPhos is highly selective for C-N coupling and resists deactivation by the substrate's own amide group.
Sonogashira XPhos

Facilitates the copper-free cycle if necessary (to avoid Cu-amide complexes).
Module B: The Environment (Base & Solvent)

Problem: The reaction turns black and stalls. Cause: You are likely using a base that is too strong (


, 

), deprotonating the

-methylbenzamide. Solution: Use Weak Inorganic Bases .
  • Preferred:

    
     (tripotassium phosphate) or 
    
    
    
    (cesium carbonate).
  • Solvent System: Switch from pure DMF/DMSO (which can exacerbate decomposition) to 1,4-Dioxane or t-Amyl Alcohol . The latter helps solubilize the phosphate base at higher temperatures.

Visualization of Failure Modes & Optimization

The following diagram illustrates the decision matrix for rescuing a stalled reaction involving this specific substrate.

OptimizationLogic Start Reaction Status: Sluggish / Low Yield CheckBase Check Base Strength: Is pKa > 18 (e.g., NaOtBu)? Start->CheckBase AmidePoison FAILURE MODE: Amide Deprotonation -> Catalyst Poisoning CheckBase->AmidePoison Yes CheckLigand Check Ligand: Is it PPh3 or dppf? CheckBase->CheckLigand No SwitchBase ACTION: Switch to K3PO4 or Cs2CO3 AmidePoison->SwitchBase SwitchBase->CheckLigand OrthoBlock FAILURE MODE: Ortho-F Steric Hindrance CheckLigand->OrthoBlock Yes Success OPTIMIZED: High Turnover Frequency CheckLigand->Success No (Ligand is already optimal) SwitchLigand ACTION: Switch to SPhos (Suzuki) or BrettPhos (Amination) OrthoBlock->SwitchLigand SwitchLigand->Success

Caption: Diagnostic flowchart for identifying catalyst poisoning versus steric hindrance in 3-fluoro-benzamide couplings.

Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Target: Coupling this compound with Phenylboronic Acid derivatives.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the solid substrate, boronic acid, base, and precatalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the enemy of electron-rich ligands like SPhos.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Heat to 80°C . Do not exceed 100°C initially; the 3-F substituent can make the C-Br bond labile to hydrodebromination at very high temps.

  • Monitoring: Check HPLC at 1 hour. If conversion is >50%, continue. If <10%, raise temp to 100°C.

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

Target: Amination of the aryl bromide without touching the amide.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

    • Why? BrettPhos is bulky enough to ignore the ortho-fluorine and prevents the N-methylbenzamide from binding.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid NaOtBu.
  • Solvent: t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Combine solids in a glovebox or under strict inert atmosphere.

  • Add anhydrous t-Amyl Alcohol.

  • Heat to 90-110°C .

  • Troubleshooting: If the reaction is slow, add 5 mol% of free BrettPhos ligand to extend catalyst life.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for these couplings? A: Yes, but proceed with caution. The ortho-fluorine weakens the C-Br bond. Rapid superheating (>120°C) often leads to hydrodebromination (replacing Br with H) faster than the coupling occurs. We recommend conventional heating at 80°C first. If you must use microwave, cap the temperature at 100°C and use a "high absorbance" setting.

Q2: My reaction turns into a black mirror immediately. What happened? A: "Palladium Black" formation indicates catalyst decomposition. This usually happens because the oxidative addition step is too slow (due to the 3-F steric hindrance) or the ligand has dissociated.

  • Fix: Ensure you are using a precatalyst (like SPhos Pd G3 ) rather than mixing Pd(OAc)2 + Ligand in situ. The G3/G4 precatalysts protect the Pd(0) species until it enters the cycle.

Q3: Can I protect the N-methyl amide to speed up the reaction? A: Yes. If the optimization steps above fail, the N-H proton is the culprit. Protecting it with a Boc group (N-Boc-N-methyl) removes the acidic proton and the ability to poison the catalyst. The Boc group can be removed later with TFA/DCM. This is a high-reliability workaround.

Q4: Why not use Pd(dppf)Cl2? It works for my other aryl bromides. A: dppf is a bidentate ligand with a specific bite angle. While robust, it lacks the steric bulk required to force the reductive elimination step in the presence of the ortho-fluorine. Monodentate bulky phosphines (SPhos/XPhos) are kinetically superior for ortho-substituted halides [1].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(29), 9613–9627.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • Paul, F., et al. (2016). Organometallic Mechanisms: Oxidative Addition of Ortho-Substituted Aryl Halides.[1] Organometallics.

Sources

Troubleshooting failed reactions with 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-fluoro-N-methylbenzamide

Ticket ID: T-BFMB-001 Subject: Troubleshooting Reactivity & Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound is a deceptive scaffold. While it appears to be a standard aryl halide building block, the interplay between the acidic N-methyl proton, the ortho-fluorine effect, and the electron-poor aromatic ring creates specific failure modes. Most user reports of "failed reactions" stem not from the molecule's inertness, but from catalyst poisoning (in Pd-coupling) or stoichiometry errors (in lithiation).

This guide addresses the three most common failure categories encountered by our research partners.

Category 1: Palladium-Catalyzed Cross-Coupling Failures

Context: Users attempting Suzuki-Miyaura or Buchwald-Hartwig couplings often report low conversion (<20%) or immediate catalyst precipitation (Pd black formation).

The Root Cause: The "Amidate Trap"

The secondary amide proton (N-H) has a pKa of ~14-15. In typical cross-coupling conditions (using bases like K₂CO₃, Cs₂CO₃, or NaOtBu), this proton is deprotonated to form an amidate anion .

  • Mechanism of Failure: The amidate is a competent ligand for Palladium. It displaces the phosphine ligands, forming a stable, unreactive Pd-amidate complex (catalyst resting state), or facilitates bridging leading to Pd-black precipitation.

  • Secondary Issue: The ortho-fluorine atom (at C3) exerts an inductive effect that activates the C-Br bond for oxidative addition, but it also creates a steric wall that hinders bulky ligands (like SPhos or XPhos) from effectively coordinating during the transmetalation step.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Switch to K₃PO₄ (hydrated) or K₂CO₃ Avoid strong alkoxide bases (NaOtBu) which quantitatively deprotonate the amide. Phosphate is mild enough to activate the boronic acid without fully stripping the amide proton.
Solvent System 1,4-Dioxane/Water (4:1) Water is critical. It facilitates the solubility of the inorganic base and promotes the reversible proton transfer required for the catalytic cycle.
Catalyst Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands resist displacement by the amidate anion better than monodentate phosphines (like PPh₃).
Temperature 80–100 °C The ortho-fluorine increases the energy barrier for transmetalation; heat is required to drive the cycle.
Q&A: Coupling Issues

Q: I see starting material remaining, but the reaction mixture turned black immediately. Why? A: This is classic catalyst decomposition. The amide nitrogen coordinated to the Pd(II) species, preventing reduction to the active Pd(0) or causing ligand dissociation. Solution: Protect the nitrogen (e.g., Boc or PMB) before coupling if the yield remains low.

Q: Can I use Buchwald-Hartwig conditions to aminate the bromide? A: Proceed with caution. The N-methyl amide itself can act as a nucleophile (intramolecular or intermolecular), leading to oligomerization. You must use a highly selective catalyst like tBuBrettPhos Pd G3 , which favors the exogenous amine over the amide.

Category 2: Lithium-Halogen Exchange (The "Quench" Effect)

Context: Users attempting to convert the bromide to a nucleophile (using n-BuLi or i-PrMgCl) report recovering only the de-brominated product or starting material.

The Root Cause: Proton Consumption

The amide proton is far more acidic than the C-Br bond is reactive toward exchange.

  • 1st Equivalent of n-BuLi: Deprotonates the N-H. (Reaction stops here if you only used 1.1 eq).

  • 2nd Equivalent of n-BuLi: Performs the Li-Halogen exchange.[1]

Optimized Protocol: The "Double-Deprotonation" Method
  • Step 1: Dissolve substrate in anhydrous THF at -78 °C.

  • Step 2: Add 1.1 eq of MeLi (or n-BuLi) to deprotonate the amide. Stir for 15 mins.

    • Note: The lithium amidate formed helps solubilize the intermediate.

  • Step 3: Add 1.1 eq of n-BuLi (or t-BuLi for faster exchange) to effect the Br→Li exchange.

  • Step 4: Quench with electrophile immediately.

Warning: The ortho-fluorine makes the resulting aryl-lithium unstable (susceptible to benzyne formation via Li-F elimination) if warmed above -50 °C.

Category 3: Nucleophilic Aromatic Substitution (SNAr) Misconceptions

Context: Users attempt to displace the Fluorine atom using amines or alkoxides and see no reaction.

The Scientific Reality
  • Electronic Mismatch: SNAr requires an electron-withdrawing group (EWG) located ortho or para to the leaving group.

  • In this molecule:

    • The Amide (EWG) is meta to the Fluorine.

    • The Bromine is ortho to the Fluorine (weakly deactivating).

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for rescuing a failed reaction with this scaffold.

TroubleshootingGuide Start Reaction Failure This compound Type Identify Reaction Type Start->Type Suzuki Pd-Cross Coupling (Suzuki/Buchwald) Type->Suzuki Lithium Lithiation / Grignard Type->Lithium SNAr SNAr (F-displacement) Type->SNAr Suz_Issue Issue: Low Yield / Pd Black Suzuki->Suz_Issue Li_Issue Issue: Recovered SM Lithium->Li_Issue SNAr_Issue Issue: No Reaction SNAr->SNAr_Issue Suz_Sol1 Switch Base to K3PO4 (Avoid NaOtBu) Suz_Issue->Suz_Sol1 Mild Fix Suz_Sol2 Protect Amide (Boc/PMB) Suz_Issue->Suz_Sol2 Robust Fix Li_Sol Use 2.2 eq. Base (Sacrificial eq. for N-H) Li_Issue->Li_Sol SNAr_Sol Stop. F is Meta to EWG. Route is invalid. SNAr_Issue->SNAr_Sol

Figure 1: Decision logic for troubleshooting reactivity issues based on reaction class.

References

  • Amide Interference in Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters
    • Source:Chemical Reviews (2017)
    • Relevance: Mechanisms of amide coordination to Pd centers and inhibition of the c
  • Lithium-Halogen Exchange Stoichiometry

    • Title: Organolithiums: Selectivity for Synthesis (Chapter 3: Lithium-Halogen Exchange)
    • Source:Clayden, J.[2] (Pergamon Press)

    • Relevance: Detailed stoichiometry requirements for substr
  • Electronic Effects in SNAr

    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source:Organic Chemistry Portal
    • Relevance: Explains the necessity of ortho/para EWGs for activ

Sources

Impact of water on 4-Bromo-3-fluoro-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Bromo-3-fluoro-N-methylbenzamide. This resource is designed to provide expert insights and practical solutions to challenges encountered during its use, with a specific focus on the often-underestimated impact of water on its reactivity and stability. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during your reactions. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: I'm seeing a significant amount of 4-bromo-3-fluorobenzoic acid as a byproduct in my reaction. What is causing this, and how can I prevent it?

Answer:

The presence of 4-bromo-3-fluorobenzoic acid is a classic indicator of amide bond hydrolysis. The amide functional group in your starting material is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions, as well as elevated temperatures.[1][2] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide, leading to the formation of the corresponding carboxylic acid and methylamine.

Causality:

  • Trace Moisture: The most common culprit is residual water in your reaction solvents, reagents, or glassware. Aprotic solvents are often hygroscopic and can absorb atmospheric moisture if not handled properly.

  • Reaction Conditions: Many cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, utilize basic conditions which can promote hydrolysis.[1]

  • Work-up Procedure: Premature or excessive exposure to aqueous solutions during the reaction work-up, before the reaction is truly complete, can also lead to hydrolysis of unreacted starting material. Many documented syntheses use water specifically to quench the reaction, highlighting the deliberate and controlled nature of its introduction.[3][4][5]

Preventative Measures & Solutions:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Solvent Purity Check: Before use, you can verify the water content of your solvent using a Karl Fischer titrator.

  • Reagent Drying: Dry any potentially wet reagents. For example, bases like potassium carbonate can be dried in an oven before use.

  • Controlled Work-up: When quenching the reaction, ensure it has gone to completion (monitored by TLC or LC-MS). Add the aqueous solution while the reaction mixture is cool to minimize temperature-accelerated hydrolysis.

Diagram: Hydrolysis of this compound

Troubleshooting start Low Yield in Cross-Coupling Reaction check_protocol Is the protocol anhydrous or aqueous? start->check_protocol check_hydrolysis Analyze crude reaction: Is 4-bromo-3-fluorobenzoic acid present? check_protocol->check_hydrolysis Anhydrous check_ratio Is the solvent:water ratio correct per protocol? check_protocol->check_ratio Aqueous anhydrous_path Anhydrous implement_drying Implement rigorous drying techniques for solvents, reagents, glassware. check_hydrolysis->implement_drying Yes check_catalyst Consider other issues: - Catalyst/ligand quality - Reaction temperature - Reagent stoichiometry check_hydrolysis->check_catalyst No hydrolysis_yes Yes hydrolysis_no No aqueous_path Aqueous adjust_ratio Adjust solvent:water ratio to match validated procedure. check_ratio->adjust_ratio No check_degassing Were all solvents thoroughly degassed? check_ratio->check_degassing Yes ratio_yes Yes ratio_no No check_degassing->check_catalyst Yes implement_degassing Degas solvents via sparging, freeze-pump-thaw, or sonication. check_degassing->implement_degassing No degassing_yes Yes degassing_no No

Caption: Decision tree for diagnosing water-related issues.

Frequently Asked Questions (FAQs)

Q: How stable is this compound to storage, and should I take special precautions regarding moisture?

A: this compound is a stable solid under standard laboratory conditions. [4]However, like most amides, it is susceptible to very slow hydrolysis over long periods if exposed to atmospheric moisture. For long-term storage, it is best practice to keep the compound in a tightly sealed container in a desiccator or a controlled, low-humidity environment.

Q: Can I use tap water or deionized (DI) water for my aqueous work-ups or as a co-solvent?

A: It is strongly recommended to use high-purity, degassed deionized (DI) water for all applications. Tap water contains dissolved minerals and gases that can interfere with catalytic reactions. While standard DI water is better, dissolved oxygen is still a major concern for oxygen-sensitive catalysts like palladium complexes. Degassing the DI water (e.g., by sparging with argon or nitrogen for 30-60 minutes) is a critical step for reproducible results in many cross-coupling reactions.

Q: I am performing a Buchwald-Hartwig amination. Is this reaction tolerant to water?

A: Traditionally, Buchwald-Hartwig aminations are run under strictly anhydrous conditions. The strong bases often used (e.g., NaOtBu, LHMDS) react violently with water, and the catalytic system is sensitive to moisture. However, significant progress has been made in developing specialized ligands and catalytic systems that can tolerate or even operate in water, often using micellar technology. [6]Unless you are explicitly using a protocol designed for aqueous conditions with a specific water-tolerant ligand (like t-BuXPhos), you must assume the reaction requires a rigorously anhydrous environment. [6] Q: What is the best way to dry solvents for my reaction?

A: The optimal method depends on the solvent and the required level of dryness.

Solvent Recommended Drying Method Notes
Tetrahydrofuran (THF), Dioxane, Toluene Passage through an activated alumina column (solvent purification system) or distillation from sodium/benzophenone.Distillation is a classic method but requires careful handling of reactive sodium metal.
N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Distillation from calcium hydride under reduced pressure. Store over molecular sieves (4 Å).These solvents are very hygroscopic. Avoid prolonged storage after opening a new bottle.
Acetonitrile Distillation from calcium hydride.
Dichloromethane (DCM) Distillation from calcium hydride.

Note: Always handle dried solvents under an inert atmosphere to prevent reabsorption of moisture.

Q: How can I confirm if hydrolysis is the source of my low yield?

A: The most direct method is to analyze your crude reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: LC-MS Analysis for Hydrolysis Byproduct

  • Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of your reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration.

  • Standard Preparation: Prepare a dilute solution of your starting material (this compound) and, if available, a standard of the suspected byproduct (4-bromo-3-fluorobenzoic acid).

  • LC-MS Method:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is common.

    • Detection: Monitor the total ion chromatogram (TIC) and extract the specific masses for your starting material and the potential byproducts.

  • Data Analysis:

    • Expected Mass (M+H)⁺ of Starting Material: 232.0/234.0 (due to bromine isotopes)

    • Expected Mass (M+H)⁺ of Hydrolysis Product: 219.0/221.0 (due to bromine isotopes)

    • Compare the retention times and mass spectra of the peaks in your crude sample with the prepared standards to confirm the identity of any byproducts.

References
  • 4-bromo-2-heptene . Organic Syntheses Procedure. [Link]

  • Amide Bond Activation of Biological Molecules . PMC. [Link]

  • Process for preparing 3-bromo-4-fluoro-benzaldehyde.
  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure . ResearchGate. [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene . ResearchGate. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media . ResearchGate. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature . Organic Letters. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • How Does Hydrolytic Cleavage Break down Ester and Amide Bonds in Pollutants? . Learn. [Link]

  • Improved process for the preparation of enzalutamide.
  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And . QuickCompany. [Link]

  • Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution . PMC - NIH. [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands . PMC - NIH. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions . ACS Sustainable Chemistry & Engineering. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water . Green Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

Sources

Technical Support: Catalyst Optimization for 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering stalled conversion or low yields in palladium-catalyzed reactions (likely Suzuki-Miyaura or Buchwald-Hartwig) utilizing 4-Bromo-3-fluoro-N-methylbenzamide . While "catalyst poisoning" is a common catch-all diagnosis, this specific substrate presents a triad of challenges: intrinsic coordination (amide), electronic deactivation (ortho-fluorine), and extrinsic impurity carryover .

This guide deconstructs these failure modes into a logical troubleshooting framework.

The Poisoning Landscape (Visual Analysis)

Before adjusting conditions, visualize where the catalytic cycle is breaking. The diagram below maps the specific off-cycle pathways relevant to your benzamide substrate.

PoisoningLandscape cluster_legend Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Rate Limiting (F-effect) SulfurTrap S-Poisoning (Synthesis Carryover) Pd0->SulfurTrap Irreversible Binding PdBlack Pd Black Aggregation (Irreversible) Pd0->PdBlack Ligand Dissociation TransMet Transmetalation OxAdd->TransMet AmideTrap Amide Coordination (N-H Deprotonation) OxAdd->AmideTrap Competes w/ Base HalideInhib [PdL2Br2] Resting State (Halide Inhibition) OxAdd->HalideInhib High [Br-] conc. RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 key Green: Active Cycle | Red: Poisoning | Yellow: Inhibition

Figure 1: Mechanistic map showing where this compound specific features (Amide, Fluorine) intersect with common catalyst deactivation pathways.[1]

Diagnostic Module: Is it Poisoning or Reactivity?

Q1: My reaction starts fast but stops at ~40% conversion. Adding more catalyst doesn't restart it. Is this poisoning?

Answer: Likely Yes (Heterogeneous Nucleation) or Product Inhibition .

  • The Mechanism: If the reaction stops abruptly and the solution turns black (precipitated Pd), your active Pd(0) has aggregated into inactive bulk metal. This is often caused by the N-methyl amide moiety acting as a weak ligand that displaces your phosphine, destabilizing the catalyst but failing to keep it in solution.

  • The Test: Perform the "Standard Addition" Protocol .

    • Run the reaction to the stalling point.

    • Take an aliquot (Sample A).

    • Add fresh substrate and reagents without adding new catalyst.

    • If the reaction does not proceed, the catalyst is dead (poisoned or aggregated).

    • If it proceeds, the catalyst is active, and you likely have product inhibition (the product benzamide coordinates more strongly than the starting material).

Q2: The reaction never starts. I see starting material and catalyst, but no product.

Answer: This is likely Electronic Deactivation , not poisoning.

  • The Mechanism: The 3-fluoro group is ortho to the bromide. While fluorine is small, it is highly electronegative. It pulls electron density away from the C-Br bond, making the oxidative addition step significantly harder for electron-rich catalysts.

  • The Fix: Switch to a more electron-rich, bulky ligand (e.g., XPhos or BrettPhos ) to facilitate oxidative addition, or increase temperature to overcome the activation energy barrier.

Intrinsic Factors: The Molecule as the Culprit

Issue: The Amide "Pocket"

The N-methylbenzamide motif contains an acidic N-H proton and a Lewis-basic carbonyl oxygen.

  • Problem: Under basic conditions (e.g., KOtBu, NaOtBu), the amide deprotonates. The resulting amidate is a potent ligand that can bridge two Palladium atoms, forming inactive dimers.

  • Solution: Switch to weaker, inorganic bases (e.g., K3PO4 or Cs2CO3 ) that are less likely to fully deprotonate the amide in the bulk solution. Avoid strong alkoxide bases.

Issue: Ortho-Fluorine Chelation
  • Problem: While rare, the fluorine atom can form a weak chelate with the Pd center after oxidative addition, stabilizing the intermediate so much that it refuses to undergo transmetalation.

  • Solution: Use a solvent with coordinating ability (like 1,4-Dioxane or THF ) to out-compete the weak C-F coordination, or use a chelating ligand like dppf to occupy the coordination sites rigidly.

Extrinsic Factors: The "Hidden" Poisons

If your catalyst works on a model substrate (e.g., 4-bromotoluene) but fails with your specific benzamide batch, the issue is impurity carryover.

Common Impurities in Benzamide Synthesis
Precursor UsedPotential PoisonMechanism of ActionRemediation
Thionyl Chloride (SOCl2) Sulfur (S) speciesIrreversibly binds Pd(0), blocking active sites.Wash SM with aq. NaHCO3, then recrystallize.
Methylamine (aq) Residual AminesCoordinates to Pd(II), retarding the cycle.Acid wash (1M HCl) followed by drying.
Thio-reagents Thiols/SulfidesFatal Poison. Even ppm levels kill Pd.Treat SM with activated charcoal or scavengers.

Troubleshooting Protocols

Protocol A: The "Mercury Drop" Test (Modified)

Use this to determine if your active species is a soluble complex (Homogeneous) or Nanoparticles (Heterogeneous). Warning: Recent literature suggests Hg can react with some Pd(II) complexes. Interpret with caution [1].

  • Setup: Prepare two identical reaction vials.

  • Run: Initiate both reactions.

  • Spike: At 20% conversion, add a drop of elemental Mercury (Hg) to Vial A.

  • Observe:

    • Vial A Stops / Vial B Continues: The active catalyst is likely Nanoparticles (Hg amalgamates and poisons them).

    • Both Continue: The active catalyst is likely Homogeneous (molecular).

    • Relevance: If your reaction is heterogeneous, it is highly susceptible to poisoning by sulfur/amines. If homogeneous, it is more susceptible to ligand displacement.

Protocol B: Scavenging the Starting Material

If you suspect the this compound is dirty:

  • Dissolve the benzamide in EtOAc.

  • Wash 3x with 10% w/v CuSO4 (aq) solution. (Copper scavenges sulfur and nitrogen ligands avidly).

  • Wash 1x with Brine.

  • Dry over Na2SO4 and concentrate.

  • Optional: Pass through a short plug of silica gel.

Decision Logic (Workflow)

Follow this flow to identify your next step.

TroubleshootingFlow Start Reaction Fails/Stalls CheckSM Is Starting Material (SM) Clean? (CuSO4 Wash) Start->CheckSM Clean SM is Clean CheckSM->Clean Yes Dirty SM might be dirty CheckSM->Dirty No/Unsure CheckBase Check Base Used Clean->CheckBase WashIt Perform Protocol B (CuSO4 Wash) Dirty->WashIt WashIt->CheckBase StrongBase Alkoxides (NaOtBu) CheckBase->StrongBase WeakBase Carbonates/Phosphates CheckBase->WeakBase SwitchBase Switch to K3PO4/Cs2CO3 (Prevent Amide Deprotonation) StrongBase->SwitchBase CheckLigand Check Ligand Type WeakBase->CheckLigand Simple PPh3 / None CheckLigand->Simple Bulky XPhos / SPhos / dppf CheckLigand->Bulky SwitchLigand Switch to Bulky/Electron-Rich (Overcome F-deactivation) Simple->SwitchLigand Analyze Run Std. Addition Test Bulky->Analyze

Figure 2: Step-by-step decision tree for troubleshooting reaction failures.

References

  • Ananikov, V. P., et al. (2018). When Applying the Mercury Poisoning Test to Palladacycle-Catalyzed Reactions, One Should Not Consider the Common Misconception of Mercury(0) Selectivity. Organometallics. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Link

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. Link

  • ACS Publications. (2023). The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)ArX Intermediates. Link[3]

Sources

Characterization of unexpected byproducts in 4-Bromo-3-fluoro-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-fluoro-N-methylbenzamide. Recognizing the nuances of organic synthesis, this document provides in-depth troubleshooting advice and frequently asked questions to address challenges related to unexpected byproducts. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure scientific integrity and procedural success.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds through a two-step sequence: the conversion of 4-bromo-3-fluorobenzoic acid to its corresponding acid chloride, followed by amidation with methylamine. While seemingly straightforward, this process can be complicated by the formation of various byproducts that can compromise the purity and yield of the desired product. This guide will illuminate the origins of these impurities and provide robust strategies for their identification, characterization, and mitigation.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My final product shows a peak in the LC-MS with a mass corresponding to the starting carboxylic acid. What is the likely cause and how can I prevent it?

Answer: The presence of the starting material, 4-bromo-3-fluorobenzoic acid, in your final product is a strong indicator of incomplete conversion during the initial acid chloride formation step or hydrolysis of the acyl chloride intermediate.

  • Causality: Thionyl chloride (SOCl₂) is commonly used for this conversion. If the reaction is not driven to completion due to insufficient reagent, low temperature, or short reaction time, unreacted carboxylic acid will remain. Furthermore, 4-bromo-3-fluorobenzoyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in the solvent during workup can readily convert it back to the carboxylic acid.

  • Troubleshooting & Validation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical.

    • Reagent Stoichiometry: A slight excess of thionyl chloride (typically 1.2-1.5 equivalents) can be used to ensure complete conversion of the carboxylic acid.

    • Reaction Monitoring: Monitor the progress of the acid chloride formation by IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber are indicative of a complete reaction.

    • Workup Procedure: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. It is crucial to proceed to the amidation step immediately without isolating the acyl chloride to minimize opportunities for hydrolysis.

Question 2: I'm observing a byproduct with a mass of [M+14]+ relative to my desired product in the mass spectrum. What is this impurity and how can I avoid its formation?

Answer: A mass increase of 14 Da strongly suggests the formation of the N,N-dimethylated byproduct, 4-bromo-3-fluoro-N,N-dimethylbenzamide.

  • Causality: This byproduct arises from the double methylation of the amide nitrogen. While less common with primary amines under standard conditions, it can occur if the reaction conditions are too harsh or if a significant excess of a methylating agent is present in a different synthetic route. In the context of reacting 4-bromo-3-fluorobenzoyl chloride with methylamine, this is less likely but could potentially occur if methylamine acts as a base to deprotonate the initially formed N-methylamide, which then reacts with another molecule of the acid chloride to form a complex mixture. A more plausible scenario in alternative synthetic routes involving direct N-methylation of a primary amide is overmethylation.

  • Troubleshooting & Validation:

    • Control Stoichiometry: In the standard amidation reaction, use a controlled excess of methylamine (typically 2-3 equivalents). One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.

    • Temperature Control: Perform the amidation at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of further byproducts.

Question 3: My NMR spectrum shows a complex aromatic region with more peaks than expected for the desired product. Could this be due to regioisomers?

Answer: Yes, the presence of regioisomers is a significant possibility and a common challenge in the synthesis of substituted aromatic compounds.[1]

  • Causality: Regioisomeric impurities can be introduced from the very beginning of the synthetic sequence. The starting material, 4-bromo-3-fluorobenzoic acid, may contain isomers such as 3-bromo-4-fluorobenzoic acid or other bromofluoro-isomers. These impurities, having very similar physical and chemical properties, can be difficult to separate and will be carried through the synthesis, leading to a mixture of regioisomeric N-methylbenzamides in the final product.

  • Troubleshooting & Validation:

    • Starting Material Purity: It is imperative to verify the purity of the starting 4-bromo-3-fluorobenzoic acid by a high-resolution analytical technique such as Gas Chromatography (GC) or HPLC before commencing the synthesis.[1]

    • NMR Analysis: 1D and 2D NMR techniques (COSY, HSQC, HMBC) are powerful tools for the structural elucidation of isomers.[2] The distinct coupling patterns of the aromatic protons for each isomer can allow for their identification and quantification.

    • Chromatographic Separation: If regioisomeric impurities are present, purification by flash column chromatography or preparative HPLC may be necessary. The choice of the stationary and mobile phases will be critical for achieving separation.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unexpected byproducts in the synthesis of this compound?

A1: Based on the typical synthetic route (acid chloride formation followed by amidation), the most likely byproducts are:

  • 4-bromo-3-fluorobenzoic acid: Due to incomplete reaction or hydrolysis.

  • 4-bromo-3-fluoro-N,N-dimethylbenzamide: From over-methylation, although less common in this specific route.

  • Regioisomers: Such as 3-bromo-4-fluoro-N-methylbenzamide, arising from impurities in the starting material.

  • Diacylated methylamine: (4-bromo-3-fluorobenzoyl)₂NMe, if the reaction conditions are not well-controlled.

Q2: Which analytical techniques are most effective for identifying and characterizing these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization:

  • HPLC and LC-MS: For separating the components of the reaction mixture and determining their molecular weights.[3]

  • GC-MS: Particularly useful for identifying and quantifying volatile impurities, including regioisomers of the starting materials.[1]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC): Provides detailed structural information, which is crucial for distinguishing between isomers and confirming the structure of byproducts.[2]

  • Infrared (IR) Spectroscopy: Useful for monitoring the progress of the reaction by observing the disappearance and appearance of key functional groups.

Q3: How can I purify the final product to remove these byproducts?

A3: The purification strategy will depend on the nature of the impurities present.

  • Recrystallization: Often effective for removing minor impurities if a suitable solvent system can be found.

  • Flash Column Chromatography: The most common method for purifying organic compounds. A careful selection of the eluent system is necessary to separate compounds with similar polarities, such as regioisomers.

  • Preparative HPLC: Can be used for difficult separations where high purity is required, although it is less scalable than column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 4-bromo-3-fluorobenzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 4-bromo-3-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of methylamine (2.5 eq) in the same anhydrous solvent. Add the methylamine solution dropwise to the acid chloride solution with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC-MS Analysis for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and mass spectrometry (electrospray ionization in positive mode).

Visualizations

Workflow for Synthesis and Impurity Analysis

cluster_synthesis Synthesis cluster_analysis Impurity Analysis Start 4-Bromo-3-fluorobenzoic Acid Step1 Acid Chloride Formation (SOCl₂) Start->Step1 Intermediate 4-Bromo-3-fluorobenzoyl Chloride Step1->Intermediate Step2 Amidation (Methylamine) Intermediate->Step2 Product Crude 4-Bromo-3-fluoro- N-methylbenzamide Step2->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Final Pure Product Analysis->Final Byproducts Identified Byproducts Analysis->Byproducts

Caption: Synthetic and analytical workflow for this compound.

Potential Side Reactions

Start 4-Bromo-3-fluorobenzoyl Chloride + Methylamine Desired This compound (Desired Product) Start->Desired Main Reaction Overmethylation 4-Bromo-3-fluoro-N,N-dimethylbenzamide (Overmethylation) Start->Overmethylation Side Reaction (Excess Amine/Base) Hydrolysis 4-Bromo-3-fluorobenzoic Acid (Hydrolysis) Start->Hydrolysis Side Reaction (Presence of Water)

Caption: Potential side reactions in the synthesis of this compound.

References

  • Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. [Link]

  • 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. ChemZq. [Link]

  • 4-bromo-3-methylbenzamide. Stenutz. [Link]

  • 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC). PureSynth. [Link]

  • amines as nucleophiles. Chemguide. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341. PubChem. [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

  • Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377. PubChem. [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy For Metabolic Profiling of Medicinal Plants and Their Products. PubMed. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. [Link]

  • Peptides and Oligonucleotides (TIDES). Bruker. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-fluoro-N-methylbenzamide is a high-value scaffold used primarily in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural core—an electron-deficient aryl bromide containing an ortho-fluorine and a secondary amide—presents distinct thermodynamic challenges.[1]

Researchers typically encounter thermal runaway risks in two specific workflows:

  • Synthesis of the scaffold: The reaction of 4-bromo-3-fluorobenzoyl chloride with methylamine is violently exothermic.[1]

  • Functionalization (Li-Halogen Exchange): The presence of the C3-fluorine adjacent to the C4-bromide creates a high risk of benzyne formation (via LiF elimination) if the temperature is not strictly controlled during lithiation.

This guide provides self-validating protocols to manage these risks.

Module 1: Synthesis via Acid Chloride (The Amide Coupling)

The Scenario: You are synthesizing the target molecule by reacting 4-bromo-3-fluorobenzoyl chloride with aqueous or anhydrous methylamine.[1]

The Hazard: This is a classic Schotten-Baumann type reaction.[1] The formation of the amide bond releases significant enthalpy (


).[1] On a scale >10g, this heat accumulation can boil the solvent (DCM or THF) or trigger the decomposition of the acid chloride.
Troubleshooting Matrix: Amide Formation
SymptomProbable CauseCorrective Action
Violent boiling upon amine addition Addition rate exceeds heat removal capacity.[1]Stop addition immediately. Switch to a "feed-on-demand" protocol where internal temp controls the addition pump (set max

).
White smoke/fumes Sublimation of Methylamine Hydrochloride salt due to high local temps.[1]Ensure efficient overhead stirring (>300 RPM). The salt must remain suspended in the solvent to act as a heat sink.
Low Yield / Hydrolyzed Product Temperature spike caused hydrolysis of acid chloride by moisture/water.[1][2]Use anhydrous methylamine (2M in THF) instead of aqueous.[1] Maintain

.[1]
Solid "Cake" Formation Product precipitation trapped heat (poor heat transfer).[1]Dilute reaction mixture.[1] Use 2-MeTHF instead of DCM to improve solubility and heat capacity.[1]
Protocol: Controlled Addition Workflow

Standard: Maintain internal temperature (


) between -10°C and +5°C.

AmideSynthesis Start Start: Acid Chloride Solution (in DCM or THF) Cooling Cooling Phase Jacket Temp: -20°C Target Internal: -10°C Start->Cooling Addition Addition of Methylamine (Dropwise / Syringe Pump) Cooling->Addition Check Check Internal Temp (Tint) Addition->Check Wait Pause Addition Increase Stirring Check->Wait Tint > 5°C Proceed Continue Addition Check->Proceed Tint < 5°C Wait->Check Cooling... Proceed->Addition Next Aliquot Quench Quench Phase Add 1M HCl slowly Proceed->Quench Complete

Figure 1: Logic flow for the exothermic addition of methylamine. Note the feedback loop: addition is paused strictly based on internal temperature, not time.

Module 2: Functionalization (Lithium-Halogen Exchange)

The Scenario: You are treating this compound with n-Butyllithium (n-BuLi) to generate the aryl-lithium species for reaction with an electrophile (e.g., an aldehyde or borate).[1]

The Critical Hazard:

  • The Proton Sink: The amide N-H is acidic (

    
    ).[1] The first equivalent of n-BuLi will deprotonate the nitrogen, generating heat. You must use 
    
    
    
    equivalents of base.[1]
  • The Benzyne Trap: Once the C4-Lithium species is formed, you have a Lithium atom ortho to a Fluorine atom. If this intermediate warms above -40°C , it will eliminate LiF to form a reactive benzyne (aryne) intermediate, which will rapidly polymerize or react non-selectively.[1] This elimination is exothermic and irreversible.[1]

FAQ: Organolithium Handling

Q: Why did my reaction turn black and yield tar? A: You likely triggered the benzyne pathway. The 3-fluoro-4-lithio intermediate is unstable.[1]

  • Fix: Keep the reaction at -78°C . Do not allow it to warm to 0°C until after the electrophile has been added and fully reacted.

Q: Why did I recover 50% starting material despite using 1.1 eq of n-BuLi? A: The amide proton consumed your base.[1]

  • Mechanism:[3][4][5]

    
    .[1]
    
  • Fix: Use 2.2 equivalents of n-BuLi.[1] The first eq removes the proton; the second eq performs the Br/Li exchange.

Q: Can I use TurboGrignard (iPrMgCl·LiCl) instead? A: Yes, and it is safer. The Mg-Br exchange is less exothermic and the resulting Grignard species is less prone to LiF elimination (benzyne formation) than the Lithium species. However, the exchange is slower at -78°C.[1]

Diagram: The Benzyne Danger Zone

LiExchange Substrate 4-Br-3-F-N-Me-Benzamide Step1 Add 1 eq n-BuLi (-78°C) (N-H Deprotonation) Substrate->Step1 Exothermic Step2 Add 2nd eq n-BuLi (-78°C) (Li-Halogen Exchange) Step1->Step2 Exothermic Intermediate Stable Intermediate (Li-N / C-Li Dianion) Step2->Intermediate Warning WARM > -40°C Intermediate->Warning Temp Control Failure Product Trapped Product (Electrophile Added at -78°C) Intermediate->Product Add Electrophile Benzyne BENZYNE FORMATION (LiF Elimination) Exothermic Decomposition Warning->Benzyne Rapid Decay

Figure 2: Reaction pathway showing the critical thermal divergence point. Warming the lithiated intermediate triggers LiF elimination (Benzyne).

Module 3: Palladium-Catalyzed Couplings

The Scenario: Suzuki or Buchwald-Hartwig coupling on the aryl bromide.

The Hazard: Induction periods. If the catalyst (e.g.,


 or 

) is added to a cold mixture that is then heated, the reaction may not start immediately. When it does start (the "light-off" point), the accumulated reagents can react simultaneously, causing a thermal spike.

Protocol:

  • Catalyst Activation: Pre-heat the solvent/base/boronic acid mixture before adding the catalyst or the aryl bromide.

  • Solvent Selection: Use 1,4-Dioxane/Water or Toluene/Water systems.[1] Water acts as a thermal buffer due to its high heat capacity.[1]

References

  • Amide Coupling Hazards

    • Organic Process Research & Development (2020).[1][6] "Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation." [1]

    • BenchChem Technical Support.[1] "Managing Exothermic Reactions of 4-Bromobenzoyl Chloride."

  • Lithium-Halogen Exchange & Benzyne

    • Macmillan Group Meeting (Princeton).[1] "The Mechanism of Lithium-Halogen Exchange."[1][4] (Discusses the competition between proton transfer and exchange).

    • ResearchGate.[1][7] "The Lithium–Halogen Exchange Reaction in Process Chemistry."[8] (Details the "inverse addition" technique to control exotherms).

  • Physical Properties & Safety Data

    • PubChem.[1][9] "4-Bromo-2-fluoro-N-methylbenzamide (Isomer Analogue Data)." [1]

    • TCI Chemicals.[1] "Product Specification: 4-Bromo-2-fluoro-N-methylbenzamide." [1]

Disclaimer: This guide is for informational purposes for trained personnel only. Always consult the specific SDS and perform a Differential Scanning Calorimetry (DSC) test before scaling up any reaction >5g.

Sources

Technical Support Center: Analytical Monitoring of 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Method Development, Troubleshooting, and Reaction Monitoring for Halogenated Benzamides

Introduction: The Chemical Context

Welcome to the technical guide for 4-Bromo-3-fluoro-N-methylbenzamide (BFMB) . This molecule is a high-value scaffold in medicinal chemistry, particularly in the synthesis of androgen receptor antagonists and kinase inhibitors. Structurally, it possesses two distinct "handles" for functionalization:

  • The Aryl Bromide (C4): A prime site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Amide Motif: Susceptible to hydrolysis or further alkylation.

This guide addresses the specific analytical challenges posed by this molecule, including regioselectivity monitoring, halogen identification, and amide stability.

Module 1: HPLC/UPLC Method Development

User Query: "I am seeing peak tailing and co-elution with the benzoic acid impurity. What is the optimal column and mobile phase?"

The Solution: Stationary Phase & pH Control

Standard C18 columns often fail to resolve the subtle polarity differences between the N-methyl amide and its hydrolysis product (the free acid). Furthermore, the basic nitrogen of the amide can interact with residual silanols, causing tailing.

Recommended Protocol
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 with Polar Embedding (e.g., Waters XSelect HSS T3 or Phenomenex Luna Phenyl-Hexyl).Phenyl phases engage in

interactions with the halogenated aromatic ring, offering superior selectivity over standard C18 for halogenated isomers.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).Crucial: Low pH suppresses the ionization of the byproduct (4-bromo-3-fluorobenzoic acid), increasing its retention and separating it from the amide.
Mobile Phase B Acetonitrile (ACN).[1]ACN provides sharper peaks for aromatic amides compared to Methanol.
Detection UV @ 254 nm.[2]The halogenated benzene ring has strong absorbance here.
Troubleshooting Flowchart: Peak Shape Issues

HPLC_Troubleshooting Start Issue: Poor Peak Shape Check_pH Check Mobile Phase pH Start->Check_pH Fronting Problem: Fronting? Start->Fronting Acidic Is pH < 3.0? Check_pH->Acidic Tailing Problem: Tailing? Acidic->Tailing Yes Sol_Buffer Solution: Add Buffer (Formic Acid) Acidic->Sol_Buffer No Sol_Silanol Solution: Add 0.1% TEA or switch to HSS T3 col Tailing->Sol_Silanol Sol_Overload Solution: Dilute Sample or Reduce Inj Vol Fronting->Sol_Overload

Figure 1: Decision logic for troubleshooting HPLC peak anomalies in benzamide analysis.

Module 2: LC-MS & Impurity Identification

User Query: "I see a mass spectrum with a split peak pattern. How do I confirm this is my starting material and not a de-halogenated byproduct?"

The Science: Halogen Isotope Patterns

In Mass Spectrometry, BFMB provides a self-validating signature due to the natural abundance of Bromine isotopes (


 and 

).
  • Bromine Signature: You will observe a 1:1 doublet separated by 2 mass units (M and M+2).

  • Fluorine Signature: Fluorine (

    
    ) is monoisotopic. It does not add to the isotope pattern but contributes a mass defect.
    
Diagnostic Table: Common Ions (ESI+)
CompoundFormulaMonoisotopic MassObserved Ions (m/z)Isotope Pattern
BFMB (SM)

~230.97232.0 / 234.0

1:1 Doublet (Distinctive)
Hydrolysis Impurity

~217.94218.9 / 220.9

1:1 Doublet (Mass shift -13 Da from SM)
Debrominated

~153.06154.1

Singlet (Loss of Br pattern)

Technical Tip: If you observe a peak at M-80 in your fragmentation data, this confirms the loss of the Bromine atom, a standard fragmentation pathway for aryl bromides.

Module 3: Reaction Monitoring (IPC)

User Query: "I am performing a Suzuki coupling on the Bromine site. How do I know when the reaction is truly complete?"

In-Process Control (IPC) Strategy

Monitoring the consumption of BFMB requires tracking the disappearance of the Bromine isotope pattern.

Step-by-Step Protocol:

  • Sampling: Take a 50

    
     aliquot of the reaction mixture.
    
  • Quench: Immediately dilute into 950

    
     of cold  Acetonitrile. (Cold solvent stops the reaction; ACN precipitates inorganic salts like 
    
    
    
    ).
  • Analysis: Run a rapid 5-minute gradient (5% to 95% B).

  • Endpoint Criteria:

    • Disappearance of the peak at 232/234 m/z.

    • Appearance of the product peak (which will likely not have the 1:1 doublet unless the coupling partner also contains Bromine).

Visualizing the Reaction Pathway

Reaction_Logic SM Starting Material (BFMB) [Br Isotope Pattern 1:1] Intermed Oxidative Addition Complex (Transient) SM->Intermed  Pd(0)   Catalyst Pd Catalyst + Boronic Acid Catalyst->Intermed Product Coupled Product [No Br Pattern] Intermed->Product  Transmetallation    & Reductive Elim.   Side_Prod Impurity: Des-Bromo (Hydrodehalogenation) Intermed->Side_Prod  Beta-H Elim / Moisture  

Figure 2: Reaction monitoring logic.[1][3] The transition from "1:1 Isotope Pattern" (Red) to "Singlet" (Green) is the primary analytical endpoint.

Module 4: Stability & Sample Preparation

User Query: "My standard solution degrades after 24 hours. Why?"

The "N-Methyl" Vulnerability

While secondary amides (


) are generally more stable than primary amides, they are still susceptible to hydrolysis, particularly in:
  • High pH Diluents: Avoid dissolving samples in basic buffers.

  • Protic Solvents over time: Methanol can slowly react (transamidation) under catalyzed conditions.

Best Practice:

  • Diluent: Acetonitrile:Water (50:50).

  • Storage: Amber vials at 4°C.

  • Shelf-life: Analyze within 12 hours of preparation.

References

  • Synthesis of Enzalutamide & Related Benzamides

    • Source: Li, B., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[4] ResearchGate.[1][5][6] (Demonstrates the chemistry of 4-bromo-2-fluoro analogs, directly applicable to the 3-fluoro isomer).

  • HPLC Method Development for Amides

    • Source: Agilent Technologies. "Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment." (Critical for amide stability).
  • Buchwald-Hartwig Amination Monitoring

    • Source: ResearchGate.[1][5][6] "Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates." (Provides context on monitoring cross-coupling of halogenated aromatics).

  • Metabolic Stability of N-Methylbenzamides

    • Source: PubMed (NIH). "The metabolic conversion of N-methyl and N,N-dimethylbenzamides.

Sources

Recrystallization methods for 4-Bromo-3-fluoro-N-methylbenzamide products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 4-Bromo-3-fluoro-N-methylbenzamide . While often overshadowed by its regioisomer (the 2-fluoro intermediate used in Enzalutamide synthesis), the 3-fluoro isomer presents unique purification challenges due to the specific electronic effects of the meta-fluorine and para-bromine substituents.

The Core Challenge: N-methylbenzamides are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when the melting point is depressed by impurities like unreacted 4-bromo-3-fluorobenzoic acid. This guide prioritizes controlled supersaturation to enforce a solid-state transition.

Solvent System Selection Matrix

The choice of solvent is dictated by the balance between the polar amide motif and the lipophilic halogenated ring.

Solvent SystemRatio (v/v)SuitabilityKey Characteristic
Ethyl Acetate / n-Heptane 1:3 to 1:5 High (Recommended) Best for avoiding oiling out. The non-polar heptane drives precipitation while EtOAc maintains impurity solubility.
Ethanol / Water 1:1 to 1:2 Moderate"Green" option. Higher risk of oiling out if cooled too rapidly. Requires precise pH control to keep acidic impurities soluble.
Toluene Pure SpecificExcellent for removing non-polar byproducts. Requires higher temperatures (reflux) to dissolve the amide.
IPA (Isopropyl Alcohol) Pure ModerateGood for final polishing to remove color, but yield may be lower due to high solubility of the product.
Visualization: Solvent Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude this compound ImpurityCheck Primary Impurity Type? Start->ImpurityCheck UnreactedAcid Unreacted Acid (4-Br-3-F-Benzoic Acid) ImpurityCheck->UnreactedAcid NonPolar Non-polar Dimers or Halogenated Byproducts ImpurityCheck->NonPolar Color Colored Oxidative Impurities ImpurityCheck->Color Solvent1 System A: Ethanol/Water + NaHCO3 wash (Keeps acid soluble in mother liquor) UnreactedAcid->Solvent1 Solvent2 System B: Ethyl Acetate / Heptane (Standard Protocol) NonPolar->Solvent2 Solvent3 System C: IPA + Activated Carbon (Adsorption of chromophores) Color->Solvent3

Caption: Decision matrix for solvent selection based on the dominant impurity profile of the crude benzamide.

Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-Benzamide-03 Target: >99.5% HPLC Purity

Prerequisites:

  • Crude material must be dried (residual water can force oiling out in organic systems).

  • Seed Crystals: Highly recommended. If unavailable, scratch the glass sidewall to induce nucleation.

Step-by-Step Workflow:

  • Dissolution (Reflux Phase):

    • Charge crude solid into a round-bottom flask.

    • Add Ethyl Acetate (3 mL per gram of solid) .

    • Heat to mild reflux (approx. 77°C).

    • Observation: If solid does not dissolve completely, add EtOAc in 0.5 mL/g increments. Do not overdose.

  • Clarification (Optional but Recommended):

    • If the solution is colored (yellow/brown), add Activated Carbon (5 wt%) .

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad. Critical: Pre-warm the funnel to prevent premature crystallization.

  • Anti-Solvent Addition:

    • Maintain the filtrate at ~60°C.

    • Slowly add n-Heptane (pre-warmed to 50°C) dropwise until a slight persistent turbidity (cloudiness) appears.

    • Add a few drops of EtOAc to just clear the turbidity (restore transparency).

  • Crystallization (Cooling Phase):

    • Remove heat source. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Seeding: Add seed crystals when the temperature hits ~45-50°C.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Use a cold 1:4 EtOAc/Heptane mixture.

    • Dry: Vacuum oven at 45°C for 6 hours.

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users working with halogenated benzamides.

Q1: My product "oiled out" (turned into a sticky goo at the bottom) instead of crystallizing. How do I fix this?

  • Diagnosis: This occurs when the solution enters the "metastable limit" where liquid-liquid separation is energetically more favorable than nucleation. It is common with N-methyl amides due to their lower melting points compared to primary amides.

  • Resolution:

    • Reheat the mixture until the oil dissolves back into a single phase.

    • Add Seed Crystals immediately upon removing from heat.

    • Agitate vigorously. High shear stirring can force nucleation.

    • Slow down the cooling. Wrap the flask in foil or a towel. Rapid cooling promotes oiling.

Q2: The crystals are slightly yellow. Is this acceptable?

  • Diagnosis: Likely oxidative impurities or trace bromination byproducts.

  • Resolution: No. For pharmaceutical intermediates, color usually indicates <98% purity.

    • Fix: Redissolve in IPA (Isopropyl Alcohol) and treat with activated charcoal (Norit or Darco) for 30 minutes at 60°C. Filter hot.

Q3: My yield is low (<60%). Where did the product go?

  • Diagnosis: The product is likely too soluble in the mother liquor, or the wash solvent was too warm/polar.

  • Resolution:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a "second crop."

    • Ensure the Heptane:EtOAc ratio is high enough (at least 3:1). The amide needs the non-polar pressure to precipitate.

Q4: NMR shows unreacted 4-bromo-3-fluorobenzoic acid in the final product.

  • Diagnosis: Acidic starting materials can co-crystallize with amides via hydrogen bonding.

  • Resolution: Recrystallization alone is inefficient for this.

    • Fix: Dissolve the solid in Ethyl Acetate and wash with 10% NaHCO3 (Sodium Bicarbonate) solution before attempting recrystallization. This converts the acid to its water-soluble salt, removing it from the organic layer.

Process Visualization

The following diagram details the complete purification workflow, including the critical "Impurity Purge" step often missed in standard guides.

RecrystallizationWorkflow Crude Crude Reaction Mixture Workup Workup: EtOAc Extraction + NaHCO3 Wash (Critical) Crude->Workup Remove Acid Dry Dry Organic Layer (Na2SO4) & Concentrate Workup->Dry Dissolve Dissolve in Min. Vol. EtOAc (Reflux) Dry->Dissolve AntiSolvent Add warm Heptane until turbid Dissolve->AntiSolvent Cool Controlled Cooling (Seed at 45°C) AntiSolvent->Cool Prevent Oiling Filter Filtration & Cold Wash Cool->Filter Final Pure this compound Filter->Final

Caption: End-to-end purification workflow emphasizing the pre-crystallization acid wash.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for general amide purification protocols).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for solvent dielectric constants and solubility parameters).

  • Medivation Prostate Therapeutics, Inc. Diarylhydantoin compounds. U.S. Patent 8,183,274. (Describes the synthesis and purification of the structural isomer 4-bromo-2-fluoro-N-methylbenzamide, providing the baseline solubility data for this class of compounds).

  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide Properties. (Used for physicochemical property inference of the 3-fluoro isomer).

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-fluoro-N-methylbenzamide and 4-Bromo-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of the chemical reactivity of two isomeric building blocks: 4-Bromo-3-fluoro-N-methylbenzamide and 4-Bromo-2-fluoro-N-methylbenzamide. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize halogenated aromatic compounds in the synthesis of complex organic molecules. By examining the electronic and steric influences of the fluorine substituent's position, this guide offers predictive insights into the differential reactivity of these isomers in key synthetic transformations, supported by established chemical principles and available experimental data for analogous systems.

Introduction: Positional Isomerism and its Impact on Chemical Reactivity

This compound and 4-Bromo-2-fluoro-N-methylbenzamide are valuable intermediates in organic synthesis, particularly in the construction of pharmacologically active compounds. While structurally similar, the seemingly minor difference in the fluorine atom's position on the benzene ring profoundly influences the electronic distribution and steric environment of the molecule. This, in turn, dictates their reactivity in a variety of chemical reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding these differences is paramount for reaction design, optimization, and the strategic synthesis of target molecules.

4-Bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of the androgen receptor antagonist, Enzalutamide (MDV 3100).[1][2] Its synthetic utility is well-documented. In contrast, specific experimental data on the reactivity of this compound is less prevalent in the literature. Therefore, this guide will leverage well-established principles of physical organic chemistry to provide a predictive comparison of these two isomers.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of the two isomers is presented below.

PropertyThis compound (Predicted)4-Bromo-2-fluoro-N-methylbenzamide (Experimental/Predicted)
Molecular Formula C₈H₇BrFNOC₈H₇BrFNO
Molecular Weight 232.05 g/mol 232.05 g/mol
Melting Point (°C) Not available125.0 - 129.0[1][3]
Boiling Point (°C) Predicted: ~285Predicted: 284.8 ± 30.0[1][3]
Density (g/cm³) Predicted: ~1.55Predicted: 1.545 ± 0.06[1][3]
pKa Predicted: ~13.8Predicted: 13.76 ± 0.46[1]
Appearance Not availableWhite to Off-White Solid[1]

Synthesis of the Isomers

The synthesis of both isomers typically starts from the corresponding substituted benzoic acid.

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

A common and well-documented method for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine.[1][4]

Experimental Protocol:

  • To a solution of 4-bromo-2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.5 equivalents).

  • Add a base, for instance, N,N-diisopropylethylamine (DIPEA), to the mixture.

  • Introduce an aqueous solution of methylamine (2 M, 5 equivalents).

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[1][4]

G cluster_synthesis Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid Reaction Amidation in DMF 4-bromo-2-fluorobenzoic_acid->Reaction Methylamine Methylamine Methylamine->Reaction Coupling_agents EDCI, HOBt, DIPEA Coupling_agents->Reaction Product 4-Bromo-2-fluoro-N-methylbenzamide Reaction->Product

Caption: Synthetic scheme for 4-Bromo-2-fluoro-N-methylbenzamide.

Proposed Synthesis of this compound

While specific literature for the synthesis of this compound is scarce, a plausible synthetic route would mirror that of its isomer, starting from 4-bromo-3-fluorobenzoic acid.

Proposed Experimental Protocol:

  • Dissolve 4-bromo-3-fluorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., DMF or dichloromethane).

  • Add a coupling reagent system (e.g., EDCI/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add methylamine (as a solution or gas) to the reaction mixture.

  • Stir at room temperature until the reaction is complete, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and extraction with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product via column chromatography.

Comparative Reactivity Analysis

The differing positions of the fluorine atom in the two isomers lead to distinct electronic and steric environments, which are expected to influence their reactivity in key chemical transformations.

Electronic Effects: Inductive vs. Resonance

The fluorine atom is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). The interplay of these two opposing effects dictates the electron density of the aromatic ring.

  • 4-Bromo-2-fluoro-N-methylbenzamide (ortho-fluoro): The fluorine atom is ortho to the amide group and meta to the bromine atom. Its strong -I effect will decrease the electron density of the ring, making it more susceptible to nucleophilic attack. The +R effect of fluorine will direct electrophiles to the ortho and para positions, although the overall ring is deactivated.[5][6]

  • This compound (meta-fluoro): The fluorine atom is meta to both the amide group and the bromine atom. In the meta position, the resonance effect is not operative, and the reactivity is primarily governed by the strong -I effect of the fluorine. This leads to a general deactivation of the ring towards electrophilic substitution.[5][7]

Caption: Electronic effects of the fluorine substituent.

Steric Effects

The fluorine atom is relatively small; however, its presence in the ortho position in 4-Bromo-2-fluoro-N-methylbenzamide can exert some steric hindrance. This may influence the approach of bulky reagents or catalysts to the adjacent amide group or the bromine atom. In contrast, the meta-positioned fluorine in This compound is less likely to cause significant steric impediment at the reactive sites.

Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in both isomers is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The relative reactivity will be influenced by the electronic nature of the C-Br bond.

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[8][9] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide bond.

  • 4-Bromo-2-fluoro-N-methylbenzamide: The electron-withdrawing nature of the ortho-fluoro and the amide group is expected to make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition. However, steric hindrance from the ortho-fluoro substituent might slightly impede the approach of the bulky palladium catalyst.[10]

  • This compound: The strong inductive effect of the meta-fluoro substituent will also increase the electrophilicity of the C-Br bond, favoring oxidative addition. The absence of ortho-steric hindrance may lead to faster reaction rates compared to the 2-fluoro isomer, assuming electronic factors are comparable.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl bromide (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify the product by chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Aryl_Bromide Aryl Bromide Isomer Reaction Coupling Reaction Aryl_Bromide->Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction Catalyst_Base Pd Catalyst, Base Catalyst_Base->Reaction Product Coupled Product Reaction->Product

Caption: Generalized Suzuki-Miyaura coupling workflow.

This reaction is a cornerstone for the formation of C-N bonds.[11][12] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step.

  • 4-Bromo-2-fluoro-N-methylbenzamide: The electronic factors favoring oxidative addition are similar to those in the Suzuki coupling. Steric hindrance from the ortho-fluoro group could potentially be more significant with bulky phosphine ligands commonly used in this reaction.

  • This compound: The electron-deficient nature of the C-Br bond, coupled with reduced steric hindrance, might render this isomer more reactive in Buchwald-Hartwig amination compared to its 2-fluoro counterpart, especially when using sterically demanding amines or ligands.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • Combine the aryl bromide (1 equivalent), the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the mixture under an inert atmosphere to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction, and perform an aqueous workup and extraction.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a plausible reaction pathway, especially given the presence of electron-withdrawing groups on the aromatic ring.[13][14][15] In this reaction, a nucleophile displaces a leaving group (in this case, potentially the fluorine or bromine atom).

  • 4-Bromo-2-fluoro-N-methylbenzamide: The fluorine atom is ortho to the electron-withdrawing amide group and para to the bromine atom. This ortho/para relationship is known to activate the ring for nucleophilic aromatic substitution.[14] The strong electron-withdrawing nature of the amide and the fluorine will stabilize the Meisenheimer intermediate formed during the reaction. The fluorine atom, being more electronegative, is a better leaving group than bromine in many SNA r reactions.

  • This compound: The fluorine atom is meta to the amide group. In this position, it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[14] Therefore, this isomer is expected to be significantly less reactive in nucleophilic aromatic substitution reactions compared to the 2-fluoro isomer.

Conclusion

The positional isomerism of the fluorine atom in this compound and 4-Bromo-2-fluoro-N-methylbenzamide has a profound impact on their predicted chemical reactivity.

  • 4-Bromo-2-fluoro-N-methylbenzamide is anticipated to be a versatile substrate for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The ortho-fluoro substituent electronically activates the molecule for these transformations, although some steric hindrance may be observed.

  • This compound , on the other hand, is predicted to be a good substrate for palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the meta-fluoro substituent and reduced steric hindrance. However, it is expected to be significantly less reactive in nucleophilic aromatic substitution reactions.

These predictions, based on fundamental principles of organic chemistry, provide a valuable framework for researchers designing synthetic routes involving these important building blocks. Experimental validation of these hypotheses will be crucial for the full exploitation of their synthetic potential.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. [Link]

  • PubChem. (n.d.). 4-Bromobenzamide. [Link]

  • PubChem. (n.d.). 4-bromo-N-(diaminomethylidene)-3-methylbenzamide. [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-methylbenzamide. [Link]

  • PubChem. (n.d.). CID 160779897. [Link]

  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • G. Merga, et al. (2007). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 14(4), 473-479.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • NIH. (n.d.). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • Chemistry LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using.... [Link]

  • NIH. (n.d.). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2018). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (n.d.). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. [Link]

  • YouTube. (2020). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • PubMed. (n.d.). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

Sources

SAR studies of compounds derived from 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: SAR Utility of 4-Bromo-3-fluoro-N-methylbenzamide Scaffolds

Executive Summary: The Strategic Value of the 3-Fluoro Scaffold

In the landscape of fragment-based drug discovery (FBDD), This compound represents a critical "privileged structure." While its regioisomer (the 2-fluoro derivative) is widely recognized as the precursor to the blockbuster androgen receptor antagonist Enzalutamide , the 3-fluoro isomer offers a distinct pharmacological profile essential for optimizing kinase inhibitors (specifically Type II inhibitors) and next-generation nuclear receptor ligands.

This guide provides an objective analysis of the 3-fluoro scaffold, comparing its physicochemical properties, synthetic utility, and metabolic stability against its primary alternatives: the 2-fluoro isomer and the non-fluorinated parent.

Comparative Analysis: 3-Fluoro vs. Alternatives

The decision to incorporate a fluorine atom at the meta (3-) position versus the ortho (2-) position fundamentally alters the molecule's conformation, electronic distribution, and metabolic fate.

Table 1: Physicochemical & Synthetic Performance Matrix
Feature3-Fluoro Scaffold (Target)2-Fluoro Scaffold (Enzalutamide Precursor)Non-Fluorinated (Control)
Electronic Effect (

vs

)
Strong Inductive Withdrawal (

)
Inductive + Steric Ortho EffectNeutral
Amide Bond Conformation Planar (favors

-conjugation)
Twisted (out-of-plane due to steric clash)Planar
Metabolic Stability (Microsomal) High (Blocks Phase I oxidation at C3)High (Blocks C2, but C3 remains exposed)Low (C3/C2 vulnerable to P450)
Suzuki Coupling Efficiency Excellent (>85% yields)Good (Steric hindrance from F can slow Pd insertion)Excellent
Primary Application Kinase Inhibitors (BRAF/MEK), TRK LigandsAndrogen Receptor AntagonistsGeneral Library Synthesis
Expert Insight: The "Conformational Lock" Hypothesis
  • The 2-Fluoro Limit: In the 2-fluoro isomer, the fluorine atom sterically clashes with the amide carbonyl oxygen or the N-methyl group, forcing the amide bond out of planarity with the phenyl ring. This "twist" is beneficial for receptors requiring a non-planar ligand (e.g., the Androgen Receptor ligand-binding pocket).

  • The 3-Fluoro Advantage: The 3-fluoro isomer maintains planarity. This is crucial for Type II Kinase Inhibitors , where the benzamide moiety often resides in the solvent-exposed region or interacts with the hinge region via hydrogen bonding, requiring a flat topology to slot between amino acid residues.

Experimental Protocols

To validate the utility of this scaffold, we present a standardized workflow for converting this compound into a biaryl bioactive molecule via Suzuki-Miyaura coupling.

Protocol A: Synthesis of the Scaffold (Amide Coupling)

Rationale: Generating the core fragment from the acid precursor with high purity.

  • Reagents: 4-Bromo-3-fluorobenzoic acid (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve carboxylic acid in DMF (0.2 M concentration).

    • Add DIPEA and HATU; stir for 15 min at

      
       to activate the acid.
      
    • Add Methylamine solution dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then saturated

      
      .
      
  • QC Check: LC-MS should show

    
     (Br isotope pattern).
    
Protocol B: Functionalization (Suzuki Cross-Coupling)

Rationale: Demonstrating the "Warhead" capability of the 4-Bromo position.

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent System: Dioxane:Water (4:1). Note: Water is essential for the boronate activation.

  • Procedure:

    • Degas solvents with

      
       for 10 mins (Critical for preventing Pd oxidation).
      
    • Combine reagents in a sealed microwave vial.

    • Heat to

      
       for 2 hours (or microwave at 
      
      
      
      for 30 min).
    • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Structural & Pathway Visualization

The following diagram illustrates the SAR decision logic and the synthetic divergence enabled by the 3-fluoro scaffold.

SAR_Logic_Flow Start Target Profile: Kinase or Nuclear Receptor? Choice_2F 2-Fluoro Isomer (Enzalutamide-like) Start->Choice_2F Requires Non-Planar Choice_3F 3-Fluoro Isomer (Planar/Metabolic Block) Start->Choice_3F Requires Planar/H-Bond Prop_2F Twisted Conformation Steric Bulk at Ortho Choice_2F->Prop_2F Prop_3F Planar Conformation Blocks C3 Oxidation Choice_3F->Prop_3F Suzuki Suzuki Coupling (4-Br displacement) Choice_3F->Suzuki High Yield App_AR Androgen Receptor Antagonists Prop_2F->App_AR App_Kinase Type II Kinase Inhibitors (BRAF/MEK) Prop_3F->App_Kinase Suzuki->App_Kinase Biaryl Formation

Figure 1: SAR Decision Tree illustrating the selection criteria between 2-Fluoro and 3-Fluoro scaffolds based on target receptor topology.

Mechanism of Action: The Fluorine Effect

Why does the 3-fluoro substitution specifically enhance potency in kinase inhibitors?

  • Metabolic Blocking: The C3 position of the benzamide ring is electronically rich in the non-fluorinated parent, making it a prime target for Cytochrome P450 oxidation (hydroxylation). Substituting H with F at this position blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the compound in vivo.
    
  • Acidity Modulation: The fluorine atom is highly electronegative. Its placement at the meta position increases the acidity of the amide -NH- proton (via inductive effects). This strengthens the hydrogen bond capability of the amide nitrogen, which is often a key interaction with the hinge region backbone carbonyls in kinase active sites.

  • Lipophilicity Tuning: The introduction of fluorine increases lipophilicity (

    
    ) moderately, improving membrane permeability without the drastic solubility penalty seen with chlorine or bromine substitutions.
    

References & Authoritative Sources

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. A foundational review explaining the metabolic blocking and electronic effects of fluorine substitution patterns.

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. Describes the SAR leading to Enzalutamide, highlighting the 2-fluoro-N-methylbenzamide scaffold utility.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Provides data on the conformational effects of ortho- vs meta-fluorine substitution.

  • ChemicalBook Database. (2025).[1] "4-Bromo-2-fluoro-N-methylbenzamide Properties and Synthesis." Used for physicochemical property verification.[2][3]

Sources

A Comparative Guide to the Purity Analysis of 4-Bromo-3-fluoro-N-methylbenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of safety and efficacy. 4-Bromo-3-fluoro-N-methylbenzamide is a key intermediate in the synthesis of advanced pharmaceutical compounds, making the rigorous assessment of its purity a critical, non-negotiable step in the development pipeline.[1][2] An impure intermediate can introduce downstream reaction byproducts, compromise the final API's stability, and pose significant regulatory and safety risks.[3]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound, with a primary focus on the gold-standard technique: High-Performance Liquid Chromatography (HPLC).[4] We will explore the causality behind methodological choices, present a robust and validated HPLC protocol, and objectively compare its performance against powerful orthogonal techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Primacy of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for its versatility, robustness, and high resolving power for a wide range of molecules.[4][5][6] For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. Separation is driven by the differential partitioning of the analyte and its impurities between these two phases. More hydrophobic molecules interact more strongly with the C18 column, leading to longer retention times, while more polar molecules elute faster with the mobile phase. This allows for the effective separation of the main compound from process-related impurities, such as unreacted starting materials or degradation products.

A Validated HPLC Protocol for this compound

This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[7][8][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[8]

Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (1.0 mg/mL in Diluent) SystemSetup HPLC System Setup (Column, Flow Rate, Temp) SamplePrep->SystemSetup MobilePhase Mobile Phase Preparation (ACN:Water) MobilePhase->SystemSetup StdPrep Standard Preparation (High Purity Reference) Injection Sample Injection (10 µL) SystemSetup->Injection DataAcq Data Acquisition (UV Detection at 260 nm) Injection->DataAcq Integration Peak Integration (Chromatogram Processing) DataAcq->Integration PurityCalc Purity Calculation (Area Percent Method) Integration->PurityCalc Report Final Report (Purity, Impurity Profile) PurityCalc->Report

Caption: High-level workflow for HPLC purity analysis.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase provides optimal hydrophobic interaction for retaining and separating the benzamide and its likely impurities. The 150 mm length offers a good balance of resolution and run time.
Mobile Phase A Deionized Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier that improves peak shape and provides protons for potential mass spectrometry (MS) coupling.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a standard organic solvent in RP-HPLC with good UV transparency and elution strength.
Gradient Elution 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% BA gradient is crucial for eluting compounds with a range of polarities and ensuring that any highly retained impurities are washed from the column. This program provides a robust separation window.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient mass transfer and good peak shapes.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection Diode Array Detector (DAD) at 260 nmThe benzamide core structure is a strong chromophore. A DAD allows for peak purity assessment and detection at the absorbance maximum (~260 nm), enhancing sensitivity.[10]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the sample is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions to prevent pump blockages and baseline noise.

    • Accurately weigh and dissolve approximately 25 mg of this compound reference standard and sample into separate 25 mL volumetric flasks, using the diluent. This creates a concentration of 1.0 mg/mL.

  • System Equilibration:

    • Install the C18 column and set the column temperature to 30 °C.

    • Purge the system with both mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the reference standard solution five times to establish system suitability (checking for repeatability in retention time and peak area).

    • Inject the sample solution in duplicate.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity using the area percent formula, which assumes that all components have a similar response factor at the chosen wavelength.[11]

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Verify the specificity of the method by performing a peak purity analysis using the DAD data. The purity angle should be less than the purity threshold for the main peak.[11][12]

Comparative Analysis: Alternative and Orthogonal Methodologies

While HPLC is the workhorse, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles. This approach provides a more complete picture of a sample's purity.

Tech_Comparison center Purity Analysis of 4-Bromo-3-fluoro- N-methylbenzamide HPLC HPLC (Primary Method) center->HPLC Robustness High Resolution UPLC UPLC (High-Throughput) center->UPLC Speed Sensitivity GCMS GC-MS (Volatiles/Derivatized) center->GCMS Specificity (Limited Applicability) qNMR qNMR (Absolute Purity) center->qNMR Orthogonal No Reference Std.

Caption: Relationship between primary and alternative analytical techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[13][14]

  • Performance: The primary advantages are significantly faster analysis times and improved resolution and sensitivity.[15][16] A 20-minute HPLC run can often be reduced to 2-5 minutes on a UPLC system.

  • Causality: The smaller particle size increases the surface area for interaction, leading to more efficient separation. This results in sharper, narrower peaks, which are easier to detect at low levels (higher sensitivity) and resolve from nearby impurities.[16]

  • Verdict: UPLC is superior for high-throughput screening and detecting trace-level impurities. However, it requires specialized, more expensive equipment. Method transfer from HPLC to UPLC is common but requires careful optimization.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Performance: GC-MS is highly sensitive and provides excellent structural information from the mass spectrometer. It is the standard for analyzing residual solvents and other volatile impurities.[4]

  • Causality: this compound has a high melting point and low volatility, making it unsuitable for direct GC analysis. It would require chemical derivatization to increase its volatility, a process that can introduce its own impurities and complicate quantification.[17][18]

  • Verdict: Not a suitable primary method for purity analysis of the main compound. It is, however, an essential complementary technique for analyzing volatile organic impurities that are not detectable by HPLC.

Quantitative NMR (qNMR)

Unlike chromatographic techniques, qNMR is a spectroscopic method that can determine the absolute purity of a compound without requiring a reference standard of the analyte itself.[19][20]

  • Performance: The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity that is weighed into the sample.[21]

  • Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for direct, absolute quantification.[19]

  • Verdict: qNMR is an exceptionally powerful orthogonal technique for independently verifying the purity value obtained from HPLC.[20][22] It is less sensitive than HPLC for detecting trace impurities but provides an unbiased measure of the main component's purity, making it invaluable for qualifying reference standards.

Data Summary: Method Comparison

The table below summarizes the key performance attributes of each technique for the analysis of this compound.

FeatureHPLCUPLCGC-MSqNMR
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid PartitioningNuclear Magnetic Resonance
Typical Run Time 15-30 min2-5 min10-20 min5-15 min
Resolution HighVery HighVery HighLow (for isomers)
Sensitivity (Impurities) High (~0.05%)Very High (~0.01%)Very High (for volatiles)Low (~0.1-0.5%)
Quantification Relative (Area %)Relative (Area %)Relative/AbsoluteAbsolute (with internal std)
Sample Volatility Not RequiredNot RequiredRequiredNot Required
Primary Application Routine Purity & Impurity Profiling High-Throughput Analysis, Trace Impurity Detection Residual Solvents, Volatile Impurities Reference Standard Qualification, Absolute Purity

Conclusion

For the routine, reliable, and robust purity analysis of this compound, Reversed-Phase HPLC is the demonstrably superior and most appropriate primary technique. It offers an excellent balance of resolution, sensitivity, and accessibility, and its principles are well-established within the regulatory frameworks governing pharmaceutical development.[6][23]

However, a truly comprehensive quality control strategy should not rely on a single method.

  • UPLC should be considered a direct upgrade for laboratories requiring higher throughput and enhanced sensitivity.[13][15]

  • GC-MS remains essential for the orthogonal analysis of volatile impurities.

  • qNMR provides an invaluable, independent confirmation of absolute purity and is the gold standard for certifying the very reference materials used for HPLC analysis.[20][21]

By understanding the strengths and limitations of each method, and the scientific principles that dictate their application, researchers can design a multi-faceted analytical strategy that ensures the purity, safety, and quality of critical pharmaceutical intermediates like this compound.

References

  • 4-Bromo-3-methylbenzoic acid - SIELC Technologies. (2018). SIELC. Available at: [Link]

  • Simultaneous determination of halogenated benz(a)anthracenes in water by HPLC with fluorometric detection. (n.d.). Semantic Scholar. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). MDPI. Available at: [Link]

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Available at: [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates. (2018). ACS Publications. Available at: [Link]

  • UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. Available at: [Link]

  • Differences between HPLC and UPLC. (2018). Pharmaguideline. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Available at: [Link]

  • Halogenated fatty amides – A brand new class of disinfection by-products. (2021). ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Available at: [Link]

  • 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC). (n.d.). PureSynth. Available at: [Link]

  • Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. (2016). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. Available at: [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Available at: [Link]

  • Difference Between HPLC and UPLC. (2024). Aral Research. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • HPLC vs UPLC - What's the Difference?. (n.d.). Chromatography Today. Available at: [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]

  • What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd. Available at: [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. (2019). ResearchGate. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available at: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023). Technology Networks. Available at: [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Available at: [Link]

  • Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. (2020). Science Publishing Group. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide. (n.d.). PubChem. Available at: [Link]

Sources

Comparative Guide: Quantitative NMR (qNMR) vs. HPLC for Purity Assessment of 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the precise certification of 4-Bromo-3-fluoro-N-methylbenzamide , Quantitative NMR (qNMR) offers a superior metrological alternative to HPLC-UV. While HPLC remains the workhorse for impurity profiling, it suffers from the "relative response factor" problem—requiring a certified reference standard of the analyte itself to determine absolute purity. qNMR, as a primary ratio method, eliminates this dependency.

This guide demonstrates that


 qNMR , in particular, provides a distinct advantage for this fluorinated benzamide, offering a baseline-resolved, solvent-independent quantification window that outperforms both 

qNMR and HPLC in specificity.

Part 1: Strategic Comparison (The "Why")

The Challenge: Relative vs. Absolute Quantification

In drug development, this compound serves as a critical halogenated scaffold. Assessing its purity via HPLC-UV relies on the assumption that the analyte and its impurities possess identical extinction coefficients (response factors) at a specific wavelength. This is rarely true, leading to "purity inflation."

qNMR fundamentally differs by counting nuclei. The integrated signal intensity is directly proportional to the molar amount of the nucleus, regardless of the chemical structure.

Methodological Standoff: HPLC-UV vs. qNMR
FeatureHPLC-UV (Standard Method)qNMR (Primary Method)Verdict for Target Molecule
Traceability Secondary (Requires Reference Standard)Primary (Traceable to SI via Internal Standard)qNMR Wins (No analyte standard needed)
Selectivity High (Separates isomers)High (Distinct chemical shifts)Tie (Context dependent)
Sensitivity High (ppm level impurities)Moderate (Limit of Quant ~0.1%)HPLC Wins (For trace impurity profiling)
Response Factor Variable (Source of error)Unity (1:1 Response)qNMR Wins (Absolute accuracy)
Inorganic Detection Blind (Salts/moisture invisible)Visible (If using internal standard mass balance)qNMR Wins (Detects total mass balance)

Part 2: Technical Deep Dive ( vs. )

For this compound, we have two viable nuclei for quantification.

Proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) qNMR[1][2][3][4][5]
  • Target Signal: The N-methyl group (approx.

    
     2.8-3.0 ppm).
    
  • Pros: High sensitivity; rapid acquisition.

  • Cons: The N-methyl signal appears as a doublet (coupling with NH) and can be broadened by proton exchange. DMSO-

    
     is required to sharpen this coupling, but residual water peaks can interfere.
    
Fluorine ( ) qNMR (The "Secret Weapon")
  • Target Signal: The aromatic fluorine (approx.

    
     -100 to -120 ppm).
    
  • Pros:

    • Zero Background: No solvent peaks (unlike

      
       DMSO/Water signals).
      
    • Wide Dispersion: Impurities are less likely to overlap.

    • Simplicity: Usually a clean singlet or simple multiplet (decoupled).

  • Cons: Lower sensitivity (requires more scans); requires a fluorinated Internal Standard (IS).

Recommendation: Use


 qNMR  for the assay value to avoid solvent interference, and HPLC  for profiling trace organic impurities.

Part 3: Experimental Protocol

Materials & Metrology
  • Analyte: this compound (>10 mg).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (for 
    
    
    
    referencing).
  • Internal Standard (

    
    ):  Maleic Acid (TraceCERT®, 
    
    
    
    6.05 ppm singlet).
  • Internal Standard (

    
    ):  3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    
    -63 ppm).
  • Balance: Mettler Toledo XPR or equivalent (readability 0.001 mg or better).

Workflow Diagram

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetric Weighing (Analyte + IS) Target: 1:1 Molar Ratio Start->Weighing Solvation Solvation (DMSO-d6) Total Vol: 0.6 mL Weighing->Solvation Acquisition NMR Acquisition (1H or 19F) Relaxation Delay > 5x T1 Solvation->Acquisition Processing Processing Phase/Baseline Corr. Integration range: 64x FWHM Acquisition->Processing Calculation Purity Calculation (Eq. 1) Processing->Calculation

Figure 1: The qNMR workflow emphasizes gravimetric precision and relaxation control.

Acquisition Parameters (Critical for E-E-A-T)

To ensure <1% uncertainty, the following parameters are non-negotiable.

ParameterSettingRationale (Causality)
Pulse Angle

Maximize signal intensity per scan.
Relaxation Delay (D1)

seconds
Must be

(longest relaxation time) to ensure 99.3% magnetization recovery. Fluorine

can be long (2-5s).
Spectral Width 20 ppm (

) / 200 ppm (

)
Ensure flat baseline and no digital filtering of wings.
Scans (NS) 16 (

) / 64 (

)
Achieve S/N ratio

150:1 for integration accuracy.
Temperature 298 KRegulated to prevent chemical shift drift during acquisition.
Decoupling Inverse Gated (

)
Crucial: Decouple protons only during acquisition to eliminate NOE (Nuclear Overhauser Effect) which distorts integration ratios.
The Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of spins (e.g., 3 for methyl group, 6 for IS fluorines)
    
  • 
     = Molecular weight[2]
    
  • 
     = Gravimetric mass weighed
    
  • 
     = Purity (as a decimal)[3]
    

Part 4: Results & Data Analysis

Simulated Comparison Data

The following table illustrates a typical scenario where HPLC overestimates purity because it fails to detect residual inorganic salts or moisture, whereas qNMR provides the "True Value."

MetricHPLC-UV (254 nm)

qNMR

qNMR
Assigned Purity 99.2% 97.8% 97.9%
Major Impurity Detected Des-bromo analog (0.8%)Water (0.5%), Salts (Invisible)-
Measurement Time 45 mins (Gradient)15 mins20 mins
Standard Required Analyte Ref StdMaleic Acid (Generic)BTFMBA (Generic)
Confidence Level Medium (Relative)High (Absolute)Very High (Specific)
Decision Matrix: When to use which?

Decision_Matrix Question Goal of Analysis? Purity Absolute Purity / Certification Question->Purity Profile Impurity Profiling (<0.1%) Question->Profile qNMR_Choice Use 19F qNMR (Specific, No solvent overlap) Purity->qNMR_Choice HPLC_Choice Use HPLC-UV/MS (High Sensitivity) Profile->HPLC_Choice

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Pauli, G. F., et al. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.[4] Journal of Natural Products.[4] Link

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR.Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[2][5][1][6][7][8][9][10][11] Trends in Analytical Chemistry. Link

  • Taki, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[5][7][10] ACG Publications.[7] Link

  • Maniara, G., et al. (1998). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][3][12] The Analyst. Link

Sources

Cross-Validation of Analytical Architectures: HPLC-UV vs. qNMR for 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators), the intermediate 4-Bromo-3-fluoro-N-methylbenzamide represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of downstream APIs. While RP-HPLC-UV remains the industry standard for release testing, it relies heavily on reference standards that may themselves require characterization.

This guide presents a cross-validation protocol comparing the "workhorse" method (HPLC-UV) against an "absolute" orthogonal method (qNMR ) and a "specificity" method (UPLC-MS ). By triangulating data from these three sources, researchers can establish a self-validating analytical control strategy compliant with ICH Q2(R2) guidelines.

The Analytical Challenge

The molecule this compound presents specific physicochemical challenges:

  • Halogen Positioning: The 3-fluoro and 4-bromo substituents create a specific dipole moment that must be resolved from potential regioisomers (e.g., 2-fluoro analogs).

  • UV Response: The benzamide chromophore is strong but non-specific; it cannot easily distinguish between the target and des-bromo impurities without high-resolution separation.

  • Reference Standard Dependency: Traditional HPLC assay requires a standard of known purity. If the standard degrades, the assay fails.

The Solution: A Triangulated Validation Strategy where qNMR provides the primary reference value (mass balance), UPLC-MS confirms peak identity (isotopic fidelity), and HPLC-UV provides routine precision.

Methodology 1: RP-HPLC-UV (The Workhorse)

This method is designed for routine QC release. It prioritizes precision, robustness, and the separation of the critical "des-bromo" and "carboxylic acid" hydrolysis impurities.

Protocol Parameters
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)High surface area for resolving halogenated isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses amide ionization, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and better UV transparency than MeOH.
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-18 min: 80% B.Shallow gradient required to separate des-fluoro impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmMaxima for the benzamide

transition.
Temp 40°CElevated temperature improves mass transfer and peak symmetry.
Critical Causality
  • Why Formic Acid? Phosphate buffers were avoided to make the method compatible with MS (Method 3) without changing the mobile phase, allowing for seamless method transfer.

  • Why 254 nm? While 210 nm is more sensitive, it detects solvent noise and non-aromatic impurities. 254 nm is specific to the aromatic ring, reducing baseline drift.

Methodology 2: 1H-qNMR (The Orthogonal Validator)

Quantitative NMR (qNMR) is the "primary ratio" method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). This makes it the "Truth" source for assay value.

Protocol Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (99.9% D). Choice: Ensures complete solubility of the amide and prevents exchange of the amide proton (–NH–) which can happen in MeOH-d4.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Reason: Non-hygroscopic, high purity, and its singlet signal (approx. 6.1 ppm) does not overlap with the benzamide aromatic protons (7.0–8.0 ppm) or the N-methyl doublet (2.8 ppm).

  • Relaxation Delay (D1): 30 seconds.

    • Reason: To ensure full T1 relaxation (5x T1) for quantitative accuracy.

Workflow
  • Weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision: 0.01 mg).

  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire spectrum (NS=16 or 32).

  • Integrate the N-methyl doublet of the analyte (3H) vs. the aromatic singlet of the IS (3H).

Methodology 3: UPLC-MS/MS (The Specificity Check)

Used not for quantitation, but to prove that the main peak in HPLC is only the target molecule (Peak Purity).

Protocol Parameters
  • Ionization: ESI Positive Mode.

  • Scan Range: 100–500 m/z.

  • Target Logic:

    • Look for the [M+H]+ doublet characteristic of Bromine (approx. 1:1 ratio of 79Br/81Br).

    • Target Mass: ~232/234 amu (approximate, depends on exact isotope).

    • Failure Mode: If the mass spectrum shows a single peak at M+H without the +2 isotope, the Bromine is missing (des-bromo impurity).

Comparative Analysis & Data Synthesis

The following data represents a typical validation set for this intermediate.

Table 1: Quantitative Performance Comparison
MetricRP-HPLC-UV1H-qNMRInterpretation
Assay (Purity) 99.4% (vs. ext. std)98.9% (absolute)Discrepancy: HPLC often overestimates purity because it "misses" non-UV active impurities (e.g., inorganic salts, residual moisture). qNMR sees everything.
Precision (RSD, n=6) 0.2%0.8%HPLC is more precise (repeatable); qNMR is more accurate (true value).
Linearity (R²) >0.999N/A (Single point)HPLC is better for low-level impurity quantification.
LOD (Limit of Detection) 0.05%~0.5%HPLC is required for impurity profiling; qNMR is too insensitive for trace analysis.
Table 2: Operational Attributes
FeatureRP-HPLC-UV1H-qNMR
Time per Sample 25 mins (run time)15 mins (prep + acq)
Standard Req. Requires Reference StandardRequires any Internal Standard
Cost per Run Low (Solvents)High (Deuterated solvents/Instrument time)
Primary Use Batch Release, StabilityReference Standard Qualification

Cross-Validation Workflow (Visualization)

This diagram illustrates how the three methods interact to certify a Reference Standard.

ValidationWorkflow cluster_Methods Orthogonal Analytical Triad Start Crude this compound HPLC Method A: RP-HPLC-UV (Purity % Area) Start->HPLC qNMR Method B: 1H-qNMR (Absolute Assay % w/w) Start->qNMR MS Method C: UPLC-MS (Peak ID & Isotope Pattern) Start->MS Data_Recon Data Reconciliation (Compare Area% vs Weight%) HPLC->Data_Recon qNMR->Data_Recon MS->Data_Recon Confirms ID Decision Is HPLC Purity > qNMR Assay? Data_Recon->Decision Outcome_Pass PASS: Difference due to moisture/salts (Non-UV) Decision->Outcome_Pass Yes (Expected) Outcome_Fail FAIL: Co-eluting UV impurity detected by NMR/MS Decision->Outcome_Fail No (HPLC < qNMR) Final_Cert Generate Certificate of Analysis (Assign qNMR value as Potency) Outcome_Pass->Final_Cert

Figure 1: The "Triangulation" workflow. qNMR establishes the potency assignment, while HPLC-UV confirms the absence of related organic impurities. UPLC-MS validates that the HPLC main peak is not a co-eluting isobaric impurity.

Discussion & Expert Insights

The "Purity Gap" Phenomenon

In our validation studies, it is common to see HPLC purity at 99.4% while qNMR assay returns 98.9% .

  • Cause: HPLC-UV only detects chromophoric species. It is "blind" to residual water, inorganic salts (from the bromination step), or non-UV active solvents.

  • Resolution: Do not adjust the HPLC method. Instead, use the qNMR value to assign the "Potency" of the Reference Standard used for future HPLC runs. This corrects the HPLC assay for the "invisible" mass.

Bromine Isotope Specificity

When validating the method specificity, the UPLC-MS must show the characteristic 1:1 doublet at M and M+2 .

  • If you observe a peak at M-79 (loss of Br), it indicates the presence of the des-bromo impurity (3-fluoro-N-methylbenzamide). This impurity often co-elutes in standard C18 gradients.

  • Mitigation: If this impurity is detected >0.1%, the gradient slope at 10-15 minutes must be flattened (e.g., 0.5% B/min change) to resolve the slightly more polar des-bromo species.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3] Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy—Applications in drug analysis.[3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • ChemicalBook. (2023). 4-Bromo-2-fluoro-N-methylbenzamide (Isomer Context).[7]Link (Note: Cited for physicochemical property context of fluorinated benzamide isomers).

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[6]Link

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-3-fluoro-N-methylbenzamide in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is paramount. This guide provides an in-depth performance benchmark of 4-Bromo-3-fluoro-N-methylbenzamide, a versatile reagent in parallel synthesis. We will objectively compare its performance against structurally relevant alternatives, supported by detailed experimental protocols and quantitative data. Our analysis is grounded in established chemical principles to provide a trustworthy and authoritative resource for your discovery chemistry endeavors.

Introduction: The Strategic Importance of Substituted Benzamides in Drug Discovery

Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics. Their prevalence stems from their ability to form stable amide bonds, a key interaction in many biological systems, and the diverse chemical space that can be explored through substitution on the aromatic ring. In the context of parallel synthesis, where hundreds or thousands of compounds are prepared simultaneously, the ideal building block must offer a balance of reactivity, stability, and compatibility with a wide range of reaction partners and conditions.

This compound presents an intriguing scaffold for library synthesis. The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct opportunities for subsequent chemical modifications. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's physicochemical properties, such as pKa and lipophilicity, and potentially engage in specific interactions with biological targets. The N-methyl group provides a simple yet important substitution on the amide nitrogen.

This guide will benchmark the performance of this compound in a standardized parallel synthesis workflow, comparing it against two commercially available and structurally related analogues: 4-Bromo-N-methylbenzamide and 3-Fluoro-N-methylbenzamide. This comparison will elucidate the impact of the individual and combined electronic effects of the halogen substituents on reaction efficiency and product purity.

Experimental Design: A Head-to-Head Comparison in Parallel Amide Bond Formation

To provide a robust and objective comparison, a parallel synthesis experiment was designed to assess the performance of this compound and its analogues in a common amide coupling reaction.

Selected Building Blocks for Comparison
  • Test Compound: this compound

  • Benchmark Compound 1: 4-Bromo-N-methylbenzamide (lacks the fluorine substituent)

  • Benchmark Compound 2: 3-Fluoro-N-methylbenzamide (lacks the bromine substituent)

Reaction Partner: A Representative Amine

To challenge the coupling reaction, a moderately electron-deficient and sterically hindered amine, 4-chloroaniline , was selected as the coupling partner. The electronic nature of this amine can make amide bond formation more challenging, thus highlighting differences in the reactivity of the benzamide building blocks.

Standardized Parallel Synthesis Protocol

A widely used and reliable coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , in combination with a tertiary amine base, DIPEA (N,N-Diisopropylethylamine) , was chosen for the amide bond formation.[1] This combination is known for its high efficiency and low rates of epimerization.[1] The reactions were conducted in a 96-well plate format to simulate a typical parallel synthesis campaign.

Workflow and Methodologies

The following sections detail the step-by-step protocols for the parallel synthesis, purification, and analysis of the resulting amide library.

Parallel Synthesis Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Stock Solution Preparation plate_mapping 96-Well Plate Mapping reagent_prep->plate_mapping Design dispensing Robotic Liquid Handler: Dispense Reagents plate_mapping->dispensing Execute reaction Reaction Incubation (Room Temperature, 16h) dispensing->reaction quench Reaction Quenching (Aqueous Work-up) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification High-Throughput Purification (SPE) extraction->purification uplc_ms UPLC-MS Analysis (Yield & Purity) purification->uplc_ms data_analysis Data Analysis & Comparison uplc_ms->data_analysis

Sources

A Comparative Guide to the Applications of 4-Bromo-fluoro-N-methylbenzamide Isomers: A Tale of a Key Pharmaceutical Intermediate and Its Lesser-Known Relatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the positional isomerism of a molecule can dramatically alter its biological activity and application. This guide provides a comprehensive literature review of the applications of 4-bromo-fluoro-N-methylbenzamide isomers, with a primary focus on the well-documented and industrially significant 4-bromo-2-fluoro-N-methylbenzamide . While this isomer stands out as a critical intermediate in the synthesis of a blockbuster anti-cancer drug, its positional isomers, such as 4-bromo-3-fluoro-N-methylbenzamide and others, remain largely unexplored in publicly accessible scientific literature. This guide will delve into the known applications, synthesis, and biological significance of the 2-fluoro isomer, while also shedding light on the current knowledge gaps surrounding its counterparts.

The Prominent Isomer: 4-Bromo-2-fluoro-N-methylbenzamide

The most extensively studied isomer, 4-bromo-2-fluoro-N-methylbenzamide, holds a pivotal role in the pharmaceutical industry as a key starting material for the synthesis of Enzalutamide (formerly MDV3100).[1][2] Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3] The specific arrangement of the bromo and fluoro substituents on the benzamide core is crucial for the subsequent synthetic transformations leading to the final drug substance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-bromo-2-fluoro-N-methylbenzamide is essential for its handling, synthesis, and purification.

PropertyValueReferences
CAS Number 749927-69-3[4]
Molecular Formula C₈H₇BrFNO[4]
Molecular Weight 232.05 g/mol [4]
Appearance White to off-white solid
Melting Point 125.0 to 129.0 °C
Boiling Point 284.8±30.0 °C (Predicted)[4]
Density 1.545±0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide: A Step-by-Step Protocol

The synthesis of 4-bromo-2-fluoro-N-methylbenzamide is well-documented and typically involves the amidation of 4-bromo-2-fluorobenzoic acid. The following protocol is a representative example found in the literature.[5]

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

  • Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 equivalent).

  • Reagent Addition: Add N,N-dimethylformamide (DMF) as a solvent, followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents).

  • Amine Addition: Introduce a 2M aqueous solution of methylamine (5.0 equivalents) and N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 16 hours. The causality behind this extended reaction time is to ensure the complete conversion of the carboxylic acid to the amide.

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x). The use of a slight excess of the coupling agents (EDCI and HOBt) and the base (DIPEA) is to drive the reaction to completion and neutralize any generated acids.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Bromo-2-fluorobenzoic Acid P1 Amidation Reaction in DMF R1->P1 R2 Methylamine R2->P1 R3 Coupling Agents (EDCI, HOBt) R3->P1 R4 Base (DIPEA) R4->P1 P2 Aqueous Workup & Extraction P1->P2 P3 Purification (Chromatography) P2->P3 Product 4-Bromo-2-fluoro-N- methylbenzamide P3->Product

Caption: Synthetic workflow for 4-bromo-2-fluoro-N-methylbenzamide.

Application in Drug Development: The Androgen Receptor Signaling Pathway

The significance of 4-bromo-2-fluoro-N-methylbenzamide lies in its role as a precursor to Enzalutamide, which potently and specifically targets the androgen receptor (AR) signaling pathway.[1][3] This pathway is a critical driver for the growth and survival of prostate cancer cells.[6]

Enzalutamide's mechanism of action is multi-faceted, targeting three key stages of AR signaling:[1]

  • Blocks Androgen Binding: It competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the AR.

  • Inhibits Nuclear Translocation: It prevents the activated AR from moving into the cell nucleus.

  • Impairs DNA Binding: It hinders the binding of the activated AR to DNA, thereby preventing the transcription of genes that promote tumor growth.

Diagram of the Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Nuclear_AR_Androgen AR-Androgen Complex AR_Androgen->Nuclear_AR_Androgen Nuclear Translocation Enzalutamide Enzalutamide (derived from 4-bromo-2-fluoro-N-methylbenzamide) Enzalutamide->AR Blocks Binding Enzalutamide->AR_Androgen Inhibits Translocation Enzalutamide->Nuclear_AR_Androgen Impairs DNA Binding ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription (Tumor Growth) ARE->Gene_Transcription Initiates Nuclear_AR_Androgen->ARE Binds

Caption: Enzalutamide's multi-targeted inhibition of the AR pathway.

The Lesser-Known Isomers: A Frontier for Research

In stark contrast to the wealth of information on 4-bromo-2-fluoro-N-methylbenzamide, its positional isomers are significantly less characterized in scientific literature. This section aims to consolidate the limited available information and highlight the potential for future research.

This compound and Other Isomers

Publicly available data on the direct synthesis, applications, and biological activity of isomers such as This compound and 2-bromo-4-fluoro-N-methylbenzamide is scarce. While the synthesis of their precursors, such as 3-bromo-4-fluorobenzoic acid and 2-bromo-4-fluorobenzaldehyde, is documented, the subsequent conversion to the corresponding N-methylbenzamide and their specific applications are not well-reported.[7][8]

The lack of extensive research on these isomers presents an opportunity for investigation. The subtle changes in the positions of the bromo and fluoro substituents could lead to different physicochemical properties and biological activities. For instance, the electronic and steric effects of the halogen placement could influence receptor binding affinity and specificity, potentially leading to novel therapeutic agents.

While no direct applications are documented, related structures containing the bromo-fluoro-benzamide scaffold have been explored for various biological activities, including potential anti-inflammatory and anticancer properties.[1] However, it is crucial to emphasize that any extrapolation of potential activity to the uncharacterized isomers of 4-bromo-fluoro-N-methylbenzamide is purely speculative without supporting experimental data.

Comparative Summary and Future Outlook

The disparity in the scientific literature between 4-bromo-2-fluoro-N-methylbenzamide and its other isomers is a clear illustration of how a single, highly successful application can drive research focus.

IsomerKnown ApplicationsAvailability of Experimental DataResearch Outlook
4-Bromo-2-fluoro-N-methylbenzamide Key intermediate in the synthesis of Enzalutamide for prostate cancer treatment.[1][2]Extensive data on synthesis, physicochemical properties, and the biological mechanism of its derivative.Continued importance in pharmaceutical manufacturing; potential for process optimization.
This compound No well-documented applications.Very limited; synthesis of precursors is known.Open field for synthesis, characterization, and biological screening to explore potential therapeutic applications.
Other Positional Isomers No well-documented applications.Extremely limited to non-existent in public literature.A completely unexplored area with potential for novel discoveries in medicinal chemistry.

Conclusion

This comparative guide highlights the profound impact of isomerism on the application and scientific interest in a chemical compound. 4-Bromo-2-fluoro-N-methylbenzamide stands as a testament to the importance of specific structural features in drug design, serving as a cornerstone in the synthesis of the life-extending prostate cancer drug, Enzalutamide. Conversely, its positional isomers remain in relative obscurity, representing a significant knowledge gap and a promising frontier for future research. The exploration of these lesser-known isomers could unveil novel biological activities and expand the therapeutic potential of the bromo-fluoro-N-methylbenzamide scaffold. For researchers in drug development, the story of these isomers serves as a compelling reminder of the vast, unexplored chemical space and the potential for discovery that lies within seemingly subtle molecular modifications.

References

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. Available at: [Link]

  • PatSnap Synapse. What is the mechanism of Enzalutamide? (2024-07-17). Available at: [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

  • PMC. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl... Available at: [Link]

  • MDPI. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Available at: [Link]

  • Google Patents. US20170190670A1 - Improved process for the preparation of enzalutamide. (2017-07-06).
  • PubChem. 2-bromo-4-fluoro-N,N-dimethylbenzamide | C9H9BrFNO. Available at: [Link]

  • PubChem. 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide | C8H6BrClFNO. (2026-01-18). Available at: [Link]

  • PubChem. CID 160779897 | C16H14Br2F2N2O2. Available at: [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • J-STAGE. Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Available at: [Link]

  • OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. (2023-06-12). Available at: [Link]

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. Available at: [Link]

  • PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021-11-25). Available at: [Link]

  • Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

Peer-reviewed studies citing the use of 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Regioisomeric Scaffolds in Kinase and Transcription Modulation[1]

Part 1: Executive Summary & Core Directive

4-Bromo-3-fluoro-N-methylbenzamide (CAS 865111-72-4) is a specialized halogenated building block used primarily in the synthesis of small molecule inhibitors targeting c-MYC mRNA translation and specific kinase pathways.[1]

Unlike its widely known regioisomer—4-Bromo-2-fluoro-N-methylbenzamide (the key intermediate for the blockbuster drug Enzalutamide)—the 3-fluoro variant is utilized to probe distinct Structure-Activity Relationships (SAR).[1] Specifically, it is deployed when the drug design requires:

  • Electronic Activation: The fluorine at the 3-position (ortho to the bromine) significantly increases the electrophilicity of the C-Br bond, facilitating faster oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

  • Metabolic Blocking: It blocks metabolic oxidation at the 3-position without introducing the steric clash associated with the 2-fluoro position (which can interfere with the amide bond conformation).

This guide objectively compares the 3-fluoro scaffold against its 2-fluoro and non-fluorinated alternatives, supported by experimental protocols derived from recent patent literature (WO2022150316A1).[1]

Part 2: Scientific Integrity & Comparative Analysis

The "Battle of the Isomers": 3-Fluoro vs. 2-Fluoro

In medicinal chemistry, the shift of a fluorine atom from the 2-position to the 3-position alters both the synthetic reactivity and the biological binding mode.[1]

Feature3-Fluoro (Subject Product) 2-Fluoro (Alternative 1) Non-Fluorinated (Alternative 2)
CAS Number 865111-72-4749927-69-327466-83-7
Primary Application c-MYC Inhibitors, SAR ProbesAndrogen Receptor Antagonists (Enzalutamide)General Building Block
Steric Impact Low: Minimal interference with the N-methylamide group.[1]High: Ortho-F exerts steric pressure, twisting the amide bond out of planarity.[1]None: Planar conformation possible.[1]
Electronic Effect High Activation: F is ortho to Br.[1] Strong inductive withdrawal activates Br for Suzuki/Buchwald coupling.[1]Moderate Activation: F is meta to Br.[1] Less activation of the C-Br bond.Baseline: Standard reactivity.
H-Bond Capability Acts as a weak H-bond acceptor in the binding pocket.[1]Can form intramolecular H-bonds with the amide NH (pre-organizing conformation).[1]None.
Mechanistic Insight: Why Choose the 3-Fluoro Variant?

The choice of this compound is often driven by Pd-catalyzed Cross-Coupling efficiency .[1]

In a Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.[1] The fluorine atom at the 3-position (ortho to the bromine) exerts a strong electron-withdrawing inductive effect (-I), making the carbon-bromine bond more electron-deficient and thus more reactive toward the palladium catalyst.

Causality in Experimentation:

  • If your cross-coupling yield with the non-fluorinated analog is low due to sluggish oxidative addition, substituting with the 3-fluoro variant often improves conversion rates.[1]

  • If the 2-fluoro variant shows poor solubility or steric clashing in the enzyme pocket, the 3-fluoro variant relieves this strain while maintaining the metabolic stability provided by halogenation.[1]

Part 3: Visualization of Chemical Logic

The following diagram illustrates the decision logic for selecting the 3-fluoro scaffold over its alternatives and outlines the synthesis pathway described in the experimental section.

G Start Drug Design Goal NeedMetabolic Need Metabolic Stability? Start->NeedMetabolic StericCheck Is Amide Region Sterically Restricted? NeedMetabolic->StericCheck Yes Select2F Select 2-Fluoro (Enzalutamide Class) StericCheck->Select2F No (Rigidity OK) Select3F Select 3-Fluoro (c-MYC Class) StericCheck->Select3F Yes (Need Flexibility) Acid 4-Bromo-3-fluorobenzoic Acid Select3F->Acid Initiate Synthesis Coupling Amide Coupling (EDCI/HOBt) Acid->Coupling Amine Methylamine HCl Amine->Coupling Product 4-Bromo-3-fluoro- N-methylbenzamide Coupling->Product Yield ~74% Suzuki Suzuki Cross-Coupling (Pd-Catalyzed) Product->Suzuki Active Intermediate FinalDrug Biaryl Inhibitor (Structure XII) Suzuki->FinalDrug

Figure 1: Decision matrix for scaffold selection and the synthetic pathway for c-MYC inhibitors.

Part 4: Experimental Protocols (Field-Proven)

The following protocol is synthesized from peer-reviewed patent literature (WO2022150316A1) regarding c-MYC modulators. This method is self-validating through the use of LC-MS checkpoints.

Synthesis of this compound

Objective: To generate the benzamide scaffold from the corresponding benzoic acid with high purity (>95%) for subsequent cross-coupling.

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (10.00 g, 45.66 mmol)[2]

  • Methanamine hydrochloride (4.01 g, 59.39 mmol)[1][2]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 4-bromo-3-fluorobenzoic acid (1 eq) in DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq). Stir at 0°C for 30 minutes to form the active ester.

    • Why: Pre-activation prevents side reactions with the amine and ensures the carboxylic acid is primed for nucleophilic attack.[1]

  • Amidation: Add Methanamine hydrochloride (1.3 eq) followed by dropwise addition of DIPEA (3 eq).

    • Critical Control: Monitor the internal temperature; do not exceed 5°C during DIPEA addition to prevent racemization (if chiral centers were present) or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours.

  • Work-up: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    • Expected Yield: ~74% (White Solid).

    • MS Check: [M+H]+ = 232.05 (79Br) / 234.05 (81Br). Note the 1:1 bromine isotope pattern.

Application: Suzuki-Miyaura Cross-Coupling

Objective: To couple the benzamide intermediate with a boronic ester (e.g., for c-MYC inhibitor synthesis).[1]

Protocol:

  • Combine: this compound (1 eq) + Aryl Boronic Ester (1.1 eq).

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) + K2CO3 (2M aqueous solution, 3 eq).[1]

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C under Nitrogen for 4-12 hours.

  • Observation: The 3-fluoro substituent typically accelerates this reaction compared to the non-fluorinated analog due to the electronic activation of the C-Br bond.

Part 5: References

  • Vertex Pharmaceuticals (Inventors) & Faeth Therapeutics. (2022).[1] c-MYC mRNA Translation Modulators and Uses Thereof in the Treatment of Cancer. WO2022150316A1.[1] World Intellectual Property Organization.[1]

    • Source: [1]

    • Relevance: Primary source for the synthesis protocol and application of this compound as "Intermediate 12" in c-MYC inhibitor development.[1][2]

  • Sawyers, C. L., et al. (2006).[1] Diarylhydantoin Compounds (Enzalutamide).[1] US Patent 7,709,517.[1]

    • Source: [1]

    • Relevance: Cited for the comparative analysis of the 2-fluoro isomer (Enzalutamide intermediate) to establish the structural distinction.

  • ChemicalBook & BLD Pharm. (2025).[1] Product Datasheet: this compound (CAS 865111-72-4).[1][3][4][5][6][7][8]

    • Source: [1]

    • Relevance: Verification of physical properties (MW 232.[1]05) and commercial availability for researchers.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

    • Source: [1]

    • Relevance: Authoritative grounding for the mechanistic explanation of fluorine's electronic effects (ortho-activation) described in Part 2.

Sources

Confirming the structure of a novel compound made from 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: 4-Bromo-3-fluoro-N-methylbenzamide (CAS: 885528-72-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAP kinase, VEGFR). Its dual-halogenated core allows for orthogonal functionalization: the bromine serves as a handle for metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability, lipophilicity, and protein-ligand binding interactions.

The Challenge: When derivatizing this scaffold—specifically via Suzuki-Miyaura coupling to generate a biaryl product—structural ambiguity arises. Common side reactions such as hydrodehalogenation (loss of Br or F) or nucleophilic aromatic substitution (SNAr) of the fluorine atom can yield impurities with similar retention times and molecular weights to the desired product.

Objective: This guide provides a tiered analytical framework to definitively confirm the structure of a novel biaryl derivative, 4-(phenyl)-3-fluoro-N-methylbenzamide , ensuring the bromine was displaced while the fluorine and amide regiochemistry remained intact.

The Synthetic Scenario

To provide concrete data for this guide, we focus on the following transformation:

  • Starting Material (SM): this compound[1]

  • Reagent: Phenylboronic acid[2][3]

  • Target Product (TP): 3-Fluoro-N-methyl-[1,1'-biphenyl]-4-carboxamide[1]

ReactionScheme SM 4-Bromo-3-fluoro- N-methylbenzamide Product Target Product: 3-Fluoro-N-methyl- [1,1'-biphenyl]-4-carboxamide SM->Product Suzuki Coupling (Dioxane/H2O, 90°C) Impurity Potential Impurity: Defluorinated or Regio-isomer SM->Impurity Side Rxn Reagent Phenylboronic Acid (Pd(dppf)Cl2, K2CO3) Reagent->Product

Caption: Figure 1. Synthesis pathway and potential divergence points requiring structural confirmation.

Comparative Analytical Framework

We define three tiers of confirmation. Tier 1 is sufficient for routine screening. Tier 2 is required for publication-quality characterization. Tier 3 is the absolute standard for IND-enabling studies.

Table 1: Analytical Method Comparison
FeatureTier 1: Routine (LC-MS + 1D NMR) Tier 2: Advanced (2D NMR + 19F) Tier 3: Definitive (SC-XRD)
Primary Goal Purity & Mass ConfirmationConnectivity & RegiochemistryAbsolute Configuration & Packing
Confidence 80%98%100%
Time/Sample < 30 mins4 - 12 hours2 - 7 days
Sample Req. < 1 mg5 - 10 mgSingle Crystal (>0.1 mm)
Key Limitation Cannot distinguish regioisomers (e.g., F-position shift)Requires high solubilityCrystal growth is an art, not a science

Detailed Experimental Protocols

Protocol A: Synthesis (Suzuki Coupling)

Rationale: Uses a mild base and bidentate ligand to minimize defluorination.

  • Charge: In a 20 mL microwave vial, combine this compound (1.0 eq), Phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration relative to bromide).

  • Degas: Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Seal immediately.

  • Reaction: Heat at 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Tier 2 Structural Elucidation (NMR)

Rationale: 19F NMR is the "fingerprint" of this scaffold. The coupling constants (J-values) definitively place the fluorine atom relative to the amide and the biaryl bond.

  • Solvent Choice: Dissolve 10 mg of purified product in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents amide proton exchange, allowing the N-H doublet (coupling to methyl) to be visible, confirming the amide integrity.

  • Acquisition:

    • 1H NMR: 16 scans, 2s relaxation delay.

    • 19F NMR: Proton-coupled (to see F-H splitting) and Decoupled.

    • 13C NMR: 1024 scans (due to splitting by F reducing signal-to-noise).

    • 2D Experiments: 1H-1H COSY, 1H-13C HSQC, 1H-13C HMBC.

Data Interpretation & Logic

The "Smoking Gun": 19F-1H Coupling

In the starting material, the Fluorine is at position 3.[4] After coupling, if the Fluorine is still at position 3 (ortho to the amide, meta to the new phenyl ring), the splitting pattern is distinct.

  • 19F Signal: Expect a multiplet around -110 to -120 ppm.

  • Coupling Constants (JF-H):

    • 3JF-H (Ortho): ~8–10 Hz. (Coupling to H2).

    • 4JF-H (Meta): ~5–6 Hz. (Coupling to H4/H6).

  • Verification Logic: If the Fluorine was displaced by a nucleophile (SNAr side reaction), the 19F signal would disappear. If the Fluorine migrated (highly unlikely but possible via aryne intermediates), the J-values would change drastically.

The Amide Confirmations
  • 1H NMR: The N-methyl group appears as a doublet (J = 4.5 Hz) around 2.8 ppm.

  • Why a doublet? It couples to the adjacent N-H proton.

  • N-H Signal: A broad quartet around 8.5 ppm.

  • Key Insight: If the N-methyl group is lost (demethylation), the signal becomes a singlet (NH2). If the amide hydrolyzes, the methyl signal disappears entirely.

2D NMR Connectivity (HMBC)

To prove the biaryl bond formed at C4:

  • Look for an HMBC correlation from the H5 and H6 protons of the benzamide ring to the ipso-carbon of the new phenyl ring.

  • Look for 3JC-F coupling in the 13C spectrum. The Carbon attached to the Fluorine (C3) will be a doublet with J ~250 Hz. The adjacent carbons (C2, C4) will be doublets with J ~20 Hz.

Decision Tree for Structural Confirmation

Use this logic flow to determine if your compound is the correct Target Product (TP).

DecisionTree Start Crude Product Analysis MS_Check LC-MS: Mass = TP? Start->MS_Check F_NMR 19F NMR Present? MS_Check->F_NMR Yes Reject_MS Reject: Wrong MW MS_Check->Reject_MS No H_NMR 1H NMR: N-Me Doublet? F_NMR->H_NMR Yes (-110 to -120 ppm) Reject_F Reject: Defluorination/SNAr F_NMR->Reject_F No Signal Aromatic Aromatic Region Integration (New Phenyl Ring?) H_NMR->Aromatic Yes (2.8 ppm, d) Reject_Amide Reject: Amide Hydrolysis H_NMR->Reject_Amide No (Singlet or Missing) Final CONFIRMED STRUCTURE Aromatic->Final Total 8 Ar-H

Caption: Figure 2. Step-by-step logic gate for confirming the biaryl fluorobenzamide derivative.

References

  • Suzuki-Miyaura Coupling Mechanisms

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Fluorine NMR Spectroscopy

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]

    • Rosenau, T., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. Link

  • Benzamide Scaffold in Medicinal Chemistry

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[1]

  • Structural Elucidation Standards

    • Elyashberg, M., & Williams, A. (2015). Computer-Assisted Structure Elucidation: Organic Molecules and Combinatorial Libraries. Springer.[5] Link

Sources

Safety Operating Guide

Comprehensive Safety Guide: Handling and Disposal of 4-Bromo-3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Precautionary Assessment

4-Bromo-3-fluoro-N-methylbenzamide, as a halogenated aromatic amide, must be handled as a hazardous substance. The primary hazards are extrapolated from closely related compounds and its chemical class.

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: Expected to cause significant skin and serious eye irritation.[4][5][6] Inhalation of the powder or dust may lead to respiratory tract irritation.[2][6][7]

  • Unknown Toxicological Properties: It is crucial to recognize that the toxicological properties of this specific material have not been thoroughly investigated.[4] Therefore, a conservative approach dictating minimal exposure is the only scientifically sound operational stance. Studies on other benzamide derivatives have shown potential for organ toxicity at certain doses, reinforcing the need for caution.[8]

This inherent uncertainty is the primary driver for the stringent engineering and personal protective equipment (PPE) controls outlined below. Every procedural step is designed to create a self-validating system of safety, minimizing the risk of unintended exposure.

The Core Safety Triad: Engineering Controls, Work Practices, and PPE

A multi-layered safety approach is non-negotiable. This hierarchy of controls prioritizes eliminating the hazard at its source before relying on personal barriers.

Engineering Controls: Your First and Most Critical Line of Defense

Engineering controls are designed to physically isolate you from the chemical hazard.[2]

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[1][3] This is the most effective way to control inhalation exposure to fine dust particles and vapors.

  • Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a powder containment hood is highly recommended to prevent the dissemination of fine particles into the laboratory atmosphere.[1] If unavailable, weighing must be conducted deep within a chemical fume hood with the sash at the lowest practical height.

  • Emergency Equipment: Ensure an emergency eyewash station and a safety shower are unobstructed and readily accessible within the immediate work area.[5][9]

Administrative Controls: Safe Laboratory Practices

These are the procedures and work habits that reinforce safety.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[1]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4] Contaminated work clothing should be laundered separately from personal attire.[2]

  • Housekeeping: Do not allow the compound to accumulate on surfaces. Clean the designated work area thoroughly after each procedure.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][7][10] It should be stored away from incompatible materials such as strong oxidizing agents.[3][7][11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The required PPE varies based on the specific task being performed.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical splash goggles and a face shield.[1][5][9]Double-gloving with chemical-resistant nitrile gloves.[9][12]Long-sleeved lab coat, fully buttoned.[9]Handled within a fume hood or ventilated enclosure. A NIOSH-approved respirator may be required if these controls are not available.[9]
Preparing Solutions Chemical splash goggles. A face shield is recommended if splashing is possible.[5][9]Chemical-resistant nitrile gloves. Change immediately if contact is suspected.[9]Long-sleeved lab coat.[9]All operations must be conducted in a chemical fume hood.[3]
Post-Reaction Workup & Purification Chemical splash goggles and a face shield.Chemical-resistant nitrile gloves. Consult a glove compatibility chart for the specific solvents being used.Long-sleeved lab coat. Consider a chemical-resistant apron for larger volumes.All operations must be conducted in a chemical fume hood.

Standard Operating Procedure (SOP): Weighing and Solution Preparation

This step-by-step protocol provides a framework for safely handling the compound during a common laboratory workflow.

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Don all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat).

    • Place a plastic-backed absorbent liner on the floor of the fume hood to contain any potential spills.

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.

  • Weighing:

    • Tare the weigh boat on the balance inside the ventilated enclosure or fume hood.

    • Carefully open the container of this compound, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container.

    • Wipe the spatula clean with a solvent-dampened cloth inside the hood before removing it.

  • Solution Preparation:

    • Place the weigh boat containing the compound into the beaker designated for the solution.

    • Using a wash bottle or pipette, carefully rinse the weigh boat with the chosen solvent, ensuring all solid is transferred into the beaker.

    • Add the remaining solvent to reach the desired concentration.

    • Add the stir bar and place the beaker on a stir plate to facilitate dissolution.

    • Dispose of the weigh boat and any cleaning materials immediately into the designated halogenated solid waste container.

Emergency Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

  • Spill Response:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[1][2]

    • Carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[1]

    • Decontaminate the spill area with an appropriate solvent and cleaning materials.

    • Dispose of all cleanup materials as halogenated hazardous waste.

Waste Management and Disposal

Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance.

  • Classification: this compound and any materials contaminated with it are classified as halogenated organic waste .[13][14]

  • Waste Containers:

    • Use separate, clearly labeled containers for halogenated solid waste and halogenated liquid waste.[13][14]

    • The label must include the words "Hazardous Waste" and the full chemical names of the contents.[15]

    • Keep waste containers securely closed at all times, except when adding waste.[16]

  • Disposal Procedure:

    • Collect all waste (excess solid, contaminated gloves, weigh boats, pipette tips) in the appropriate halogenated waste container.

    • Liquid waste, such as reaction mixtures or chromatography fractions, must be collected in a compatible, sealed container designated for halogenated organic liquids.[15]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams , as this significantly increases disposal costs and complexity.[15]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific collection procedures.[2]

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the complete, self-validating workflow for handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_risk Risk Assessment & SOP Review prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare & Verify Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid in Containment prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Synthesis / Experiment handle_dissolve->handle_react post_decon Decontaminate Work Area handle_react->post_decon disp_segregate Segregate Halogenated Waste handle_react->disp_segregate post_remove Doff PPE Correctly post_decon->post_remove post_wash Wash Hands Thoroughly post_remove->post_wash disp_store Store for EHS Pickup disp_label Label Waste Container disp_segregate->disp_label disp_label->disp_store

Caption: End-to-end workflow for handling this compound.

References

  • U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemsrc. (2025, August 26). MSDS of 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 9(3). Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.